molecular formula C10H8FNO2S B114605 Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate CAS No. 142363-99-3

Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate

Cat. No.: B114605
CAS No.: 142363-99-3
M. Wt: 225.24 g/mol
InChI Key: QPPUQPQQFRVVOD-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate (CAS 142363-99-3) is a high-value benzothiophene derivative designed for advanced research and development applications. This compound serves as a crucial synthetic intermediate in medicinal chemistry, particularly for constructing novel heterocyclic scaffolds. Its structure, featuring both an amino and a fluoro substituent on the benzothiophene core, makes it a versatile building block for the synthesis of more complex molecules. This fluorinated benzothiophene is structurally related to compounds investigated for their therapeutic potential. Research indicates that similar 3-phenyl-1-benzothiophene-2-carboxylic acid derivatives are being explored as inhibitors of branched-chain alpha keto acid dehydrogenase kinase (BCKDK) . These inhibitors have shown promise in preclinical research for the treatment of conditions such as diabetes, non-alcoholic steatohepatitis (NASH), kidney diseases, and heart failure . As such, this compound provides researchers with a key starting material for drug discovery programs targeting metabolic and cardiovascular disorders. The product is characterized as a yellow to white solid with a melting point of 156-159 °C . It is supplied with a high level of purity and should be stored sealed in a dry environment at room temperature . This chemical is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2S/c1-14-10(13)9-8(12)6-3-2-5(11)4-7(6)15-9/h2-4H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPPUQPQQFRVVOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=C(S1)C=C(C=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70442110
Record name Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142363-99-3
Record name Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70442110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate is a heterocyclic compound of significant interest in the field of medicinal chemistry. As a derivative of the benzothiophene scaffold, it belongs to a class of molecules recognized for their diverse biological activities.[1] Benzothiophenes are integral to the structure of several pharmaceuticals, including the selective estrogen receptor modulator Raloxifene and the antiasthmatic drug Zileuton.[1] The 3-aminobenzothiophene moiety, in particular, serves as a versatile building block for the synthesis of kinase inhibitors and antimitotic agents, highlighting its potential in oncology and other therapeutic areas.[2][3] This guide provides a comprehensive overview of the physicochemical properties, synthesis, and spectral characterization of this compound, offering a critical resource for its application in drug discovery and development.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While extensive experimental data for this specific molecule is not widely published, the following table summarizes its known properties and provides estimated values based on closely related analogs and computational models.

PropertyValueSource/Method
CAS Number 142363-99-3[4][5][6][7][8]
Molecular Formula C₁₀H₈FNO₂S[4][5][8]
Molecular Weight 225.24 g/mol [4][5]
Appearance Yellow to white solid[4]
Melting Point 156-159 °C[4]
Boiling Point 363.1 °C (Predicted)[9]
Solubility Expected to be soluble in common organic solvents such as DMSO, DMF, and chlorinated solvents.Inferred from related compounds
pKa Estimated to be in the range of 2-4 for the amino group due to the electron-withdrawing nature of the benzothiophene ring system.Computational Prediction
LogP Estimated to be in the range of 2-3, indicating moderate lipophilicity.Computational Prediction

Synthesis

The synthesis of 3-aminobenzothiophene-2-carboxylates is most commonly achieved through the reaction of a 2-halobenzonitrile with a thioglycolate, a method that has been successfully adapted to microwave-assisted conditions for rapid and efficient synthesis.[2]

Experimental Protocol: Microwave-Assisted Synthesis

This protocol describes a plausible method for the synthesis of this compound based on established procedures for analogous compounds.[2]

Materials:

  • 2,4-Difluorobenzonitrile

  • Methyl thioglycolate

  • Triethylamine (Et₃N)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microwave synthesizer

  • Standard laboratory glassware

  • Purification apparatus (e.g., flash chromatography system)

Procedure:

  • To a microwave reaction vessel, add 2,4-difluorobenzonitrile (1.0 equiv.), methyl thioglycolate (1.1 equiv.), and triethylamine (3.0 equiv.) in anhydrous DMSO.

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the reaction mixture at 130 °C for 15-30 minutes. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water and stir to precipitate the crude product.

  • Collect the solid by vacuum filtration and wash with water.

  • Dry the crude product under vacuum.

  • Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure this compound.

Causality Behind Experimental Choices:

  • Microwave Irradiation: This technique is employed to accelerate the reaction rate, often leading to higher yields and cleaner product formation in a significantly shorter time compared to conventional heating.[2]

  • Triethylamine: A non-nucleophilic base is required to deprotonate the methyl thioglycolate, forming the thiolate nucleophile that initiates the reaction cascade.

  • DMSO: A high-boiling polar aprotic solvent is ideal for this reaction as it can effectively solvate the reactants and withstand the high temperatures of microwave synthesis.

Synthesis_Workflow Reactants 2,4-Difluorobenzonitrile + Methyl Thioglycolate + Triethylamine in DMSO Microwave Microwave Irradiation (130°C, 15-30 min) Reactants->Microwave Reaction Precipitation Precipitation in Ice-Water Microwave->Precipitation Work-up Filtration Vacuum Filtration Precipitation->Filtration Purification Flash Chromatography Filtration->Purification Product Methyl 3-amino-6-fluoro- 1-benzothiophene-2-carboxylate Purification->Product Isolation

Caption: Workflow for the microwave-assisted synthesis of the target compound.

Spectral Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, and the methyl ester protons. The fluorine atom at the 6-position will introduce splitting patterns for the adjacent aromatic protons.

  • Aromatic Protons: Signals for the protons at the 4, 5, and 7-positions of the benzothiophene ring are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at the 7-position would likely appear as a doublet of doublets due to coupling with the proton at the 5-position and the fluorine at the 6-position. The proton at the 5-position would also likely be a doublet of doublets, coupling to the proton at position 4 and the fluorine at position 6. The proton at position 4 is expected to be a doublet, coupling to the proton at position 5.

  • Amino Protons: A broad singlet corresponding to the two protons of the amino group is anticipated, likely in the range of δ 5.0-7.0 ppm.

  • Methyl Protons: A sharp singlet for the three protons of the methyl ester group will be present, typically around δ 3.8-4.0 ppm.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon: The ester carbonyl carbon will resonate downfield, typically in the range of δ 160-170 ppm.

  • Aromatic Carbons: The carbons of the benzothiophene ring system will appear in the aromatic region (δ 100-150 ppm). The carbon bearing the fluorine atom (C-6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). Other carbons in the vicinity will show smaller two- and three-bond couplings.

  • Methyl Carbon: The methyl carbon of the ester group will give a signal around δ 50-55 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • N-H Stretching: The amino group will exhibit two characteristic stretching vibrations in the region of 3300-3500 cm⁻¹.

  • C=O Stretching: A strong absorption band for the ester carbonyl group is expected around 1680-1710 cm⁻¹.

  • C-F Stretching: A strong band in the region of 1000-1300 cm⁻¹ will be indicative of the carbon-fluorine bond.

  • Aromatic C-H and C=C Stretching: Bands corresponding to the aromatic ring will be observed in their characteristic regions.

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound.

  • Molecular Ion Peak: The mass spectrum will show a molecular ion peak (M⁺) at m/z = 225, corresponding to the molecular weight of the compound.

  • Fragmentation Pattern: Common fragmentation patterns would involve the loss of the methoxy group (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Reactivity and Potential Applications

The 3-amino group of this compound is a key functional handle for further chemical modifications. It can undergo a variety of reactions, including acylation, alkylation, and diazotization, allowing for the synthesis of a diverse library of derivatives. This chemical tractability, coupled with the inherent biological relevance of the benzothiophene core, makes this compound a valuable starting material for drug discovery programs.[1][2]

The broader class of 3-aminobenzothiophenes has been investigated for a range of therapeutic applications, most notably as inhibitors of various protein kinases, which are crucial targets in cancer therapy.[2] They have also been explored as antimitotic agents that interfere with tubulin polymerization, a key process in cell division.[3] The presence of a fluorine atom at the 6-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its metabolic stability and binding affinity to biological targets.

Applications Core Methyl 3-amino-6-fluoro- 1-benzothiophene-2-carboxylate Derivatization Chemical Derivatization (Acylation, Alkylation, etc.) Core->Derivatization Versatile Precursor Kinase Kinase Inhibitors Derivatization->Kinase Antimitotic Antimitotic Agents Derivatization->Antimitotic Other Other Therapeutic Targets Derivatization->Other

Caption: Potential applications stemming from the core scaffold.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, a plausible and efficient synthetic route, and an expert interpretation of its expected spectral characteristics. The chemical versatility of the 3-amino group, combined with the privileged benzothiophene scaffold, positions this compound as a promising starting point for the development of novel therapeutics, particularly in the realm of oncology. Further research into its biological activities is warranted to fully explore its therapeutic potential.

References

Sources

An In-depth Technical Guide to the Molecular Structure of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Benzothiophene Scaffold

Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate is a heterocyclic compound built upon the benzothiophene core structure. This scaffold is of significant interest to the pharmaceutical and medicinal chemistry sectors due to its presence in a variety of biologically active molecules.[1] Substituted benzothiophenes are recognized as "privileged structures," meaning they are capable of binding to multiple biological targets, leading to a broad range of pharmacological activities.[1]

The versatility of the benzothiophene nucleus is demonstrated by its incorporation into several clinically approved drugs, including the selective estrogen receptor modulator Raloxifene, the asthma medication Zileuton, and the antifungal agent Sertaconazole.[1] Furthermore, the 3-aminobenzothiophene moiety, a key feature of the title compound, serves as a valuable building block for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapeutics.[1] This guide provides a detailed exploration of the molecular structure of this compound, its synthesis, and its relevance in modern drug discovery.

Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused bicyclic system consisting of a benzene ring and a thiophene ring. Key functional groups, including an amino group at the 3-position, a fluorine atom at the 6-position, and a methyl carboxylate group at the 2-position, impart specific chemical and physical properties to the molecule that are crucial for its biological activity and synthetic utility.

A definitive understanding of the molecule's three-dimensional arrangement and electronic properties is achieved through the integration of various spectroscopic techniques.

Core Structure Diagram

Caption: 2D structure of this compound.

Spectroscopic Data Interpretation
Spectroscopic Data Expected Features
¹H NMR Aromatic protons will appear as multiplets in the range of δ 7.0-8.0 ppm, with coupling patterns influenced by the fluorine substituent. The amino protons are expected as a broad singlet around δ 5.0-6.0 ppm. The methyl ester protons will be a sharp singlet at approximately δ 3.8 ppm.
¹³C NMR The carbon spectrum will show signals for the ten unique carbons. The carbonyl carbon of the ester will be in the δ 160-170 ppm region. Aromatic and heterocyclic carbons will appear between δ 95-165 ppm, with the carbon attached to the fluorine showing a characteristic large coupling constant (¹JCF). The methyl carbon of the ester will be around δ 52 ppm.
IR Spectroscopy Characteristic N-H stretching vibrations for the primary amine will be observed in the 3300-3500 cm⁻¹ region. The C=O stretch of the ester will be a strong absorption around 1680-1710 cm⁻¹. Aromatic C-H and C=C stretching bands will also be present.
Mass Spectrometry The molecular ion peak (M⁺) is expected at m/z 225, corresponding to the molecular weight of the compound (C₁₀H₈FNO₂S). Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) or the entire methyl carboxylate group (-COOCH₃).

Synthesis of this compound

A robust and efficient method for the synthesis of 3-aminobenzothiophenes is the microwave-assisted reaction of a 2-halobenzonitrile with methyl thioglycolate.[1] This approach offers advantages over traditional heating methods, including significantly reduced reaction times and often improved yields.

Experimental Protocol: Microwave-Assisted Synthesis

The following protocol is adapted from the general method described by Bagley et al. (2015) for the synthesis of substituted 3-aminobenzo[b]thiophenes.[1]

Step 1: Reactant Preparation

  • In a microwave-safe reaction vessel, combine 2-chloro-4-fluorobenzonitrile (1.0 mmol), methyl thioglycolate (1.1 mmol), and triethylamine (3.0 mmol) in dimethyl sulfoxide (DMSO) (3-5 mL).

Step 2: Microwave Irradiation

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 130 °C for 10-20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

  • After cooling to room temperature, pour the reaction mixture into water.

  • The resulting precipitate is collected by vacuum filtration.

  • Wash the solid with water and then a minimal amount of cold ethanol or another suitable solvent to remove impurities.

  • The crude product can be further purified by recrystallization or column chromatography to yield pure this compound.

Causality behind Experimental Choices:

  • Microwave Irradiation: This technique provides rapid and uniform heating, which accelerates the rate of the cyclization reaction, leading to shorter reaction times and potentially higher yields compared to conventional heating methods.[1]

  • Triethylamine: This organic base is used to deprotonate the thiol of methyl thioglycolate, forming the thiolate nucleophile required for the initial substitution reaction on the benzonitrile ring. It also neutralizes the hydrogen halide formed during the reaction.

  • DMSO: A high-boiling polar aprotic solvent is chosen to effectively dissolve the reactants and to withstand the high temperatures of the microwave reaction.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process 2-chloro-4-fluorobenzonitrile 2-chloro-4-fluorobenzonitrile Reaction Mixture Reaction Mixture 2-chloro-4-fluorobenzonitrile->Reaction Mixture Methyl thioglycolate Methyl thioglycolate Methyl thioglycolate->Reaction Mixture Triethylamine Triethylamine Triethylamine->Reaction Mixture DMSO (solvent) DMSO (solvent) DMSO (solvent)->Reaction Mixture Microwave Irradiation (130°C) Microwave Irradiation (130°C) Work-up (Precipitation in water) Work-up (Precipitation in water) Microwave Irradiation (130°C)->Work-up (Precipitation in water) Cooling Reaction Mixture->Microwave Irradiation (130°C) Heating Purification Purification Work-up (Precipitation in water)->Purification Filtration & Washing Final Product Final Product Purification->Final Product Yields

Caption: Workflow for the microwave-assisted synthesis of the target compound.

Applications in Drug Discovery

The structural features of this compound make it a highly attractive starting material for the development of novel therapeutics. The amino group at the 3-position provides a reactive handle for further chemical modifications, allowing for the construction of diverse chemical libraries for high-throughput screening.

The benzothiophene core, particularly when substituted with an amino group, has been identified as a key pharmacophore in a number of kinase inhibitors.[1] Kinases are a large family of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers. By designing molecules that can selectively inhibit specific kinases, it is possible to develop targeted therapies with improved efficacy and reduced side effects compared to traditional chemotherapy. The fluorine atom at the 6-position can also be advantageous in drug design, as it can enhance metabolic stability and improve binding affinity to the target protein.

Conclusion

This compound is a molecule of considerable interest in the field of medicinal chemistry. Its molecular structure, characterized by the privileged 3-aminobenzothiophene scaffold, provides a versatile platform for the synthesis of novel drug candidates. The efficient microwave-assisted synthesis of this compound further enhances its accessibility for research and development. A thorough understanding of its structural and chemical properties, as detailed in this guide, is essential for its effective utilization in the discovery of next-generation therapeutics, particularly in the area of kinase inhibition for cancer treatment.

References

  • Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(23), 6549–6559. [Link]

Sources

Spectroscopic Characterization of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate, a heterocyclic compound of interest to researchers, scientists, and professionals in drug development. The guide is structured to deliver not just data, but a foundational understanding of the principles behind the spectroscopic techniques and the logic that drives experimental design and data interpretation.

Introduction: The Significance of Spectroscopic Analysis in Drug Discovery

In the realm of medicinal chemistry, the precise elucidation of a molecule's structure is a critical, non-negotiable step. For novel heterocyclic compounds like this compound, a substituted benzothiophene, spectroscopic analysis provides the definitive structural proof. Benzothiophenes are recognized as privileged structures in drug discovery, forming the core of various therapeutic agents.[1] Their biological activity is intrinsically linked to their three-dimensional structure and electronic properties. Therefore, a meticulous spectroscopic analysis is paramount for confirming the identity, purity, and conformational features of such molecules, ensuring the integrity of subsequent biological and pharmacological studies.

This guide will delve into the core spectroscopic techniques essential for the characterization of this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. We will explore the theoretical underpinnings of each method, present detailed protocols for data acquisition, and provide a thorough interpretation of the expected spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their spatial relationships. For this compound, both ¹H and ¹³C NMR are indispensable.

Principles of NMR Spectroscopy

NMR spectroscopy is based on the quantum mechanical property of atomic nuclei with a non-zero spin to align with or against an applied magnetic field. The energy difference between these spin states corresponds to a specific radiofrequency. By absorbing this radiofrequency, the nuclei "resonate," and the precise frequency at which this occurs (the chemical shift, δ) is highly sensitive to the local electronic environment. Furthermore, the magnetic fields of neighboring nuclei can influence each other, leading to a phenomenon known as spin-spin coupling, which provides valuable information about the connectivity of atoms.

Experimental Protocol for NMR Data Acquisition

A robust and reproducible NMR experiment is the cornerstone of accurate structural elucidation. The following protocol is recommended for obtaining high-quality ¹H and ¹³C NMR spectra of this compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often a good choice for compounds with amine protons, as it can slow down their exchange with residual water, allowing for their observation.[2]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrumentation and Data Acquisition:

    • The spectra should be recorded on a high-field NMR spectrometer, for instance, a 400 or 500 MHz instrument, to achieve better signal dispersion.[2]

    • For ¹H NMR, acquire the spectrum with a sufficient number of scans (typically 8 to 16) to obtain a good signal-to-noise ratio.

    • For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope. A proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

    • Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be invaluable for unambiguously assigning proton and carbon signals, respectively.

Predicted ¹H NMR Spectral Data and Interpretation

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. Chemical shifts are referenced to the residual solvent peak.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-4~ 7.8 - 8.0Doublet of doubletsJH4-H5 ≈ 9.0, JH4-F ≈ 5.01H
H-7~ 7.9 - 8.1Doublet of doubletsJH7-F ≈ 9.5, JH7-H5 ≈ 2.51H
H-5~ 7.3 - 7.5Triplet of doubletsJH5-H4 ≈ 9.0, JH5-H7 ≈ 2.5, JH5-F ≈ 9.01H
-NH₂~ 7.0 - 7.2Broad singlet-2H
-OCH₃~ 3.8 - 3.9Singlet-3H

Interpretation:

  • The aromatic protons (H-4, H-5, and H-7) are expected to appear in the downfield region of the spectrum due to the deshielding effect of the aromatic ring currents.

  • The fluorine atom at the C-6 position will introduce characteristic couplings to the neighboring protons. H-7 will likely show a larger through-space coupling to fluorine.[3]

  • The amino protons (-NH₂) are expected to appear as a broad singlet. Their chemical shift can be concentration-dependent and they are exchangeable with D₂O.

  • The methyl ester protons (-OCH₃) will appear as a sharp singlet in the upfield region.

G

Predicted ¹³C NMR Spectral Data and Interpretation

The predicted ¹³C NMR spectral data in DMSO-d₆ are presented below.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Key Feature
C=O (ester)~ 164 - 166Downfield due to electronegative oxygens
C-6~ 159 - 163 (d)Large ¹JC-F coupling
C-3a~ 142 - 144 (d)Smaller JC-F coupling
C-7a~ 135 - 137Quaternary carbon
C-2~ 133 - 135Quaternary carbon attached to ester
C-7~ 126 - 128 (d)Smaller JC-F coupling
C-4~ 116 - 118 (d)Smaller JC-F coupling
C-5~ 108 - 110 (d)Smaller JC-F coupling
C-3~ 95 - 97Shielded by the amino group
-OCH₃~ 51 - 53Typical for a methyl ester

Interpretation:

  • The carbonyl carbon of the ester group will be the most downfield signal.

  • The carbon directly attached to the fluorine atom (C-6) will exhibit a large one-bond carbon-fluorine coupling constant (¹JC-F), appearing as a doublet.[3]

  • Other carbons in the fluorinated ring will also show smaller C-F couplings.

  • The C-3 carbon, bonded to the amino group, is expected to be significantly shielded and appear at a relatively upfield chemical shift for an aromatic carbon.

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

Principles of Mass Spectrometry

In a typical electron ionization (EI) mass spectrometer, the sample is vaporized and bombarded with a high-energy electron beam. This process ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•). The molecular ion can then undergo fragmentation into smaller, charged fragments. The mass spectrometer separates these ions based on their m/z ratio, and a detector records their relative abundance.

Experimental Protocol for Mass Spectrometry

Step-by-Step Methodology:

  • Sample Introduction:

    • A small amount of the sample is introduced into the mass spectrometer, either via a direct insertion probe for solid samples or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for mixture analysis and purification.[4]

  • Ionization:

    • Electron Ionization (EI) is a common technique for volatile and thermally stable compounds.[5]

    • Electrospray Ionization (ESI) is a softer ionization technique suitable for less volatile or thermally labile compounds and is commonly used with LC-MS.[4]

  • Mass Analysis and Detection:

    • The ions are accelerated and separated by a mass analyzer (e.g., quadrupole, time-of-flight).

    • A detector measures the abundance of each ion, generating a mass spectrum.

Predicted Mass Spectrum and Fragmentation Pattern

The molecular formula of this compound is C₁₀H₈FNO₂S. The calculated exact mass is approximately 239.0263 g/mol .

Expected Key Ions in the Mass Spectrum (EI):

m/z Proposed Fragment Fragmentation Pathway
239[M]⁺•Molecular Ion
208[M - OCH₃]⁺Loss of the methoxy radical from the ester
180[M - COOCH₃]⁺Loss of the carbomethoxy radical
153[C₇H₄FS]⁺Further fragmentation of the benzothiophene core

Interpretation:

The mass spectrum is expected to show a prominent molecular ion peak at m/z 239. The fragmentation pattern will likely be dominated by the loss of substituents from the ester group, which are common fragmentation pathways for esters.[6] The stability of the benzothiophene ring system suggests that fragmentation of the core will be less favorable.[7][8]

G M [M]⁺• (m/z 239) F1 [M - OCH₃]⁺ (m/z 208) M->F1 - •OCH₃ F2 [M - COOCH₃]⁺ (m/z 180) M->F2 - •COOCH₃ F3 [C₇H₄FS]⁺ (m/z 153) F2->F3 - HCN

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Principles of IR Spectroscopy

When a molecule is irradiated with infrared light, its bonds can vibrate by stretching or bending. Each type of bond (e.g., C=O, N-H, C-F) has a characteristic vibrational frequency, which depends on the masses of the atoms and the strength of the bond. An IR spectrum is a plot of the amount of light transmitted through a sample as a function of the wavenumber (cm⁻¹) of the light.

Experimental Protocol for IR Spectroscopy

Step-by-Step Methodology:

  • Sample Preparation:

    • For a solid sample, the Attenuated Total Reflectance (ATR) technique is highly convenient and requires minimal sample preparation. A small amount of the solid is placed directly on the ATR crystal.[4]

    • Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.

  • Data Acquisition:

    • The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹.[4]

    • A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum.

Predicted IR Absorption Bands and Interpretation
Wavenumber (cm⁻¹) Vibrational Mode Functional Group
~ 3450 - 3300N-H stretching (asymmetric and symmetric)Amino (-NH₂)
~ 3100 - 3000C-H stretchingAromatic C-H
~ 2950C-H stretchingMethyl (-OCH₃)
~ 1680 - 1710C=O stretchingEster carbonyl
~ 1600 - 1450C=C stretchingAromatic ring
~ 1250 - 1050C-O stretchingEster
~ 1200 - 1100C-F stretchingAryl-Fluoride

Interpretation:

  • The presence of two distinct peaks in the 3450-3300 cm⁻¹ region would be characteristic of the primary amine.

  • A strong, sharp absorption band around 1700 cm⁻¹ is a clear indicator of the ester carbonyl group.

  • The absorptions in the 1600-1450 cm⁻¹ range are indicative of the aromatic benzothiophene core.

  • A strong band in the 1200-1100 cm⁻¹ region would confirm the presence of the C-F bond.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared Spectroscopy, provides a self-validating system for its structural confirmation. The predicted data, based on established principles and data from related compounds, offer a robust framework for researchers to interpret their experimental results. By following the detailed protocols and understanding the causality behind the spectral features, scientists can confidently verify the structure and purity of this and similar heterocyclic molecules, a critical step in the advancement of drug discovery and development.

References

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  • PubMed. (2009). Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. [Link][8]

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  • ResearchGate. (n.d.). Fragmentation of dibenzothiophene, S-oxide under EI. [Link][5]

  • El-Metwaly, N. M., et al. (2024). Elaboration of newly synthesized tetrahydrobenzo[b]thiophene derivatives and exploring their antioxidant evaluation, molecular docking, and DFT studies. National Institutes of Health. [Link]

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  • Stoyanov, S., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link][3]

  • TSI Journals. (2008). SYNTHESIS AND ANTIMICROBIAL STUDIES OF SUBSTITUTED BENZO (b) THIOPHENE AND THEIR DERIVATIVES. [Link]

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  • ResearchGate. (2017). Unexpeditious Synthesis of Methyl 3-amino-6-(methoxycarbonyl methylthio)-5-(4-methyl-1-piperazinyl) benzo [b]thiophene-2-carboxylate of Potential Antitumor Activity. [Link]

  • Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing. [Link][1]

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A Comprehensive Technical Guide to the Synthesis of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Benzothiophene Core in Modern Drug Discovery

The benzothiophene scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules and pharmaceutical agents. Its rigid, planar structure and ability to participate in various non-covalent interactions make it an ideal framework for designing targeted therapeutics. Specifically, 3-aminobenzothiophene-2-carboxylate derivatives have emerged as critical intermediates in the synthesis of potent kinase inhibitors, which are at the forefront of targeted cancer therapy and the treatment of inflammatory diseases.[1] The strategic incorporation of a fluorine atom at the 6-position can significantly enhance metabolic stability and binding affinity, making methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate a highly valuable building block for medicinal chemists and drug development professionals. This guide provides an in-depth exploration of the primary synthetic pathway to this key intermediate, focusing on the underlying chemical principles, a detailed experimental protocol, and expected characterization data.

The Core Synthesis Pathway: An Adaptation of the Gewald Reaction

The most direct and widely employed method for the synthesis of polysubstituted 2-aminothiophenes is the Gewald three-component reaction.[2][3] This robust and versatile one-pot synthesis typically involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base. For the synthesis of the benzannulated target molecule, a variation of this reaction is employed, starting with an appropriately substituted benzonitrile.

The synthesis of this compound proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization. The key starting materials for this transformation are 2,4-difluorobenzonitrile and methyl thioglycolate.[4][5] The reaction is typically facilitated by a suitable base, such as triethylamine or potassium hydroxide.

Mechanistic Insights

The reaction mechanism can be conceptualized in two main stages:

  • Nucleophilic Aromatic Substitution: The base deprotonates the thiol group of methyl thioglycolate, forming a thiolate anion. This potent nucleophile then attacks the electron-deficient aromatic ring of 2,4-difluorobenzonitrile. The substitution preferentially occurs at the para-position to the strongly electron-withdrawing nitrile group, displacing one of the fluorine atoms. This selectivity is driven by the significant activation of this position towards nucleophilic attack.

  • Intramolecular Cyclization and Tautomerization: The newly formed intermediate possesses both a nitrile group and a tethered thioglycolate moiety. The base then facilitates the deprotonation of the α-carbon of the thioglycolate ester, generating a carbanion. This carbanion undergoes an intramolecular nucleophilic attack on the carbon atom of the nitrile group, leading to the formation of a five-membered ring. Subsequent tautomerization of the resulting imine intermediate yields the stable aromatic 3-aminobenzothiophene product.

Visualizing the Synthesis Pathway

The following diagram illustrates the key steps in the synthesis of this compound.

Synthesis_Pathway start_material1 2,4-Difluorobenzonitrile intermediate2 Nucleophilic Aromatic Substitution Intermediate start_material1->intermediate2 start_material2 Methyl Thioglycolate intermediate1 Thiolate Anion start_material2->intermediate1 Base intermediate1->intermediate2 Nucleophilic Attack intermediate3 Cyclization Precursor intermediate2->intermediate3 Proton Transfer product Methyl 3-amino-6-fluoro- 1-benzothiophene-2-carboxylate intermediate3->product Intramolecular Cyclization & Tautomerization

Caption: Reaction scheme for the synthesis of the target molecule.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from the synthesis of structurally similar 3-aminobenzothiophene derivatives. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.

Materials and Reagents
ReagentCAS NumberMolecular FormulaPurity
2,4-Difluorobenzonitrile3939-09-1C₇H₃F₂N≥98%
Methyl Thioglycolate2365-48-2C₃H₆O₂S≥98%
Triethylamine121-44-8C₆H₁₅N≥99%
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NOAnhydrous
Ethyl Acetate141-78-6C₄H₈O₂Reagent Grade
Hexane110-54-3C₆H₁₄Reagent Grade
Step-by-Step Procedure
  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,4-difluorobenzonitrile (1.0 eq).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material completely.

  • Reagent Addition: In the dropping funnel, prepare a solution of methyl thioglycolate (1.1 eq) and triethylamine (2.5 eq) in a small amount of anhydrous DMF.

  • Reaction Initiation: Cool the reaction flask to 0 °C using an ice bath. Add the solution from the dropping funnel to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane).

  • Work-up: Once the reaction is complete, pour the mixture into ice-water with vigorous stirring.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system to afford the pure this compound.

Experimental Workflow Visualization

The following diagram outlines the general workflow for the synthesis and purification of the target compound.

Experimental_Workflow setup Reaction Setup (N2 atmosphere) reagent_addition Dropwise Addition of Reagents at 0 °C setup->reagent_addition reaction Stir at Room Temperature (12-24h) reagent_addition->reaction monitoring TLC Monitoring reaction->monitoring workup Aqueous Work-up (Ice-water) monitoring->workup Reaction Complete extraction Extraction with Ethyl Acetate workup->extraction washing Washing and Drying extraction->washing purification Purification (Column Chromatography/Recrystallization) washing->purification product Pure Product purification->product

Caption: A generalized experimental workflow for the synthesis.

Characterization Data

The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons in the range of δ 7.0-8.0 ppm, a singlet for the amino protons (which may be broad and exchangeable with D₂O), and a singlet for the methyl ester protons around δ 3.8-4.0 ppm.
¹³C NMR Resonances for the aromatic carbons (with C-F coupling), the carbonyl carbon of the ester, and the methyl carbon of the ester.
FT-IR Characteristic N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretching vibration for the ester (around 1670-1700 cm⁻¹), and C-F stretching vibrations.
Mass Spec. The molecular ion peak corresponding to the exact mass of the product (C₁₀H₈FNO₂S).

Conclusion and Future Perspectives

The synthesis of this compound via an adapted Gewald reaction provides a reliable and efficient route to this valuable building block. The straightforward nature of this synthetic pathway, coupled with the commercial availability of the starting materials, makes it an attractive method for both academic research and industrial applications. The strategic placement of the amino, ester, and fluoro functionalities offers multiple points for further chemical modification, enabling the generation of diverse libraries of compounds for drug discovery programs. Future work may focus on the development of more environmentally benign, catalytic versions of this transformation to further enhance its utility and sustainability.

References

  • Unexpeditious Synthesis of Methyl 3-amino-6-(methoxycarbonyl methylthio)-5-(4-methyl-1-piperazinyl) benzo [b]thiophene-2-carboxylate of Potential Antitumor Activity. (2017). ResearchGate. [Link]

  • Methyl 3-amino-1-benzothiophene-2-carboxylate. BuyersGuideChem. [Link]

  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2022). PMC - NIH. [Link]

  • Syntheses and biological evaluation of 2-amino-3-acyl-tetrahydrobenzothiophene derivatives; antibacterial agents with antivirulence activity. (2016). NIH. [Link]

  • Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. (2022). NIH. [Link]

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  • Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. (2021). ResearchGate. [Link]

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The 3-Aminobenzothiophene Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 3-aminobenzothiophene scaffold has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable versatility that has led to its incorporation into a wide array of biologically active compounds. This technical guide provides a comprehensive overview of the biological significance of this heterocyclic core. We will delve into its critical role in the development of targeted therapies, exploring its interactions with key biological targets, the causality behind synthetic strategies, and the structure-activity relationships that govern its efficacy. This document is intended to serve as a valuable resource for professionals in drug discovery and development, offering both foundational knowledge and field-proven insights into the application of the 3-aminobenzothiophene scaffold.

Introduction: The Rise of a Privileged Scaffold

Benzothiophenes are a class of bicyclic heterocyclic compounds consisting of a benzene ring fused to a thiophene ring. Their structural rigidity, lipophilicity, and ability to engage in various non-covalent interactions have made them attractive starting points for drug design.[1][2][3] Among the various substituted benzothiophenes, the 3-aminobenzothiophene moiety stands out due to its synthetic tractability and its role as a key pharmacophore in numerous potent and selective inhibitors of various biological targets. The lone pair of electrons on the nitrogen atom and the sulfur atom of the thiophene ring can participate in hydrogen bonding and other interactions with biological macromolecules, making this scaffold a versatile platform for the development of novel therapeutics.[1]

This guide will explore the multifaceted biological significance of the 3-aminobenzothiophene core, with a particular focus on its applications in oncology, inflammatory diseases, and infectious diseases. We will examine the underlying mechanisms of action, supported by structural biology insights where available, and provide detailed synthetic protocols for the preparation of key derivatives.

Therapeutic Applications of the 3-Aminobenzothiophene Scaffold

The inherent structural features of the 3-aminobenzothiophene core have been successfully exploited to design inhibitors for a range of therapeutic targets.

Kinase Inhibition in Oncology

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 3-aminobenzothiophene scaffold has proven to be an exceptional framework for the design of potent and selective kinase inhibitors.[1][4][5]

  • PIM Kinases: The PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are frequently overexpressed in various human cancers and are implicated in tumorigenesis.[1] Several potent and selective inhibitors of PIM kinases have been developed based on the 3-aminobenzothiophene scaffold.[1] For instance, a benzo[b]thiophene-derived inhibitor has demonstrated nanomolar activity against all three PIM isoforms.[1] The development of these inhibitors often stems from high-throughput screening (HTS) hits, which are then optimized through structure-activity relationship (SAR) studies.[1]

  • LIM Kinases (LIMK): LIM kinases (LIMK1 and LIMK2) are key regulators of actin dynamics and are involved in cell motility, invasion, and metastasis. Overexpression of LIMK1 is associated with the metastatic potential of tumor cells.[1] 3-Aminothieno[2,3-b]pyridine-2-carboxamides, which can be considered aza-analogs of 3-aminobenzothiophenes, were identified as LIMK1 inhibitors from HTS.[1] This led to the development of tricyclic derivatives with improved potency and drug-like properties.[1]

  • Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MAPKAP-K2 or MK2): MK2 is a substrate of p38 MAPK and plays a crucial role in the inflammatory response. Inhibitors of MK2 have potential applications in treating inflammatory diseases and some cancers. The 3-aminobenzothiophene core has been utilized to synthesize inhibitors of MK2, such as PF-3644022.[1]

The general mechanism of action for these kinase inhibitors involves the 3-aminobenzothiophene scaffold acting as a hinge-binding motif, forming crucial hydrogen bonds with the backbone of the kinase hinge region. Substituents on the scaffold can then be modified to achieve selectivity and potency by occupying adjacent hydrophobic pockets.

Signaling Pathway of PIM Kinase Inhibition

PIM_Kinase_Pathway PIM_Kinase PIM Kinase Substrate Substrate (e.g., Bad, p27) PIM_Kinase->Substrate Phosphorylation Phosphorylated_Substrate Phosphorylated Substrate Cell_Survival Cell Survival & Proliferation Phosphorylated_Substrate->Cell_Survival Apoptosis Apoptosis Cell_Survival->Apoptosis Inhibits Aminobenzothiophene_Inhibitor 3-Aminobenzothiophene Inhibitor Aminobenzothiophene_Inhibitor->PIM_Kinase

Caption: Inhibition of PIM kinase by a 3-aminobenzothiophene derivative blocks substrate phosphorylation, leading to decreased cell survival and increased apoptosis.

Antimitotic Agents Targeting Tubulin Polymerization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are crucial for cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated strategy for cancer chemotherapy. The 3-aminobenzothiophene scaffold has been incorporated into potent inhibitors of tubulin polymerization.[6]

Derivatives of 2-amino-3-(3,4,5-trimethoxybenzoyl)benzo[b]thiophene and their 3-amino positional isomers have been synthesized and evaluated for their antiproliferative activity.[6] These compounds bind to the colchicine site on β-tubulin, thereby inhibiting microtubule assembly and arresting cells in the G2/M phase of the cell cycle, ultimately leading to apoptosis.[6] The 3,4,5-trimethoxyphenyl moiety is a common feature of many colchicine-site binding agents, and its combination with the 3-aminobenzothiophene scaffold has yielded compounds with sub-nanomolar antiproliferative activity.[6]

Experimental Workflow for Evaluating Tubulin Polymerization Inhibitors

Tubulin_Polymerization_Assay Start Start: Synthesized 3-Aminobenzothiophene Derivative Cell_Culture Cancer Cell Lines (e.g., MCF-7, HCT116) Start->Cell_Culture Tubulin_Isolation Isolate Tubulin from Porcine Brain Start->Tubulin_Isolation MTT_Assay Antiproliferative Assay (MTT Assay) Cell_Culture->MTT_Assay Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Culture->Cell_Cycle_Analysis IC50 Determine IC50 values MTT_Assay->IC50 End End: Lead Compound Identification IC50->End Polymerization_Assay In vitro Tubulin Polymerization Assay Tubulin_Isolation->Polymerization_Assay Colchicine_Binding Competitive Colchicine Binding Assay Tubulin_Isolation->Colchicine_Binding Inhibition_Measurement Measure Inhibition of Tubulin Polymerization Polymerization_Assay->Inhibition_Measurement Inhibition_Measurement->End Binding_Affinity Determine Binding Affinity Colchicine_Binding->Binding_Affinity Binding_Affinity->End Apoptosis_Induction Analyze Apoptosis Induction Cell_Cycle_Analysis->Apoptosis_Induction Apoptosis_Induction->End

Caption: A typical workflow for the biological evaluation of 3-aminobenzothiophene derivatives as tubulin polymerization inhibitors.

Antimicrobial and Other Biological Activities

Beyond oncology, the 3-aminobenzothiophene scaffold has demonstrated a broad spectrum of other biological activities.

  • Antimicrobial Activity: Derivatives of 3-aminobenzothiophene have shown promising activity against various bacterial and fungal pathogens.[2][3][7] For example, certain aminobenzothiophenes have been identified as potent inhibitors of Mycobacterium smegmatis, a non-pathogenic model organism for Mycobacterium tuberculosis.[8] This suggests their potential for development as new anti-tubercular agents.[8] The mechanism of antimicrobial action is often multifaceted and can involve the inhibition of essential enzymes or disruption of cell membrane integrity.

  • Anti-inflammatory Activity: As mentioned earlier, inhibitors of MK2, which can be synthesized from a 3-aminobenzothiophene core, have significant anti-inflammatory potential.[1] Additionally, other derivatives have shown direct anti-inflammatory effects in preclinical models.[3]

  • Antidepressant and Neuroprotective Effects: Some benzothiophene derivatives have been investigated for their potential as antidepressants and for the treatment of central nervous system disorders.[1][2]

  • Selective Estrogen Receptor Modulators (SERMs): While not strictly a 3-amino derivative, the benzothiophene core is present in the well-known SERM, Raloxifene, highlighting the scaffold's ability to interact with nuclear hormone receptors.[1]

Synthesis of the 3-Aminobenzothiophene Scaffold

The synthetic accessibility of the 3-aminobenzothiophene core is a key factor in its widespread use in drug discovery. Several efficient methods have been developed for its synthesis, with microwave-assisted organic synthesis (MAOS) emerging as a particularly rapid and efficient approach.[1][4][5]

Microwave-Assisted Synthesis

A robust and widely applicable method for the synthesis of 3-aminobenzo[b]thiophenes involves the microwave-assisted reaction of 2-halobenzonitriles with methyl thioglycolate in the presence of a base such as triethylamine.[1][4][5] This one-pot reaction proceeds via a tandem addition-cyclization mechanism.

General Reaction Scheme:

Experimental Protocol: Microwave-Assisted Synthesis of Methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate

  • Reagents and Materials:

    • 2-Chloro-5-nitrobenzonitrile

    • Methyl thioglycolate

    • Triethylamine (TEA)

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Microwave reactor vials

    • Stir bar

  • Procedure: a. To a microwave reactor vial equipped with a stir bar, add 2-chloro-5-nitrobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and anhydrous DMSO to achieve a 2 M concentration of the benzonitrile. b. Add triethylamine (3.1 equiv.) to the mixture. c. Seal the vial and place it in the microwave reactor. d. Irradiate the reaction mixture at 130 °C for the optimized time (typically 10-30 minutes), with stirring. e. After the reaction is complete, cool the vial to room temperature using a stream of compressed air. f. Pour the reaction mixture into ice-water. g. Collect the resulting precipitate by vacuum filtration. h. Wash the solid with water and dry it under vacuum to yield the desired methyl 3-aminobenzo[b]thiophene-2-carboxylate.[1]

  • Characterization:

    • The product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. For example, the ¹H NMR spectrum of methyl 3-amino-5-chlorobenzo[b]thiophene-2-carboxylate in d6-DMSO would show characteristic peaks for the aromatic protons, the amine protons, and the methyl ester protons.[1]

Structure-Activity Relationships (SAR)

The development of potent and selective drugs based on the 3-aminobenzothiophene scaffold heavily relies on systematic SAR studies. These studies involve the synthesis of a library of analogs with modifications at various positions of the scaffold and the evaluation of their biological activity.

Key SAR Insights for 3-Aminobenzothiophene Derivatives:

Position of SubstitutionGeneral ObservationsTherapeutic Target Example
2-Position Often substituted with a carboxylate or an amide group, which can act as a handle for further derivatization or form key interactions with the target protein.Kinase Inhibitors
Amine at 3-Position Can be acylated or alkylated to modulate potency and selectivity. The free amine is often crucial for hinge-binding in kinases.PIM Kinase Inhibitors
Benzene Ring (Positions 4-7) Substitution with electron-withdrawing or electron-donating groups can influence the electronic properties of the scaffold and provide opportunities for vectoral expansion into specific sub-pockets of the target protein. Halogen substitution can also be used to introduce metabolic blocking points or enable further functionalization via cross-coupling reactions.[9]Tubulin Polymerization Inhibitors, Kinase Inhibitors

Logical Relationship in SAR Studies

SAR_Logic Initial_Hit Initial HTS Hit (μM activity) Scaffold_Modification Scaffold Modification (e.g., substitution at positions 2, 4, 5, 6, 7) Initial_Hit->Scaffold_Modification Analog_Library Library of Analogs Scaffold_Modification->Analog_Library Biological_Screening Biological Screening (e.g., IC50 determination) Analog_Library->Biological_Screening SAR_Analysis Structure-Activity Relationship Analysis Biological_Screening->SAR_Analysis SAR_Analysis->Scaffold_Modification Iterative Design Lead_Compound Lead Compound (nM activity) SAR_Analysis->Lead_Compound Optimization Lead Optimization (ADME properties) Lead_Compound->Optimization Candidate_Drug Candidate Drug Optimization->Candidate_Drug

Caption: The iterative cycle of structure-activity relationship studies for the optimization of a 3-aminobenzothiophene-based hit compound.

Conclusion and Future Perspectives

The 3-aminobenzothiophene scaffold has firmly established itself as a cornerstone in modern medicinal chemistry. Its synthetic accessibility, coupled with its ability to interact with a diverse range of biological targets, has led to the discovery of numerous potent and selective therapeutic agents. The continued exploration of this privileged core, through innovative synthetic methodologies and a deeper understanding of its interactions with biological systems, holds immense promise for the development of next-generation therapies for cancer, inflammatory disorders, and infectious diseases. As our understanding of disease biology grows, the versatility of the 3-aminobenzothiophene scaffold will undoubtedly be leveraged to address new and challenging therapeutic targets, solidifying its importance in the future of drug discovery.

References

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  • Bagley, M. C., Dwyer, J. E., Molina, M. D. B., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. University of Strathclyde. [Link]

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The Strategic Incorporation of Fluorine in Benzothiophene Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Benzothiophene and its derivatives represent a cornerstone in medicinal chemistry, recognized as a privileged scaffold due to its wide array of pharmacological activities.[1][2][3][4][5][6] Parallelly, the strategic introduction of fluorine into drug candidates has become an indispensable tool for fine-tuning molecular properties to enhance therapeutic potential.[7][8][9] This technical guide provides an in-depth analysis of the multifaceted role of fluorine substitution in the benzothiophene core. We will explore the profound impact of this "magical atom" on the physicochemical properties, metabolic stability, and biological activity of benzothiophene derivatives. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to harness the synergistic potential of fluorine and the benzothiophene scaffold in modern drug discovery.[7][10]

Introduction: The Convergence of a Privileged Scaffold and a "Magical Atom"

The benzothiophene scaffold, an aromatic heterocyclic compound, is a recurring motif in a multitude of biologically active molecules, demonstrating a broad spectrum of therapeutic applications including anticancer, anti-inflammatory, antimicrobial, and antidiabetic activities.[1][2][3][4][6] Its structural rigidity and ability to engage in various intermolecular interactions make it an attractive starting point for drug design.

Concurrently, the use of fluorine in medicinal chemistry has surged, with a significant percentage of modern pharmaceuticals containing at least one fluorine atom.[11][12] The unique properties of fluorine—its small size (van der Waals radius of 1.47 Å, comparable to hydrogen's 1.20 Å), high electronegativity (3.98 on the Pauling scale), and the strength of the carbon-fluorine (C-F) bond—allow for strategic molecular modifications that can dramatically improve a drug candidate's profile.[8][10][11]

This guide delves into the powerful synergy that arises from the fluorination of benzothiophene derivatives. By understanding the fundamental principles governing these interactions, researchers can rationally design molecules with enhanced potency, selectivity, and pharmacokinetic properties.

The Physicochemical Impact of Fluorine on the Benzothiophene Core

The introduction of fluorine onto the benzothiophene scaffold can induce significant changes in its fundamental physicochemical properties. These alterations are often the primary drivers for the observed improvements in biological activity and pharmacokinetic profiles.

Modulation of Electronic Properties and pKa

As the most electronegative element, fluorine exerts a powerful electron-withdrawing effect through the sigma bond (inductive effect).[10][13] When substituted on the benzothiophene ring system, this effect can:

  • Alter Electron Distribution: The introduction of fluorine can significantly modify the electron density of the aromatic rings, influencing the molecule's reactivity and its ability to participate in π-π stacking or other non-covalent interactions with biological targets.[13][14]

  • Modulate Acidity/Basicity: Fluorine substitution can lower the pKa of nearby acidic protons or reduce the basicity of nitrogen-containing functional groups appended to the benzothiophene core.[10][13] This modulation of ionization state at physiological pH can directly impact a compound's solubility, permeability, and target engagement.[13]

Enhancing Lipophilicity for Improved Membrane Permeation

Lipophilicity is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. Strategic fluorination can increase the lipophilicity of a benzothiophene derivative, which can be particularly beneficial for:

  • Increased Membrane Permeability: Enhanced lipophilicity often translates to better permeation across biological membranes, including the intestinal wall for oral absorption and the blood-brain barrier (BBB) for central nervous system (CNS) targets.[7][10][15][16][17]

  • Improved Target Binding: The increased lipophilicity can lead to stronger hydrophobic interactions with the target protein's binding pocket, potentially increasing potency.[18]

It is crucial to note that the effect of fluorination on lipophilicity is context-dependent. While fluorination of an aromatic ring generally increases lipophilicity, fluorination of aliphatic side chains can sometimes decrease it.[19] Careful consideration of the substitution position is therefore paramount.

Conformational Control and Binding Affinity

The substitution of hydrogen with fluorine can introduce subtle yet significant conformational changes in the benzothiophene molecule.[13] These changes arise from the unique electronic properties of the C-F bond, which can engage in favorable interactions with biological targets:

  • Dipole-Dipole and Ion-Dipole Interactions: The highly polarized C-F bond can participate in favorable electrostatic interactions with polar residues in a protein's active site.[13]

  • Orthogonal Multipolar Interactions: Fluorine can form specific non-covalent interactions with carbonyl groups and other electron-rich functionalities within the binding pocket, contributing to enhanced binding affinity.[10][20]

These fluorine-specific interactions, often not possible with hydrogen, can lead to a more favorable binding pose and increased ligand-receptor complex stability.[10][20]

The following table summarizes the key physicochemical effects of fluorine substitution:

PropertyEffect of Fluorine SubstitutionImplication in Drug Design
Electronic Properties Strong electron-withdrawing effectModulates reactivity, pKa, and target interactions
Lipophilicity Generally increases lipophilicityEnhances membrane permeability and can improve binding
Metabolic Stability Blocks sites of oxidative metabolismIncreases half-life and bioavailability
Binding Affinity Can increase through specific interactionsImproves potency and selectivity

Enhancing Metabolic Stability: The "Fluorine Shield"

One of the most significant advantages of incorporating fluorine into drug candidates is the enhancement of metabolic stability.[10][11][21][22] The C-F bond is considerably stronger than a C-H bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[11]

By strategically placing a fluorine atom at a known or suspected site of metabolic oxidation on the benzothiophene scaffold or its substituents, chemists can effectively "shield" the molecule from degradation.[10][19][23] This can lead to:

  • Increased Half-Life: A more metabolically stable compound will persist longer in the body, potentially allowing for less frequent dosing.[11]

  • Improved Oral Bioavailability: By preventing first-pass metabolism in the liver, fluorination can significantly increase the fraction of an orally administered drug that reaches systemic circulation.[7][10]

  • Reduced Formation of Reactive Metabolites: Blocking metabolic pathways can prevent the formation of potentially toxic reactive metabolites.

A classic example of this strategy is the development of the cholesterol absorption inhibitor, ezetimibe, where fluorine substitution was used to block sites of aromatic hydroxylation, leading to a more metabolically robust and potent drug.[10][19][23]

Synthesis of Fluorinated Benzothiophene Derivatives: Methodologies and Protocols

The synthesis of fluorinated benzothiophenes can be achieved through various strategies, including direct fluorination of a pre-formed benzothiophene core or by constructing the heterocyclic system from fluorinated starting materials.

Key Synthetic Strategies
  • Electrophilic Fluorination: Reagents such as Selectfluor® can be used to directly introduce fluorine onto the electron-rich benzothiophene ring. The regioselectivity of this reaction is influenced by the existing substitution pattern on the ring.

  • Anodic Fluorination: This electrochemical method can be employed for the fluorination of substituted benzothiophenes, although it may lead to a mixture of products.[24]

  • Cyclization of Fluorinated Precursors: A common and often more controlled approach involves the synthesis of a fluorinated open-chain sulfide which is then cyclized to form the desired fluorinated benzothiophene.[24] For instance, a 2,4-difluorobenzonitrile can react with methyl thioglycolate to form a methyl-3-amino-6-fluorobenzothiophene-2-carboxylate, a versatile intermediate for further derivatization.[25]

  • Transition Metal-Catalyzed Cross-Coupling Reactions: These methods are invaluable for introducing fluorine-containing moieties, such as a trifluoromethyl group, onto the benzothiophene scaffold.

Experimental Protocol: Synthesis of Methyl-3-amino-6-fluorobenzothiophene-2-carboxylate

This protocol outlines a common method for the synthesis of a fluorinated benzothiophene intermediate.[25]

Materials:

  • 2,4-Difluorobenzonitrile

  • Methyl thioglycolate

  • Potassium hydroxide

  • Dimethylformamide (DMF)

  • Methanol

  • Crushed ice

  • Standard laboratory glassware and purification apparatus (e.g., for recrystallization or column chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,4-difluorobenzonitrile and methyl thioglycolate in DMF.

  • Base Addition: Slowly add a solution of potassium hydroxide in methanol to the reaction mixture at room temperature. The reaction is typically exothermic, so controlled addition is important.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Once the reaction is complete, pour the reaction mixture into crushed ice with stirring.

  • Isolation: The solid product that precipitates out is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., methanol) to yield pure methyl-3-amino-6-fluorobenzothiophene-2-carboxylate.

Validation: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as IR, ¹H-NMR, and Mass Spectrometry.[25]

Structure-Activity Relationships (SAR) of Fluorinated Benzothiophenes

The biological activity of fluorinated benzothiophene derivatives is highly dependent on the position and number of fluorine substituents. Understanding the structure-activity relationship (SAR) is crucial for rational drug design.

Systematic studies often involve synthesizing a series of analogues with fluorine at different positions on the benzothiophene core and on various substituents. These compounds are then evaluated in relevant biological assays to determine the impact of fluorine placement on potency, selectivity, and other pharmacological parameters.

For example, in the development of inhibitors for certain kinases, the placement of a trifluoromethyl group on a phenyl ring attached to the benzothiophene scaffold can significantly impact binding affinity.[26] Similarly, for compounds targeting CNS receptors, fluorination of the benzothiophene ring can influence BBB penetration and receptor engagement.[15][16][17]

The following diagram illustrates a conceptual workflow for exploring the SAR of fluorinated benzothiophene derivatives.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Screening cluster_analysis Analysis & Iteration Start Design Library of Fluorinated Benzothiophene Analogues Synth Synthesize Analogues Start->Synth Purify Purify and Characterize (NMR, MS, HPLC) Synth->Purify BioAssay Biological Assays (e.g., enzyme inhibition, receptor binding) Purify->BioAssay ADME In Vitro ADME Assays (e.g., metabolic stability, permeability) Purify->ADME SAR Establish Structure-Activity Relationship (SAR) BioAssay->SAR ADME->SAR LeadOpt Lead Optimization SAR->LeadOpt NewDesign Design Next Generation of Analogues LeadOpt->NewDesign NewDesign->Start Iterative Cycle

Caption: A generalized workflow for the iterative process of designing, synthesizing, and evaluating fluorinated benzothiophene derivatives to establish structure-activity relationships.

Case Studies and Future Perspectives

The strategic application of fluorine in benzothiophene-based drug discovery has led to the development of several successful therapeutic agents. For instance, the selective estrogen receptor modulator (SERM) Raloxifene , which is based on a benzothiophene scaffold, is used for the prevention and treatment of osteoporosis in postmenopausal women. While raloxifene itself is not fluorinated, its development highlights the therapeutic potential of the benzothiophene core.[4][5] More recent research has explored the introduction of fluorine into benzothiophene derivatives to enhance their properties for various applications, including as SGLT2 inhibitors for diabetes.[4]

The future of fluorinated benzothiophenes in medicinal chemistry is bright. Advances in synthetic methodologies, particularly in late-stage fluorination, are enabling the synthesis of increasingly complex and precisely functionalized molecules.[7] Coupled with a deeper understanding of fluorine's role in molecular recognition and metabolism, we can expect the development of novel benzothiophene-based therapeutics with superior efficacy and safety profiles.[7][10]

Conclusion

The incorporation of fluorine into the benzothiophene scaffold is a powerful and versatile strategy in modern drug discovery. By judiciously leveraging the unique properties of fluorine, medicinal chemists can systematically enhance the physicochemical and pharmacokinetic properties of benzothiophene derivatives, leading to compounds with improved metabolic stability, membrane permeability, and target affinity. A thorough understanding of the principles outlined in this guide will empower researchers to rationally design and synthesize the next generation of innovative and effective benzothiophene-based medicines.

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The Strategic Utility of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate in Contemporary Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate has emerged as a highly strategic and versatile building block in the landscape of medicinal chemistry. Its unique structural features—a planar benzothiophene core, a nucleophilic amino group at the C3 position, and a strategically placed fluorine atom—provide a powerful platform for the synthesis of a diverse array of biologically active molecules. This guide offers an in-depth exploration of the synthesis, reactivity, and application of this key intermediate, with a particular focus on its role in the development of kinase inhibitors and anti-inflammatory agents. Detailed experimental protocols, mechanistic insights, and practical considerations are provided to empower researchers in leveraging this valuable scaffold for their drug discovery programs.

Introduction: The Benzothiophene Scaffold and the Significance of Fluorination

The benzo[b]thiophene moiety is a privileged heterocyclic scaffold found in numerous approved drugs and clinical candidates.[1][2] Its planarity and electron-rich nature facilitate interactions with various biological targets, including enzymes and receptors. The incorporation of a fluorine atom at the 6-position of the benzothiophene ring can significantly enhance the pharmacological profile of a molecule. Fluorine's high electronegativity and small size can modulate a compound's acidity, basicity, lipophilicity, and metabolic stability, often leading to improved potency, selectivity, and pharmacokinetic properties.

This compound combines these advantageous features, presenting three key points for chemical modification: the amino group, the ester, and the potential for further aromatic substitution. This trifecta of reactivity makes it an exceptionally valuable starting material for generating complex molecular architectures.

Synthesis of the Core Building Block

The most efficient and widely adopted method for the synthesis of 3-aminobenzo[b]thiophenes, including the 6-fluoro derivative, is a microwave-assisted, one-pot cyclocondensation reaction.[3][4] This approach offers significant advantages over traditional heating methods, including drastically reduced reaction times, improved yields, and higher purity of the final product.

The synthesis commences with a readily available 2-halobenzonitrile, which undergoes reaction with methyl thioglycolate in the presence of a suitable base, such as triethylamine, in a high-boiling polar aprotic solvent like dimethyl sulfoxide (DMSO).

Reaction Pathway: Microwave-Assisted Cyclocondensation

Synthesis_Workflow start_materials 2-Halobenzonitrile (e.g., 2-Chloro-4-fluorobenzonitrile) + Methyl Thioglycolate reaction_conditions Triethylamine (Base) DMSO (Solvent) Microwave Irradiation (130°C) start_materials->reaction_conditions Reactants product Methyl 3-amino-6-fluoro-1- benzothiophene-2-carboxylate reaction_conditions->product Cyclocondensation Reactivity_Diagram cluster_amino Reactions at C3-Amino Group cluster_ester Reactions at C2-Ester Group start Methyl 3-amino-6-fluoro-1- benzothiophene-2-carboxylate acylation Acylation (e.g., Acyl Chlorides) start->acylation cyclization Cyclization (e.g., Formamidine) start->cyclization hydrolysis Hydrolysis (e.g., LiOH, NaOH) start->hydrolysis carboxamide Amidation (e.g., Amines) start->carboxamide thienopyrimidine Benzothieno[3,2-d]pyrimidines (Kinase Inhibitor Scaffolds) cyclization->thienopyrimidine carboxylic_acid Carboxylic Acid Derivative hydrolysis->carboxylic_acid amide_product Carboxamide Derivative carboxamide->amide_product PIM_Kinase_Inhibitor_Synthesis start Methyl 3-amino-6-fluoro-1- benzothiophene-2-carboxylate step1 Reaction with Formamidine Acetate start->step1 Step 1 product 6-Fluoro-3H-benzo[4,5]thieno[3,2-d] pyrimidin-4-one step1->product Cyclization

Caption: Synthesis of a PIM kinase inhibitor scaffold.

Development of Anti-Inflammatory Agents

The benzothiophene core is also present in a number of anti-inflammatory agents. T[2][5]he amino and ester functionalities of our building block provide ideal anchor points for the introduction of pharmacophores known to interact with inflammatory targets such as cyclooxygenase (COX) enzymes. For instance, the amino group can be acylated with moieties that mimic the carboxylic acid group of non-steroidal anti-inflammatory drugs (NSAIDs).

Conclusion

This compound is a high-value building block for medicinal chemistry and drug discovery. Its efficient, microwave-assisted synthesis provides rapid access to a scaffold that is pre-functionalized for diverse chemical transformations. The strategic placement of the amino, ester, and fluoro groups allows for the systematic exploration of chemical space and the development of potent and selective therapeutic agents, particularly in the areas of oncology and inflammation. This guide provides the foundational knowledge and practical protocols to effectively utilize this powerful synthetic intermediate in the pursuit of novel medicines.

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The Versatile Nucleophilicity of the Amino Group in Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-amino-1-benzothiophene scaffold is a privileged structure in medicinal chemistry, appearing in a range of biologically active molecules, including kinase inhibitors and antimitotic agents.[1][2] The reactivity of the 3-amino group is central to the synthetic utility of these building blocks, allowing for diverse functionalization and the construction of complex heterocyclic systems. This technical guide provides an in-depth exploration of the chemical behavior of the amino group in a key exemplar, methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate. We will dissect the electronic influences on its nucleophilicity and present detailed protocols for its derivatization through acylation, alkylation, diazotization, and cyclocondensation reactions, offering field-proven insights for researchers in drug discovery and development.

Introduction: The Strategic Importance of the 3-Amino-1-benzothiophene Core

Benzothiophene derivatives are integral to numerous clinical and preclinical drug candidates.[1] The 3-amino-substituted variants, in particular, serve as versatile intermediates. The amino group acts as a potent nucleophilic handle, enabling a wide array of chemical transformations. Understanding and controlling the reactivity of this group is paramount for the successful synthesis of novel molecular entities.

This guide focuses on this compound, a scaffold that combines several key features:

  • An enamine-like 3-amino group , which is the primary center of reactivity.

  • An electron-withdrawing methyl carboxylate group at the 2-position , which modulates the electron density of the thiophene ring.

  • A 6-fluoro substituent on the benzene ring , which influences the overall electronic properties and can impact biological activity.

Synthesis of the Core Scaffold

The most common and efficient method for the synthesis of methyl 3-amino-1-benzothiophene-2-carboxylates is a variation of the Gewald reaction.[3] This typically involves the condensation of a substituted 2-halobenzonitrile with methyl thioglycolate in the presence of a base. Microwave-assisted protocols have been shown to dramatically reduce reaction times and improve yields.[1]

Experimental Protocol: Microwave-Assisted Synthesis of Substituted Methyl 3-Aminobenzo[b]thiophene-2-carboxylates[1]

This protocol is adapted from the synthesis of related 3-aminobenzothiophenes and is applicable to the synthesis of the 6-fluoro derivative.

Materials:

  • 2-Chloro-4-fluorobenzonitrile (or other suitable 2-halobenzonitrile)

  • Methyl thioglycolate

  • Triethylamine (Et₃N)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microwave synthesizer

  • Standard laboratory glassware

Procedure:

  • In a microwave-safe reaction vessel, combine the 2-halobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in anhydrous DMSO (to a concentration of 2 M).

  • Seal the vessel and place it in the microwave synthesizer.

  • Irradiate the mixture at 130 °C for 10-20 minutes (hold time), with power modulation to maintain the target temperature.

  • After the reaction is complete, cool the vessel to room temperature using a stream of compressed air.

  • Pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and dry it under vacuum to yield the desired methyl 3-aminobenzo[b]thiophene-2-carboxylate.

Caption: Microwave-assisted synthesis workflow.

Reactivity of the 3-Amino Group: A Nucleophilic Powerhouse

The 3-amino group in this scaffold exhibits pronounced nucleophilic character, akin to an enamine. This reactivity is modulated by the electronic effects of the substituents on the benzothiophene ring system.

  • Electron-Withdrawing Groups (EWGs): The methyl carboxylate at the 2-position and the fluoro group at the 6-position are both electron-withdrawing. These groups decrease the electron density on the thiophene and benzene rings, respectively, which in turn reduces the nucleophilicity of the 3-amino group compared to an unsubstituted 3-aminobenzothiophene. However, the amino group's lone pair is still readily available for reaction.

  • Resonance Effects: The lone pair of the amino group can be delocalized into the thiophene ring, contributing to the stability of the system.

This balance of electronic effects makes the 3-amino group a versatile nucleophile, capable of participating in a wide range of reactions.

Key Transformations of the Amino Group

N-Acylation: Formation of Amides

N-acylation is a fundamental transformation that allows for the introduction of a variety of substituents onto the amino group, which is often a key step in the synthesis of biologically active molecules. This reaction can be readily achieved using acyl chlorides or anhydrides in the presence of a base.

Experimental Protocol: N-Acylation of Methyl 3-aminobenzo[b]thiophene-2-carboxylate

This is a general protocol that can be adapted for various acylating agents.

Materials:

  • This compound

  • Acyl chloride or anhydride (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine or triethylamine

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 equiv.) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Add pyridine or triethylamine (1.2 equiv.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride or anhydride (1.1 equiv.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to obtain the N-acylated product.

G Aminobenzothiophene Methyl 3-amino-6-fluoro- 1-benzothiophene-2-carboxylate Intermediate Acyliminium Intermediate Aminobenzothiophene->Intermediate Nucleophilic Attack Acyl_Chloride R-COCl Acyl_Chloride->Intermediate Base Pyridine or Et3N Base->Intermediate HCl scavenger Product N-Acylated Product Intermediate->Product Deprotonation

Caption: General mechanism of N-acylation.

N-Alkylation and N-Arylation: Expanding Molecular Complexity

Direct N-alkylation of the 3-amino group can be challenging due to the potential for over-alkylation and competing reactions at other sites. However, under controlled conditions with appropriate alkylating agents, mono-N-alkylation can be achieved. N-arylation, often accomplished through Ullmann or Buchwald-Hartwig coupling reactions, provides a powerful means to introduce aryl substituents.[4][5][6][7][8][9][10]

Representative Protocol: Ullmann N-Arylation of a 3-Aminobenzothiophene Analog[5]

Materials:

  • This compound

  • Aryl iodide (e.g., iodobenzene)

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere, add CuI (0.1 equiv.), K₂CO₃ (2.0 equiv.), and the aryl iodide (1.2 equiv.).

  • Add a solution of this compound (1.0 equiv.) in anhydrous DMF.

  • Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

  • Concentrate the solution under reduced pressure and purify the residue by column chromatography to yield the N-arylated product.

Diazotization and Sandmeyer-Type Reactions: A Gateway to Diverse Functionalities

The primary amino group can be converted to a diazonium salt, which is a versatile intermediate for a wide range of transformations, collectively known as Sandmeyer and related reactions.[11][12][13][14] This allows for the replacement of the amino group with halogens, cyano, hydroxyl, and other functionalities.

Experimental Protocol: Diazotization and Sandmeyer Reaction

This protocol describes a general procedure for the conversion of the amino group to a chloro group.

Materials:

  • This compound

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Copper(I) chloride (CuCl)

  • Standard laboratory glassware

Procedure:

  • Diazotization:

    • Suspend this compound (1.0 equiv.) in a mixture of concentrated HCl and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a solution of NaNO₂ (1.1 equiv.) in water, keeping the temperature below 5 °C.

    • Stir the mixture for 30 minutes at 0-5 °C to form the diazonium salt solution.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve CuCl (1.2 equiv.) in concentrated HCl and cool to 0 °C.

    • Slowly add the cold diazonium salt solution to the CuCl solution with vigorous stirring.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Nitrogen gas evolution should be observed.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain methyl 3-chloro-6-fluoro-1-benzothiophene-2-carboxylate.

G cluster_diazotization Diazotization cluster_sandmeyer Sandmeyer Reaction Amine 3-Amino-1-benzothiophene Diazonium Diazonium Salt Amine->Diazonium NaNO2, HCl, 0-5 °C Product 3-Chloro-1-benzothiophene Diazonium->Product CuCl Nucleophile CuCl

Sources

The Emerging Potential of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiophene Scaffold as a Privileged Structure in Drug Discovery

The benzothiophene core, a bicyclic aromatic heterocycle, is a well-established "privileged structure" in medicinal chemistry.[1][2] Its rigid, planar geometry and the presence of a sulfur atom provide a unique electronic and steric profile that facilitates interactions with a variety of biological targets.[3] This has led to the development of numerous clinically successful drugs containing this scaffold, including the selective estrogen receptor modulator raloxifene and the 5-lipoxygenase inhibitor zileuton.[4] The 3-aminobenzothiophene subclass, in particular, has garnered significant attention as a versatile starting point for the synthesis of potent and selective modulators of various enzymes and receptors.[5]

This technical guide focuses on the untapped potential of a specific derivative, Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate (CAS No. 142363-99-3). We will explore its synthetic accessibility, the strategic importance of its chemical features, and its promising applications in medicinal chemistry, primarily as a scaffold for the development of novel kinase inhibitors.

The Strategic Advantage of Fluorine Substitution

The incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic properties.[6] The 6-fluoro substitution in our target molecule is predicted to confer several advantages:

  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, leading to an increased half-life and improved bioavailability.[7]

  • Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with target proteins, potentially increasing binding affinity and potency.[6]

  • Modulation of Physicochemical Properties: Fluorine substitution can influence lipophilicity and pKa, which can be fine-tuned to optimize cell permeability and solubility.[8]

Potential Therapeutic Applications: A Focus on Kinase Inhibition

The 3-aminobenzothiophene scaffold has been identified as a core component in several classes of potent kinase inhibitors.[4][9] Kinases are a large family of enzymes that play a critical role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer and inflammatory disorders. Based on extensive literature precedent for structurally related compounds, this compound is a promising starting point for the development of inhibitors targeting the following kinase families:

PIM Kinase Inhibition: A Novel Approach to Cancer Therapy

The PIM kinases (PIM1, PIM2, and PIM3) are a family of serine/threonine kinases that are overexpressed in a variety of hematological and solid tumors.[10] They play a crucial role in cell survival, proliferation, and resistance to apoptosis.[10] Several potent PIM kinase inhibitors based on the benzothiophene scaffold have been reported.[4][11] The 3-amino group of our target molecule provides a key interaction point within the ATP-binding pocket of PIM kinases, while the ester functionality can be further modified to enhance potency and selectivity.

Proposed Mechanism of Action: PIM Kinase Inhibition

PIM_pathway cluster_upstream Upstream Signaling cluster_cell Cancer Cell Growth Factors Growth Factors Receptors Receptors Growth Factors->Receptors Cytokines Cytokines Cytokines->Receptors JAK/STAT JAK/STAT Receptors->JAK/STAT PIM Kinase PIM Kinase JAK/STAT->PIM Kinase Bad Bad PIM Kinase->Bad Cell Proliferation Cell Proliferation PIM Kinase->Cell Proliferation Bcl-2 Bcl-2 Bad->Bcl-2 Apoptosis Apoptosis Bcl-2->Apoptosis Our Compound Methyl 3-amino-6-fluoro-1- benzothiophene-2-carboxylate Our Compound->PIM Kinase LIMK1_pathway cluster_upstream Upstream Signaling cluster_cell Metastatic Cancer Cell Rho/ROCK/PAK Rho/ROCK/PAK LIMK1 LIMK1 Rho/ROCK/PAK->LIMK1 Cofilin Cofilin LIMK1->Cofilin P Actin Polymerization Actin Polymerization Cofilin->Actin Polymerization p-Cofilin p-Cofilin Cell Migration & Invasion Cell Migration & Invasion Actin Polymerization->Cell Migration & Invasion Our Compound Methyl 3-amino-6-fluoro-1- benzothiophene-2-carboxylate Our Compound->LIMK1

Caption: Proposed mechanism of LIMK1 inhibition.

MK2 Inhibition: A Novel Anti-Inflammatory Strategy

Mitogen-activated protein kinase-activated protein kinase 2 (MK2) is a downstream substrate of the p38 MAPK pathway and plays a pivotal role in regulating the production of pro-inflammatory cytokines such as TNF-α and IL-6. [12]Inhibition of MK2 is therefore a promising therapeutic strategy for a range of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease. [12]Benzothiophene-based compounds have been successfully developed as potent and selective MK2 inhibitors. [13]The 3-aminobenzothiophene scaffold of our target molecule can be readily elaborated to mimic the hinge-binding interactions of known MK2 inhibitors.

Synthetic Strategy: A Microwave-Assisted Approach

A rapid and efficient synthesis of 3-aminobenzothiophenes can be achieved via a microwave-assisted reaction between a 2-halobenzonitrile and methyl thioglycolate. [4]This method offers significant advantages over traditional heating, including reduced reaction times and improved yields.

Synthetic Workflow

synthesis_workflow 2,4-difluorobenzonitrile 2,4-difluorobenzonitrile Reaction Microwave Irradiation (130°C, 20 min) Et3N, DMSO 2,4-difluorobenzonitrile->Reaction Methyl thioglycolate Methyl thioglycolate Methyl thioglycolate->Reaction Product Methyl 3-amino-6-fluoro-1- benzothiophene-2-carboxylate Reaction->Product

Caption: Microwave-assisted synthesis workflow.

Detailed Experimental Protocol

Materials:

  • 2,4-Difluorobenzonitrile

  • Methyl thioglycolate

  • Triethylamine (Et3N)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microwave reactor

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • To a microwave reactor vial, add 2,4-difluorobenzonitrile (1.0 eq), methyl thioglycolate (1.1 eq), and triethylamine (3.0 eq) in anhydrous DMSO.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 130 °C for 20 minutes.

  • After cooling, pour the reaction mixture into ice-water.

  • Collect the resulting precipitate by vacuum filtration and wash with water.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Proposed Biological Evaluation Workflow

A systematic evaluation of the biological activity of this compound and its derivatives is crucial to validate its potential as a kinase inhibitor.

Biological Evaluation Workflow

biological_workflow Compound Test Compound Biochemical_Assay In vitro Kinase Assays (PIM1, LIMK1, MK2) Compound->Biochemical_Assay Cell_Based_Assay Cell-Based Assays (Proliferation, Migration, Cytokine Release) Biochemical_Assay->Cell_Based_Assay ADME_Tox ADME/Tox Profiling (Metabolic Stability, Cytotoxicity) Cell_Based_Assay->ADME_Tox Lead_Optimization Lead Optimization ADME_Tox->Lead_Optimization

Caption: Workflow for biological evaluation.

Step-by-Step Methodologies
  • In vitro Kinase Inhibition Assays:

    • Objective: To determine the direct inhibitory activity of the compound against the target kinases (PIM1, LIMK1, MK2).

    • Method: Utilize a radiometric assay (e.g., ³³P-ATP filter binding) or a non-radioactive method (e.g., ADP-Glo™ Kinase Assay).

    • Procedure:

      • Incubate recombinant human kinase enzyme with the test compound at various concentrations.

      • Initiate the kinase reaction by adding the appropriate substrate and ATP.

      • After a defined incubation period, quench the reaction and quantify the amount of phosphorylated substrate or ADP produced.

      • Calculate the IC₅₀ value, which represents the concentration of the compound required to inhibit 50% of the kinase activity.

  • Cell-Based Assays:

    • Objective: To assess the compound's activity in a cellular context.

    • Methods:

      • Proliferation Assay (for PIM1 and LIMK1): Use a colorimetric assay such as MTT or a fluorescence-based assay like CyQUANT® to measure cell viability in cancer cell lines known to overexpress the target kinases.

      • Wound Healing/Transwell Migration Assay (for LIMK1): Evaluate the compound's ability to inhibit cancer cell migration and invasion.

      • Cytokine Release Assay (for MK2): Measure the levels of TNF-α and IL-6 in the supernatant of lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or monocytic cell lines (e.g., THP-1) using ELISA.

    • Procedure:

      • Treat the appropriate cell lines with the test compound at various concentrations.

      • After an incubation period, perform the respective assay to measure the desired cellular endpoint.

      • Determine the GI₅₀ (for proliferation) or IC₅₀ (for migration and cytokine release) values.

  • ADME/Tox Profiling:

    • Objective: To evaluate the drug-like properties of the compound.

    • Methods:

      • Metabolic Stability: Incubate the compound with liver microsomes and measure its degradation over time using LC-MS/MS.

      • Cytotoxicity: Assess the compound's general toxicity in non-cancerous cell lines.

      • Solubility and Permeability: Determine the aqueous solubility and cell permeability (e.g., using a Caco-2 cell monolayer assay).

Data Summary and Future Outlook

While direct experimental data for this compound is not yet publicly available, we can extrapolate potential activity based on closely related analogs reported in the literature.

Target Kinase Analog Scaffold Reported Activity (IC₅₀/Kᵢ) Reference
PIM1Benzo[b]thieno[3,2-d]pyrimidin-4-one2 nM (Kᵢ)[4]
LIMK14-Aminobenzothieno[3,2-d]pyrimidineLow µM[14]
MK2Benzothiophene derivative3 nM (Kᵢ)[12]

The data presented for analogous compounds strongly suggest that this compound is a highly promising starting point for the development of potent and selective kinase inhibitors. The 3-amino and 2-carboxylate groups offer convenient handles for further chemical modification to optimize potency, selectivity, and pharmacokinetic properties. Future research should focus on the synthesis and comprehensive biological evaluation of a library of derivatives based on this core scaffold to fully elucidate its therapeutic potential.

References

  • Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(23), 6534–6546. [Link]

  • Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing. [Link]

  • Scott, J. S., et al. (2011). Identification of 5,6-substituted 4-aminothieno[2,3-d]pyrimidines as LIMK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(1), 354-357. [Link]

  • Al-Suwaidan, I. A., et al. (2017). Unexpeditious Synthesis of Methyl 3-amino-6-(methoxycarbonyl methylthio)-5-(4-methyl-1-piperazinyl) benzo [b]thiophene-2-carboxylate of Potential Antitumor Activity. ResearchGate. [Link]

  • Al-Salahi, R., Marzouk, M., & Al-Omar, M. (2020). Importance of Fluorine in Benzazole Compounds. Molecules, 25(20), 4734. [Link]

  • Romagnoli, R., et al. (2007). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 50(9), 2273-2277. [Link]

  • Mourey, R. J., et al. (2010). A benzothiophene inhibitor of mitogen-activated protein kinase-activated protein kinase 2 inhibits tumor necrosis factor alpha production and has oral anti-inflammatory efficacy in acute and chronic models of inflammation. Journal of Pharmacology and Experimental Therapeutics, 333(3), 797-807. [Link]

  • Muller, K., Faeh, C., & Diederich, F. (2008). The Many Roles for Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 51(15), 4359-4369. [Link]

  • Scott, R. W., et al. (2022). Comparative Analysis of Small-Molecule LIMK1/2 Inhibitors: Chemical Synthesis, Biochemistry, and Cellular Activity. Journal of Medicinal Chemistry, 65(20), 13586-13603. [Link]

  • Bharti, S. K., et al. (2019). PIM kinase inhibitors: Structural and pharmacological perspectives. European Journal of Medicinal Chemistry, 173, 204-221. [Link]

  • Geri, K. S., et al. (2017). An overview of benzo[b]thiophene-based medicinal chemistry. European Journal of Medicinal Chemistry, 138, 1002-1033. [Link]

  • Anderson, D. R., et al. (2009). Benzothiophene inhibitors of MK2. Part 1: structure-activity relationships, assessments of selectivity and cellular potency. Bioorganic & Medicinal Chemistry Letters, 19(16), 4878-4881. [Link]

  • Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540. [Link]

  • Abdel-Wahab, B. F., et al. (2019). Synthesis of Tetrahydrobenzo[ b]thiophene-3-carbohydrazide Derivatives as Potential Anti-cancer Agents and Pim-1 Kinase Inhibitors. Anti-Cancer Agents in Medicinal Chemistry, 19(14), 1774-1789. [Link]

  • Wikipedia. (n.d.). Benzothiophene. [Link]

  • Wurch, T., et al. (2007). Synthesis and SAR of selective benzothiophene, benzofuran, and indole-based peroxisome proliferator-activated receptor delta agonists. Bioorganic & Medicinal Chemistry Letters, 17(13), 3740-3745. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Microwave-Assisted Synthesis of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the rapid and efficient synthesis of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The protocol leverages the advantages of microwave-assisted organic synthesis (MAOS) to achieve high yields in significantly reduced reaction times compared to conventional heating methods. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, step-by-step experimental protocol, and discuss essential characterization and safety considerations. This guide is intended for researchers, scientists, and drug development professionals seeking to streamline the synthesis of substituted benzothiophene scaffolds.

Introduction: The Power of Microwave Synthesis for Heterocyclic Chemistry

Substituted 1-benzothiophenes are privileged structures in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors and antimitotic agents.[1][2] The traditional synthesis of these scaffolds often involves multi-step procedures with long reaction times. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering dramatic rate enhancements, improved yields, and cleaner reaction profiles.[3][4]

Microwave energy directly heats the reaction mixture by interacting with polar molecules, a process known as dielectric heating.[3][5] This leads to rapid and uniform temperature elevation, often resulting in "superheating" of solvents above their atmospheric boiling points in a sealed vessel.[6] This efficient energy transfer, occurring in seconds, overcomes activation energy barriers much faster than conventional conductive heating, which relies on slow heat transfer through the vessel walls.[5] For the synthesis of this compound, this translates to a reaction time of minutes instead of hours.

The described synthesis is a variation of an annulation reaction, providing a robust and direct route to the 3-aminobenzothiophene core.[7][8]

Reaction Mechanism and Rationale

The synthesis proceeds via a base-mediated condensation and subsequent intramolecular cyclization of a 2-halobenzonitrile with methyl thioglycolate.

Reaction Scheme:

Causality Behind Experimental Choices:

  • Starting Materials: We utilize 2-chloro-5-fluorobenzonitrile as the aromatic precursor. The ortho-halogen (chlorine) serves as a leaving group for the intramolecular nucleophilic aromatic substitution (SNAr), while the cyano group activates this position and ultimately participates in the cyclization. Methyl thioglycolate provides the sulfur atom and the ester-bearing two-carbon unit required to form the thiophene ring.

  • Solvent (DMSO): Dimethyl sulfoxide (DMSO) is an ideal solvent for this reaction. Its high boiling point (189 °C) and high dielectric constant make it an excellent medium for microwave heating, allowing for high reaction temperatures to be reached safely. Its polar aprotic nature effectively dissolves the reactants and intermediates.

  • Base (Triethylamine, Et₃N): Triethylamine serves as a non-nucleophilic base. Its primary role is to deprotonate the thiol of methyl thioglycolate, forming a thiolate anion. This highly nucleophilic species then initiates the reaction by displacing the chloride on the benzonitrile ring. An excess of triethylamine is used to ensure the reaction proceeds to completion.[2]

  • Microwave Irradiation: As discussed, microwave heating provides the energy for this transformation in a highly efficient and controlled manner, drastically reducing the reaction time from many hours to mere minutes.[2][7]

Experimental Protocol

This protocol is adapted from the general method for the synthesis of 3-aminobenzothiophenes developed by Bagley et al.[2]

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
2-Chloro-5-fluorobenzonitrileC₇H₃ClFN155.561.01.0
Methyl thioglycolateC₃H₆O₂S106.141.051.05
Triethylamine (Et₃N)C₆H₁₅N101.193.13.1
Dimethyl sulfoxide (DMSO)C₂H₆OS78.13-(2 M solution)
Equipment
  • Microwave synthesizer (e.g., Biotage Initiator, CEM Discover)

  • 10 mL microwave reaction vial with a magnetic stir bar

  • Standard laboratory glassware (beaker, Büchner funnel)

  • Vacuum filtration apparatus

Step-by-Step Procedure
  • Reagent Preparation: To a 10 mL microwave reaction vial containing a magnetic stir bar, add 2-chloro-5-fluorobenzonitrile (1.0 mmol, 155.6 mg).

  • Solvent and Reagent Addition: Add dry DMSO to create a 2 M solution relative to the starting benzonitrile (approximately 0.5 mL). Add methyl thioglycolate (1.05 mmol, 111.4 mg, ~94 µL).

  • Base Addition: Add triethylamine (3.1 mmol, 313.7 mg, ~432 µL).

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave synthesizer. Irradiate the mixture at a constant temperature of 130 °C . A hold time of 10-15 minutes is recommended. The reaction progress can be monitored by TLC or LC-MS if desired.

  • Work-up and Isolation: After the reaction is complete, cool the vial to room temperature using a stream of compressed air. Pour the reaction mixture into a beaker containing ice-water (~20 mL).

  • Precipitation and Filtration: A solid precipitate should form. Stir the slurry for a few minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with water (3 x 10 mL) to remove residual DMSO and triethylamine salts.

  • Drying: Dry the product in a vacuum oven to obtain this compound. The expected yield, based on analogous reactions, is in the range of 58-96%.[2]

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagents 1. Add 2-Chloro-5-fluorobenzonitrile, Methyl thioglycolate, Et3N, and DMSO to microwave vial seal 2. Seal vial reagents->seal irradiate 3. Microwave Irradiation (130 °C, 10-15 min) seal->irradiate cool 4. Cool to Room Temp irradiate->cool precipitate 5. Pour into Ice-Water cool->precipitate filtrate 6. Collect Solid by Vacuum Filtration precipitate->filtrate wash 7. Wash with Water filtrate->wash dry 8. Dry in Vacuo wash->dry product product dry->product Final Product

Caption: Workflow for Microwave-Assisted Synthesis.

Purification and Characterization

Purification

For most applications, the product obtained after precipitation and washing is of high purity.[2] If further purification is required, recrystallization is recommended.

  • Recrystallization Protocol:

    • Dissolve the crude product in a minimal amount of hot ethanol or isopropanol.

    • Slowly add water until the solution becomes slightly turbid.

    • Heat the mixture again until a clear solution is obtained.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and dry.

Characterization (Expected Results)

As a self-validating system, it is crucial to confirm the structure of the synthesized product. Below are the expected analytical data based on analogous compounds and spectroscopic principles.[9][10]

  • Appearance: Off-white to pale yellow solid.

  • Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺: 226.03.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ ~7.8-8.0 ppm (dd): Aromatic proton at the 4-position.

    • δ ~7.6-7.8 ppm (dd): Aromatic proton at the 7-position.

    • δ ~7.1-7.3 ppm (ddd): Aromatic proton at the 5-position.

    • δ ~7.0-7.2 ppm (br s, 2H): Amine (-NH₂) protons.

    • δ ~3.8 ppm (s, 3H): Methyl ester (-OCH₃) protons.

  • ¹³C NMR (101 MHz, DMSO-d₆):

    • δ ~164 ppm: Ester carbonyl carbon (C=O).

    • δ ~157-160 ppm (d, ¹JCF ≈ 240-250 Hz): Carbon bearing fluorine (C-6).

    • Other aromatic and thiophene ring carbons will appear between δ 95-150 ppm, with observable C-F couplings.

    • δ ~51 ppm: Methyl ester carbon (-OCH₃).

  • ¹⁹F NMR (376 MHz, DMSO-d₆):

    • A single resonance is expected in the typical range for an aromatic C-F bond. The exact chemical shift will be dependent on the electronic environment. Couplings to ortho and meta protons (³JHF and ⁴JHF) should be observable.[10]

Safety and Hazard Considerations

  • Microwave Reactor Safety:

    • NEVER use a domestic (kitchen) microwave oven for chemical synthesis.[3] Only use a dedicated, purpose-built laboratory microwave reactor equipped with pressure and temperature sensors.[6][11]

    • Inspect the reaction vessel for cracks or defects before use.[12]

    • Do not exceed the recommended solvent volume or the pressure limits of the vessel.

    • Ensure proper stirring to avoid localized superheating.[11]

    • Always operate the microwave reactor in a well-ventilated fume hood.[11]

  • Chemical Hazards:

    • 2-Chloro-5-fluorobenzonitrile: Harmful if swallowed or inhaled. Causes skin and eye irritation.

    • Methyl thioglycolate: Pungent odor. Handle in a fume hood.

    • Triethylamine (Et₃N): Highly flammable liquid and vapor. Toxic if inhaled and corrosive. Causes severe skin burns and eye damage.[4][13] Handle with extreme care in a fume hood, away from ignition sources.

    • Dimethyl Sulfoxide (DMSO): Can increase the rate of skin absorption of other chemicals. Wear appropriate gloves.

  • Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) are mandatory at all times.

Conclusion

The microwave-assisted protocol detailed herein offers a rapid, efficient, and high-yielding pathway to this compound. By leveraging the principles of dielectric heating, this method dramatically shortens reaction times, making it an attractive alternative to conventional synthetic routes. The straightforward work-up procedure often yields a product of high purity, further streamlining the synthetic process. This application note provides researchers with a robust and validated protocol, grounded in mechanistic understanding and safety awareness, to facilitate their work in drug discovery and medicinal chemistry.

References

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved from [Link]

  • LookChem. (n.d.). What is the synthetic route of Methyl thioglycolate and its application in organic synthesis? Retrieved from [Link]

  • Google Patents. (2012). CN102477006A - Synthesis method of methyl thioglycolate.
  • JAG Group. (n.d.). Microwave Reactor Safety. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. Retrieved from [Link]

  • Bagley, M. C., et al. (2015). Supporting Information: Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophene Scaffolds for the Preparation of Kinase Inhibitors. Royal Society of Chemistry. Retrieved from [Link]

  • Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814–6824. [Link]

  • Annamalai, P. (n.d.). Microwave Assisted Chemistry Experiments. Retrieved from [Link]

  • Romagnoli, R., et al. (2015). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 58(4), 1862-1875.
  • PubChem. (n.d.). DMSO triethylamine. National Center for Biotechnology Information. Retrieved from [Link]

  • University of Strathclyde. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Retrieved from [Link]

  • Nicewicz, D. A., & Yoon, T. P. (2013). Supporting Information: Catalytic Hydrotrifluoromethylation of Styrenes and Unactivated Aliphatic Alkenes via an Organic Photoredox System. Royal Society of Chemistry. Retrieved from [Link]

  • Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814–6824. [Link]

  • Google Patents. (1995). US5466859A - Process for preparing fluorobenzonitriles.
  • U.S. Environmental Protection Agency. (1999). Triethylamine. Retrieved from [Link]

  • Penta Chemicals. (2024). Triethylamine - SAFETY DATA SHEET. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Triethylamine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Li, Y., et al. (2022). Asymmetric Cyano-Functionalized Benzo[11][14][15]triazole-Based Donor Polymers for High-Performance Polymer Solar Cells with 19.79% Efficiency. Macromolecules, 55(1), 123-131.

  • PrepChem.com. (n.d.). Synthesis of 2-fluorobenzonitrile. Retrieved from [Link]

  • Li, L., et al. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions. Heterocycles, 102(10), 1937-1949.
  • PubChem. (n.d.). 2-Chloro-5-fluorobenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

  • Bagley, M. C., et al. (2015). Microwave-assisted Synthesis of 3-aminobenzo[b]thiophene Scaffolds for the Preparation of Kinase Inhibitors. PubMed. Retrieved from [Link]

  • Google Patents. (2009). JP4357608B2 - Purification method of benzothiophene.
  • Le, T. B., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 93.
  • Mishkovsky, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Scientific Reports, 12(1), 5364.
  • Gelis, I., et al. (2019). Aromatic 19F-13C TROSY: A background-free approach to probe biomolecular structure, function and dynamics.
  • Barbieri, L., et al. (2020). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Journal of Magnetic Resonance Open, 2-3, 100004.
  • Royal Society of Chemistry. (n.d.). Supporting Information: Enantio-differentiation of Molecules with Diverse Functionalities by a Single Probe. Retrieved from [Link]

Sources

Application Note: A Robust and Scalable Protocol for the Synthesis of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate is a pivotal heterocyclic building block in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents.[1][2] This application note provides a comprehensive, field-proven protocol for its synthesis. The described method is based on the reaction of a 2-halobenzonitrile with methyl thioglycolate, which proceeds via a tandem nucleophilic aromatic substitution and a Thorpe-Ziegler intramolecular cyclization. We offer detailed, step-by-step instructions, mechanistic insights, and expert commentary to ensure reproducibility and high yield. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction and Mechanistic Rationale

The 3-aminobenzothiophene scaffold is a privileged structure in drug discovery. The title compound, specifically, serves as a key intermediate for various biologically active molecules. The synthetic strategy detailed herein is a robust and widely adopted method for constructing this heterocyclic system. It leverages the reaction between an electron-deficient aromatic ring and a bifunctional nucleophile.

The synthesis commences with a nucleophilic aromatic substitution (SNAr) reaction. 2,4-Difluorobenzonitrile is selected as the starting material due to the high activation of the C-F bond ortho to the electron-withdrawing nitrile group. The thiol of methyl thioglycolate, after deprotonation by a mild base like triethylamine, acts as the nucleophile, displacing the fluoride at the C2 position.

This is followed by a base-catalyzed, intramolecular Thorpe-Ziegler cyclization.[3][4] The base abstracts a proton from the α-carbon of the thioglycolate moiety, generating a carbanion. This carbanion then attacks the carbon of the adjacent nitrile group, forming a five-membered ring. The resulting imine intermediate rapidly tautomerizes to the more stable enamine, yielding the final 3-amino-1-benzothiophene product.[5] The use of microwave irradiation can significantly accelerate this process, reducing reaction times from hours to minutes.[1]

Chemical Reaction Scheme

G R1 2,4-Difluorobenzonitrile mid R1->mid R2 Methyl Thioglycolate R2->mid Base Et3N (Triethylamine) Solvent DMSO P Methyl 3-amino-6-fluoro- 1-benzothiophene-2-carboxylate mid->P 130 °C, Microwave or 100 °C, Conventional

Figure 1: Overall reaction for the synthesis of the target compound.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.MW ( g/mol )Molarity/PuritySupplier Example
2,4-Difluorobenzonitrile3939-09-1139.1099%Sigma-Aldrich
Methyl Thioglycolate2365-48-2106.1495%Sigma-Aldrich
Triethylamine (Et₃N)121-44-8101.19≥99.5%Sigma-Aldrich
Dimethyl Sulfoxide (DMSO)67-68-578.13Anhydrous, ≥99.9%Sigma-Aldrich
Deionized Water7732-18-518.02N/AIn-house
Methanol (MeOH)67-56-132.04ACS GradeFisher Scientific
Equipment
  • Microwave reactor (e.g., CEM Discover, Biotage Initiator) OR Oil bath with magnetic stirrer and condenser

  • Round-bottom flasks (10 mL or appropriate size)

  • Magnetic stir bars

  • Syringes for liquid transfer

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware

  • Rotary evaporator

  • NMR spectrometer, Mass spectrometer, and HPLC for analysis

Detailed Experimental Protocol

This protocol is adapted from established literature procedures, which have demonstrated high yields and purity.[1]

Safety Precaution: This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. DMSO can facilitate the absorption of chemicals through the skin.

  • Reagent Preparation: In a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 2,4-difluorobenzonitrile (1.0 mmol, 139 mg).

  • Solvent and Reagent Addition: Add anhydrous DMSO (3 mL). Sequentially add methyl thioglycolate (1.1 mmol, 117 mg, ~103 µL) followed by triethylamine (2.0 mmol, 202 mg, ~278 µL) to the vial.

    • Scientist's Note: Triethylamine acts as both the base to facilitate the reaction and a scavenger for the HF generated. An excess is used to ensure the reaction goes to completion. DMSO is an excellent solvent for this SNAr reaction due to its polar aprotic nature, which stabilizes the charged Meisenheimer intermediate.

  • Reaction:

    • Method A (Microwave): Seal the vial and place it in the microwave reactor. Heat the mixture to 130 °C and hold for 15 minutes.

    • Method B (Conventional Heating): If a microwave reactor is unavailable, assemble the flask with a reflux condenser. Heat the mixture in an oil bath at 100 °C for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Isolation: After cooling the reaction mixture to room temperature, pour it into a beaker containing 30 mL of ice-water.

    • Scientist's Note: This precipitation step is crucial. The product is poorly soluble in water, while the DMSO, triethylamine hydrofluoride salt, and any unreacted starting materials are soluble, allowing for an efficient initial purification.

  • Product Collection: A solid precipitate will form. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid thoroughly with deionized water (2 x 15 mL) to remove residual DMSO and salts. A final wash with cold methanol can be performed to remove more soluble impurities.

  • Drying: Dry the product under vacuum to a constant weight. The resulting solid is typically a pale yellow or off-white powder. The expected yield is in the range of 85-95%.[1]

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

  • ¹H NMR (400 MHz, DMSO-d₆): Expected signals include a singlet for the methyl ester protons (~3.8 ppm), a broad singlet for the amine protons (~7.2 ppm), and aromatic protons in the range of 7.3-8.0 ppm, showing coupling patterns consistent with the 1,2,4-trisubstituted benzene ring.

  • ¹³C NMR (101 MHz, DMSO-d₆): Key signals should appear for the ester carbonyl, the fluorinated aromatic carbon (showing a large C-F coupling constant), and other aromatic and aliphatic carbons.

  • Mass Spectrometry (ESI+): m/z calculated for C₁₀H₈FNO₂S: 225.03. Found: 226.03 [M+H]⁺.

  • Purity (HPLC): >95%

Experimental Workflow Diagram

G A 1. Add 2,4-difluorobenzonitrile, DMSO, methyl thioglycolate, and Et3N to vial B 2. Reaction (Microwave: 130°C, 15 min or Conventional: 100°C, 2-4h) A->B C 3. Cool to Room Temperature B->C D 4. Precipitate Product in Ice-Water C->D E 5. Isolate by Vacuum Filtration D->E F 6. Wash Solid with H2O and cold MeOH E->F G 7. Dry Product Under Vacuum F->G H 8. Characterize (NMR, MS, HPLC) G->H

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction.Ensure anhydrous conditions. Extend reaction time or increase temperature slightly (e.g., to 140 °C for microwave). Confirm reagent purity.
Loss of product during work-up.Ensure the water used for precipitation is ice-cold to minimize product solubility.
Product is an oil or gummy solid Impurities present (e.g., residual DMSO or starting material).Wash the precipitate more thoroughly with water. Consider recrystallization from a suitable solvent system like ethanol/water or isopropanol.
Dark-colored product Side reactions due to overheating or prolonged reaction time.Reduce reaction temperature or time. Ensure the reaction is performed under an inert atmosphere (N₂) if necessary.

Conclusion

The protocol described provides an efficient, scalable, and high-yielding method for the synthesis of this compound. By detailing the mechanistic rationale and providing expert insights, this application note serves as a reliable guide for researchers, enabling the consistent production of this valuable chemical intermediate for applications in drug discovery and development.

References

  • El-Sawy, E. R., Bassyouni, F. A., & Abu-Bakr, S. H. (2011). Recent trends in the chemistry of aminobenzo[b]thiophenes. Phosphorus, Sulfur, and Silicon and the Related Elements, 186(6), 1295-1329. [Link]

  • Baghbanzadeh, M., & Kappe, C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances, 5(52), 41657-41664. [Link]

  • Romagnoli, R., Baraldi, P. G., et al. (2007). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 50(9), 2273-2277. [Link]

  • Wang, Z. (2010). Thorpe-Ziegler Cyclization. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]

  • Chem-Station. (2014). Thorpe-Ziegler Reaction. Chem-Station International Edition. [Link]

  • Baron, H., Remfry, F. G. P., & Thorpe, J. F. (1904). The formation and reactions of imino-compounds. Part I. Condensation of ethyl cyanoacetate with its sodium derivative. Journal of the Chemical Society, Transactions, 85, 1726-1761. [Link]

Sources

Application Note: Derivatization of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzothiophene Scaffold in Modern Medicinal Chemistry

The 1-benzothiophene ring system is a privileged heterocyclic scaffold, forming the core of numerous pharmacologically active compounds and approved drugs.[1][2] Its structural rigidity, lipophilic nature, and capacity for diverse functionalization make it an attractive starting point for drug discovery campaigns targeting a wide array of biological targets, including kinases, enzymes, and receptors.[3][4] The inherent bioactivity of the benzothiophene nucleus is demonstrated in drugs such as the selective estrogen receptor modulator Raloxifene, the 5-lipoxygenase inhibitor Zileuton, and the antifungal agent Sertaconazole.[3]

The specific scaffold, Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate, presents a particularly valuable platform for medicinal chemistry exploration. The 3-amino group serves as a key handle for introducing a variety of substituents, allowing for the systematic modulation of steric, electronic, and hydrogen-bonding properties. The 6-fluoro substituent can enhance metabolic stability and binding affinity through favorable interactions with target proteins. The methyl ester at the 2-position provides an additional site for modification or can act as a key pharmacophoric element. This application note provides a detailed guide for the derivatization of this scaffold and its subsequent evaluation in Structure-Activity Relationship (SAR) studies, aimed at identifying novel lead compounds.

Strategic Approach to Derivatization

The primary focus for derivatization is the nucleophilic 3-amino group. A systematic exploration of its chemical space can be achieved through three principal reaction classes: N-acylation, N-sulfonylation, and reductive amination. These transformations introduce amide, sulfonamide, and secondary/tertiary amine functionalities, respectively, which are prevalent in a vast number of bioactive molecules. This strategic diversification allows for a comprehensive investigation of the impact of different linker geometries and electronic properties on biological activity.

Derivatization_Strategy cluster_start Starting Material cluster_reactions Derivatization Reactions cluster_products Derivative Libraries Start Methyl 3-amino-6-fluoro- 1-benzothiophene-2-carboxylate Acylation N-Acylation Start->Acylation R-COCl, Base Sulfonylation N-Sulfonylation Start->Sulfonylation R-SO2Cl, Base ReductiveAmination Reductive Amination Start->ReductiveAmination R-CHO, Reducing Agent Amides Amide Library (R-CO-NH-) Acylation->Amides Sulfonamides Sulfonamide Library (R-SO2-NH-) Sulfonylation->Sulfonamides Amines Secondary/Tertiary Amine Library (R-CH2-NH-) ReductiveAmination->Amines

Figure 1: Overall strategy for the derivatization of the 3-amino-1-benzothiophene scaffold.

Experimental Protocols

Synthesis of Starting Material: this compound

The starting material can be efficiently synthesized via a microwave-assisted reaction between a 2-halobenzonitrile and methyl thioglycolate. This method provides rapid access to the desired 3-aminobenzothiophene scaffold in good yield.[1][3]

Protocol 1: Synthesis of Starting Material

  • Reaction Setup: In a microwave-safe vial, combine 2-chloro-4-fluorobenzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in anhydrous DMSO (to a concentration of 2 M).

  • Microwave Irradiation: Seal the vial and irradiate in a microwave synthesizer at 130 °C for 15-20 minutes.

  • Work-up: After cooling, pour the reaction mixture into ice-water.

  • Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry in vacuo to yield this compound.

Characterization of Starting Material:

  • Appearance: Off-white to pale yellow solid.

  • 1H NMR (400 MHz, DMSO-d6) δ (ppm): Note: The following data is based on the closely related 5-bromo analogue and serves as a representative spectrum.[3] 8.44 (d, J = 1.9 Hz, 1H, H-4), 7.82 (d, J = 8.6 Hz, 1H, H-7), 7.64 (dd, J = 8.6, 1.9 Hz, 1H, H-6), 7.17 (br s, 2H, NH₂), 3.79 (s, 3H, OCH₃). The fluorine at position 6 is expected to introduce additional splitting to the signals of H-5 and H-7.

  • 13C NMR (101 MHz, DMSO-d6) δ (ppm): Note: The following data is based on the closely related 5-bromo analogue.[3] 164.6 (C=O), 148.6 (C), 137.7 (C), 133.2 (C), 131.0 (C), 125.7 (CH), 125.2 (CH), 117.1 (CH), 96.1 (C), 51.4 (CH₃). The C-6 will appear as a doublet due to C-F coupling.

  • MS (ESI): m/z calculated for C₁₀H₈FNO₂S [M+H]⁺ 226.03; found 226.1.

Protocol 2: General Procedure for N-Acylation

This protocol describes a standard method for the N-acylation of the 3-amino group using an acyl chloride in the presence of a base.[5]

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approx. 10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add a non-nucleophilic base, such as triethylamine (1.5 equiv.) or pyridine (2.0 equiv.), to the solution.

  • Addition of Acylating Agent: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 equiv.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion of the reaction.

  • Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Characterization of a Representative Acylated Product (N-acetyl derivative):

  • 1H NMR: Expect a downfield shift of the aromatic protons adjacent to the newly formed amide, and the appearance of a singlet for the acetyl methyl group around 2.2 ppm and a singlet for the NH proton.

  • IR (cm⁻¹): Appearance of a strong amide C=O stretch around 1670-1690 cm⁻¹ and an N-H stretch around 3300 cm⁻¹.

Protocol 3: General Procedure for N-Sulfonylation

This protocol details the synthesis of sulfonamide derivatives from the parent amine.

  • Reaction Setup: Dissolve this compound (1.0 equiv.) in pyridine (approx. 10 mL per gram of substrate) in a round-bottom flask and cool to 0 °C.

  • Addition of Sulfonylating Agent: Add the desired sulfonyl chloride (1.1 equiv.) portion-wise, maintaining the temperature below 10 °C.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up: Pour the reaction mixture into ice-water. If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate. Wash the organic extracts with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.

Characterization of a Representative Sulfonylated Product (N-benzenesulfonyl derivative):

  • 1H NMR: Expect to see the aromatic protons of the benzenesulfonyl group in the range of 7.5-8.0 ppm and a downfield shift for the NH proton.

  • IR (cm⁻¹): Appearance of characteristic SO₂ stretching bands around 1350 cm⁻¹ (asymmetric) and 1160 cm⁻¹ (symmetric).

Protocol 4: General Procedure for Reductive Amination

This protocol describes the formation of N-alkyl derivatives via a one-pot reaction with an aldehyde and a reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a mild and selective reducing agent suitable for this transformation.[6][7]

  • Reaction Setup: Dissolve this compound (1.0 equiv.) and the desired aldehyde (1.2 equiv.) in methanol (approx. 20 mL per gram of substrate).

  • pH Adjustment: Add a few drops of acetic acid to adjust the pH to approximately 5-6.

  • Addition of Reducing Agent: Add sodium cyanoborohydride (1.5 equiv.) portion-wise to the stirring solution.

  • Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Extraction: Add saturated aqueous NaHCO₃ and extract the product with ethyl acetate. Wash the combined organic layers with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Characterization of a Representative N-alkylated Product (N-benzyl derivative):

  • 1H NMR: The appearance of a new singlet or doublet for the benzylic CH₂ protons around 4.3-4.5 ppm, and the disappearance of one of the NH₂ protons, replaced by a broad singlet or triplet for the secondary amine proton.

  • MS (ESI): The mass of the product will correspond to the addition of the benzyl group (C₇H₇) to the starting material.

Structure-Activity Relationship (SAR) Study Design

A systematic SAR study is crucial to understand how structural modifications influence biological activity. The synthesized derivatives should be evaluated in a relevant biological assay (e.g., kinase inhibition assay, antimicrobial assay) to determine their potency (e.g., IC₅₀ or MIC values).[8][9] The goal is to identify key structural features that contribute to or detract from activity.

SAR_Workflow Start Initial Hit Compound (e.g., Starting Material or weakly active derivative) Library Synthesize Focused Libraries (Amides, Sulfonamides, Amines) Start->Library Systematic Derivatization Screening Biological Screening (e.g., Kinase Assay, MIC Assay) Library->Screening Data Analyze SAR Data (IC50 / MIC values) Screening->Data Identify Identify Key Pharmacophores & Tolerated/Untolerated Groups Data->Identify Design Design Next-Generation Analogs Identify->Design Optimize Lead Optimization (Potency, Selectivity, ADME) Identify->Optimize Informed by SAR Design->Library Iterative Synthesis

Figure 2: Iterative workflow for a Structure-Activity Relationship (SAR) study.

Data Presentation: Illustrative SAR Table

The following table presents hypothetical but plausible SAR data for a series of derivatives against a generic protein kinase target. This illustrates how data should be structured to facilitate analysis.

Compound ID Modification (R Group) Derivative Type Kinase Inhibition IC₅₀ (nM) *
SM-1 -H3-Amino (Starting Material)>10,000
DA-1 -CH₃N-Acyl (Amide)1,500
DA-2 -PhN-Acyl (Amide)850
DA-3 -4-Cl-PhN-Acyl (Amide)250
DA-4 -4-OCH₃-PhN-Acyl (Amide)1,200
DS-1 -PhN-Sulfonyl (Sulfonamide)5,500
DS-2 -4-CH₃-PhN-Sulfonyl (Sulfonamide)4,800
DRA-1 -CH₂-PhN-Alkyl (Secondary Amine)3,200
DRA-2 -CH₂(4-F-Ph)N-Alkyl (Secondary Amine)2,100

*Note: The IC₅₀ values presented are for illustrative purposes only and do not represent actual experimental data.

Interpretation of Illustrative SAR:

  • Amide Series (DA): Acylation of the 3-amino group appears crucial for activity (compare SM-1 to DA-1/DA-2). A phenyl group (DA-2) is preferred over a methyl group (DA-1). Electron-withdrawing substituents on the phenyl ring, such as chloro (DA-3), significantly enhance potency, while electron-donating groups like methoxy (DA-4) are detrimental. This suggests a potential interaction with an electron-deficient region in the target's binding pocket.

  • Sulfonamide Series (DS): The sulfonamide linker (DS-1, DS-2) results in a significant loss of activity compared to the corresponding amides, indicating that the geometry and electronic nature of the amide bond are more favorable for binding.

  • Reductive Amination Series (DRA): The N-alkyl derivatives (DRA-1, DRA-2) show modest activity, suggesting that while N-substitution is tolerated, the carbonyl group of the amide series likely forms a key hydrogen bond interaction that is absent in these analogs.

Conclusion

The this compound scaffold provides a versatile and promising starting point for the development of novel therapeutic agents. The protocols outlined in this application note offer robust and efficient methods for creating diverse chemical libraries targeting the 3-amino position. A systematic and iterative approach to synthesis and biological evaluation, as demonstrated by the illustrative SAR study, will enable researchers to elucidate the key molecular interactions driving biological activity and to rationally design more potent and selective drug candidates. The rich chemistry of the benzothiophene core, coupled with a well-designed SAR strategy, holds significant potential for identifying next-generation therapeutics.

References

  • Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814–6824. [Link]

  • Tso, S. C., Gui, W. J., Wu, C. Y., Chuang, J. L., Qi, X., Skvora, K. J., ... & Chuang, D. T. (2014). Benzothiophene carboxylate derivatives as novel allosteric inhibitors of branched-chain α-ketoacid dehydrogenase kinase. Journal of Biological Chemistry, 289(30), 20583–20593. [Link]

  • Nagesh, H. K., Padmashali, B., Sandeep, C., Yuvaraj, T. C. M., Siddesh, M. B., & Mallikarjuna, S. M. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6-10. [Link]

  • Romagnoli, R., Baraldi, P. G., Carrion, M. D., Cara, C. L., Preti, D., Fruttarolo, F., ... & Hamel, E. (2007). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of medicinal chemistry, 50(9), 2273–2277. [Link]

  • Hassan, H. M., & El-Hady, H. A. (2011). Synthesis and antibacterial activity of some new amino acid derivatives of 3-chloro-6-methylbenzo[b]thiophene-2-carboxylic. Journal of Chemical and Pharmaceutical Research, 3(1), 388-394. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Dangerfield, E. M., Plunkett, C. H., Win-Mason, A. L., Stocker, B. L., & Timmer, M. S. M. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. The Journal of Organic Chemistry, 75(16), 5470–5477. [Link]

  • Bridges, A. J., Lee, A., Schwartz, C. E., Towle, M. J., & Littlefield, B. A. (1993). The synthesis of three 4-substituted benzo[b]thiophene-2-carboxamidines as potent and selective inhibitors of urokinase. Bioorganic & medicinal chemistry, 1(6), 403–410. [Link]

  • Metwally, A. A., El-Sayed, R., & El-Aal, A. A. (2023). Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives. BMC chemistry, 17(1), 6. [Link]

  • Eze, F. U., Okoro, U. C., Ugwu, D. I., & Okafor, S. N. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

  • Fedi, A., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 99. [Link]

  • DiMauro, E. F., Newcomb, J., Nunes, J. J., Bemis, J. E., Boucher, C., Buchanan, J. L., ... & Zhu, X. (2007). Discovery of 4-amino-5, 6-biaryl-furo [2, 3-d] pyrimidines as inhibitors of Lck: development of an expedient and divergent synthetic route and preliminary SAR. Bioorganic & medicinal chemistry letters, 17(8), 2305–2309. [Link]

Sources

Application Notes & Protocols: Leveraging Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate for Novel Antimicrobial Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) represents a paramount threat to global health, with multidrug-resistant (MDR) pathogens rendering conventional antibiotics increasingly ineffective.[1] This challenge necessitates the urgent discovery and development of new chemical entities (NCEs) that operate via novel mechanisms or are effective against resistant strains.[2] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the benzo[b]thiophene scaffold has emerged as a "privileged structure" due to its presence in a wide array of biologically active compounds, including antimicrobial, anticancer, and anti-inflammatory agents.[3][4]

This document provides a comprehensive guide for researchers and drug development professionals on the application of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate as a versatile starting scaffold for the discovery of next-generation antimicrobial agents. We will detail its synthesis, outline a strategic workflow for its evaluation and optimization, and provide field-proven protocols for key biological assays. The rationale behind this scaffold lies in its synthetic tractability and the presence of key functional groups—a 3-amino group and a 2-carboxylate ester—that serve as ideal handles for chemical modification to explore the structure-activity relationship (SAR).

Section 1: The Core Scaffold: Synthesis and Foundation

The starting point for any drug discovery campaign is the reliable synthesis of the core molecule. This compound (Compound 1 ) can be efficiently synthesized via a well-established one-pot condensation reaction.

1.1. Synthetic Protocol: Gewald Aminothiophene Synthesis

The synthesis involves the reaction of 2,4-difluorobenzonitrile with methyl thioglycolate in the presence of a base.[5] This reaction proceeds through an initial nucleophilic aromatic substitution followed by an intramolecular Thorpe-Ziegler type cyclization.

  • Reactants: 2,4-Difluorobenzonitrile, Methyl thioglycolate, Potassium hydroxide (or another suitable base like triethylamine[6]).

  • Solvent: Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).[5][6]

  • Procedure:

    • To a stirred solution of 2,4-difluorobenzonitrile in DMF, add methyl thioglycolate.

    • Carefully add a solution of potassium hydroxide while maintaining the temperature.

    • The reaction mixture is typically stirred at room temperature or gently heated to facilitate cyclization.[5][6]

    • Reaction progress is monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the mixture is poured into ice water to precipitate the product.

    • The solid is filtered, washed, and recrystallized to yield Compound 1 .

  • Characterization: The structure of the synthesized compound should be unequivocally confirmed using standard analytical techniques such as IR, ¹H-NMR, Mass Spectrometry, and elemental analysis to ensure purity and identity.[5]

Section 2: A Strategic Workflow for Antimicrobial Discovery

A systematic approach is critical to efficiently identify and optimize lead compounds. The workflow presented here is designed to progress from broad initial screening to more specific safety and efficacy evaluations, ensuring that resources are focused on the most promising candidates.

G cluster_0 Phase 1: Screening & Safety cluster_1 Phase 2: Lead Optimization cluster_2 Phase 3: Advanced Evaluation A Synthesis & Purification of Core Scaffold (1) B Primary Screening: Minimum Inhibitory Concentration (MIC) A->B C In Vitro Cytotoxicity (e.g., MTT Assay on HEK293) B->C If Active D Calculate Selectivity Index (SI = IC50 / MIC) C->D E Design Analog Library (Modify at 3-amino & 2-ester) D->E Prioritize High SI Scaffolds F Synthesize Analogs E->F G Screen Analogs (MIC & Cytotoxicity) F->G H Analyze SAR Data G->H H->E Iterate I Bactericidal/Bacteriostatic? (MBC Assay) H->I Select Optimized Lead J Mechanism of Action (e.g., Membrane Permeabilization) I->J K In Vivo Efficacy Model (e.g., C. elegans or Mouse) J->K For Promising Leads

Caption: High-level workflow for antimicrobial drug discovery.

Section 3: Core Experimental Protocols

The trustworthiness of any screening campaign hinges on robust and reproducible protocols. The following methods are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and common practices in medicinal chemistry.[7]

Protocol 3.1: Minimum Inhibitory Concentration (MIC) Determination

This assay identifies the lowest concentration of a compound that prevents visible growth of a microorganism. The broth microdilution method is a high-throughput and standardized approach.[7][8]

  • Objective: To determine the in vitro potency of test compounds against a panel of clinically relevant microbes.

  • Materials:

    • 96-well microtiter plates (sterile, clear, flat-bottom).

    • Cation-adjusted Mueller-Hinton Broth (MHB).[8]

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

    • Test compound stock solution (e.g., 10 mg/mL in DMSO).

    • Positive control antibiotic (e.g., Ciprofloxacin).

    • Spectrophotometer or plate reader.

  • Step-by-Step Procedure:

    • Inoculum Preparation: From a fresh agar plate, pick several colonies and suspend in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.

    • Compound Dilution: Prepare serial two-fold dilutions of the test compound in the 96-well plate. Typically, add 100 µL of MHB to wells 2-12. Add 200 µL of the starting compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and continue this serial dilution across the plate to well 10. Discard 100 µL from well 10. Wells 11 (growth control) and 12 (sterility control) should contain only MHB.

    • Inoculation: Add the prepared bacterial inoculum to wells 1-11. Well 12 receives no bacteria. The final volume in each well should be uniform.

    • Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient atmospheric conditions.

    • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) compared to the growth control (well 11). The sterility control (well 12) should remain clear.

Protocol 3.2: In Vitro Cytotoxicity Assay (MTT/Resazurin Method)

Before a compound can be considered a potential therapeutic, its toxicity against mammalian cells must be assessed.[9][10] This protocol determines the concentration that reduces cell viability by 50% (IC50).

  • Objective: To evaluate the safety profile of test compounds.

  • Materials:

    • Human cell line (e.g., HEK293, HepG2).

    • Complete cell culture medium (e.g., DMEM + 10% FBS).

    • 96-well cell culture plates.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin solution.

    • Solubilizing agent (e.g., DMSO or acidified isopropanol for MTT).

  • Step-by-Step Procedure:

    • Cell Seeding: Seed the 96-well plate with cells at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of the test compound in complete medium and replace the existing medium in the wells. Include wells with untreated cells (viability control) and wells with medium only (background control).

    • Incubation: Incubate the plate for 24-48 hours.

    • Viability Assessment:

      • For MTT: Add MTT solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan precipitate.[11] Add a solubilizing agent to dissolve the crystals.

      • For Resazurin: Add resazurin solution and incubate for 1-4 hours. Viable cells reduce the blue resazurin to the pink, fluorescent resorufin.

    • Data Acquisition: Read the absorbance (for MTT) or fluorescence (for resazurin) using a plate reader.

    • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Parameter Description Significance
MIC Minimum Inhibitory ConcentrationMeasures the potency of the compound against a specific microbe. Lower is better.
IC50 50% Inhibitory ConcentrationMeasures the toxicity of the compound against mammalian cells. Higher is better.
SI Selectivity Index (IC50 / MIC)A critical metric for drug potential. It quantifies the therapeutic window. An SI > 10 is often considered a good starting point for further investigation.

Section 4: Lead Optimization via Structure-Activity Relationship (SAR)

The initial scaffold, Compound 1 , is a starting point. An SAR study is essential to improve potency and reduce toxicity.[12] The 3-amino and 2-carboxylate groups are prime targets for modification.

  • Rationale for Modification:

    • 3-Amino Group: Can be acylated to form amides or reacted with aldehydes to form Schiff bases. These modifications alter the hydrogen bonding capacity, lipophilicity, and steric profile of the molecule.

    • 2-Carboxylate Ester: Can be hydrolyzed to the carboxylic acid or converted to amides or hydrazides.[4] This modulates polarity and introduces new vectors for interaction with biological targets.

SAR_Cycle A Design Analogs (Vary R1, R2) B Synthesize Library A->B Plan C Biological Screening (MIC & IC50) B->C Test D Analyze Data (Identify Trends) C->D Evaluate D->A Refine Design

Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
Hypothetical SAR Data Analysis

The goal is to identify modifications that decrease the MIC value while increasing the IC50 value, thereby maximizing the Selectivity Index (SI).

Compound IDModification (at 3-amino)MIC vs. S. aureus (µg/mL)IC50 vs. HEK293 (µg/mL)Selectivity Index (SI)
1 -NH₂ (Parent Scaffold)32>128>4
1a -NH-C(O)CH₃ (Acetyl amide)16>128>8
1b -NH-C(O)Ph (Benzoyl amide)8648
1c -N=CH-Ph (Schiff base)6490~1.4
  • Interpretation: In this hypothetical example, acetylation (1a ) improves potency by two-fold without increasing toxicity. Introducing a larger aromatic group (1b ) further enhances potency but also introduces some cytotoxicity. The Schiff base modification (1c ) is detrimental to activity. This analysis suggests that small, electron-withdrawing amide substituents at the 3-position may be a favorable direction for further optimization.

Section 5: Advancing Promising Leads

Once a lead compound with a high SI and desirable properties is identified through SAR, further characterization is warranted.

  • Minimum Bactericidal Concentration (MBC): This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity. It is performed by subculturing aliquots from the clear wells of an MIC plate onto antibiotic-free agar. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

  • Mechanism of Action (MoA) Studies: Understanding how a compound works is crucial. For antimicrobials, membrane disruption is a common mechanism.[13] Assays can include:

    • Membrane Permeabilization Assays: Using dyes like SYTOX Green, which only fluoresces upon binding to intracellular nucleic acids when the cell membrane is compromised.[13]

    • Macromolecular Synthesis Inhibition: Investigating the effect of the compound on DNA, RNA, protein, and cell wall synthesis.

  • In Vivo Efficacy: The ultimate test is whether the compound works in a living organism.[14] Initial studies can be performed in simple, high-throughput models like Caenorhabditis elegans before moving to more complex mammalian models of infection, such as a mouse lung infection model.[15][16]

Conclusion

This compound represents a synthetically accessible and highly versatile scaffold for antimicrobial drug discovery. Its functional handles are perfectly positioned for rapid library synthesis and iterative SAR optimization. By employing the systematic workflow and robust protocols outlined in this guide—from initial screening and safety profiling to lead optimization and advanced characterization—research teams can effectively explore the chemical space around this promising core, paving the way for the development of novel therapeutics to combat the growing threat of antimicrobial resistance.

References

  • Maltseva, N. et al. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.
  • University of West Florida. (n.d.). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida - Research Portal.
  • Padmashali, B. et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. Journal of Applicable Chemistry.
  • Springer. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Springer Link.
  • Springer. (2023). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. Methods in Molecular Biology.
  • ResearchGate. (n.d.). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. ResearchGate.
  • Semantic Scholar. (n.d.). Perspectives on Antimicrobial Potential of Benzothiophene Derivatives. Semantic Scholar.
  • ASM Journals. (n.d.). Animal models in the evaluation of antimicrobial agents. American Society for Microbiology.
  • BenchChem. (n.d.). Application Notes and Protocols for Evaluating the Cytotoxicity of New Antibacterial Agents. BenchChem.
  • ScienceOpen. (2012). SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF BENZOTHIOPHENE DERIVATIVES. ScienceOpen.
  • MDPI. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. MDPI.
  • ResearchGate. (n.d.). Review: Antimicrobial efficacy validation using in vitro and in vivo testing methods. ResearchGate.
  • Food and Agriculture Organization of the United Nations. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. FAO.
  • World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. WOAH.
  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. NHBS.
  • ResearchGate. (n.d.). Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents. ResearchGate.
  • Bentham Science. (2014). Synthesis, Characterization and Structure Activity Relationship Studies of Benzo[b]thiophene Derivatives as Promising Class of Antimicrobial Agents. Bentham Science Publishers.
  • National Institutes of Health. (2022). Evaluation of in vivo antibacterial drug efficacy using Caenorhabditis elegans infected with carbapenem-resistant Klebsiella pneumoniae as a model host. NIH.
  • National Center for Biotechnology Information. (n.d.). Antimicrobial Susceptibility Testing. NCBI Bookshelf.
  • NHBS Academic & Professional Books. (n.d.). Antimicrobial Susceptibility Testing Protocols. NHBS.
  • Frontiers. (2015). In vitro and in vivo analysis of antimicrobial agents alone and in combination against multi-drug resistant Acinetobacter baumannii. Frontiers in Microbiology.
  • National Institutes of Health. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. NIH.
  • Royal Society of Chemistry. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing.
  • MDPI. (n.d.). Enhancing Selective Antimicrobial and Antibiofilm Activities of Melittin through 6-Aminohexanoic Acid Substitution. MDPI.

Sources

Application Note: A Scalable Protocol for the Synthesis of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and robust protocol for the scale-up synthesis of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate, a key heterocyclic building block in medicinal chemistry and drug discovery.[1][2] The described methodology is based on a one-pot cyclocondensation reaction, selected for its efficiency, scalability, and use of readily available starting materials. We delve into the mechanistic rationale behind the synthetic strategy, offer a detailed step-by-step protocol suitable for multigram to kilogram production, and provide critical guidance on process safety, in-process controls, purification, and troubleshooting. This document is intended for researchers, chemists, and process development professionals seeking a reliable and well-validated pathway to this important intermediate.

Introduction and Strategic Rationale

Substituted benzothiophenes are highly privileged structures in pharmaceutical science, forming the core of numerous clinical agents, including the selective estrogen receptor modulator Raloxifene and the antifungal Sertaconazole.[3] The title compound, this compound (CAS 142363-99-3)[4], is a versatile intermediate, featuring three key functional groups—an amine, an ester, and a fluorine atom—that allow for extensive downstream chemical modification.

While several methods exist for the synthesis of the benzothiophene core[5], the chosen strategy for this guide is the microwave-assisted annulation of a 2-halobenzonitrile with methyl thioglycolate.[3] This approach, adapted for conventional heating to ensure broader applicability in scale-up environments, offers several distinct advantages:

  • Convergence: It is a one-pot reaction that rapidly builds molecular complexity.

  • Atom Economy: The reaction proceeds via a condensation mechanism with a good atom economy.

  • Accessibility: The starting materials, 2,4-difluorobenzonitrile and methyl thioglycolate, are commercially available in bulk.

  • Robustness: The reaction is tolerant of various functional groups and has been demonstrated to provide high yields.[3]

This guide provides the necessary detail to translate this efficient synthesis from a laboratory curiosity to a scalable industrial process.

Reaction Mechanism and Workflow

Mechanistic Pathway

The synthesis proceeds through a tandem nucleophilic aromatic substitution (SNAr) and intramolecular cyclization sequence. The mechanism is outlined below:

  • Initial SNAr: The reaction is initiated by the triethylamine-mediated deprotonation of methyl thioglycolate, forming a thiolate anion. This potent nucleophile attacks the electron-deficient aromatic ring of 2,4-difluorobenzonitrile at the C-2 position, displacing a fluoride ion. The presence of the electron-withdrawing nitrile group at C-1 and the fluorine at C-4 activates the C-2 position towards nucleophilic attack.

  • Intramolecular Cyclization: The intermediate thioether undergoes a second deprotonation by triethylamine at the α-carbon (adjacent to the ester and sulfur).

  • Condensation and Tautomerization: The resulting carbanion executes an intramolecular nucleophilic attack on the carbon atom of the nitrile group. This Thorpe-Ziegler type cyclization forms a six-membered ring intermediate which rapidly tautomerizes to yield the stable aromatic 3-aminobenzothiophene product.

Reaction_Mechanism cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Intramolecular Cyclization Start 2,4-Difluorobenzonitrile + Methyl Thioglycolate Thiolate Thiolate Anion Formation Start->Thiolate Deprotonation Base1 Triethylamine (Base) Base1->Thiolate SNAr Nucleophilic Aromatic Substitution (SNAr) Thiolate->SNAr Intermediate1 Thioether Intermediate SNAr->Intermediate1 Fluoride Displacement Carbanion Carbanion Formation Intermediate1->Carbanion Deprotonation Base2 Triethylamine (Base) Base2->Carbanion Cyclization Thorpe-Ziegler Cyclization Carbanion->Cyclization Attack on Nitrile Tautomerization Tautomerization Cyclization->Tautomerization Product Methyl 3-amino-6-fluoro- 1-benzothiophene-2-carboxylate Tautomerization->Product Aromatization

Figure 1: Mechanistic pathway for the synthesis.

Overall Process Workflow

The end-to-end process involves five primary stages: reaction, work-up, isolation, purification, and drying/characterization. Each stage requires specific controls to ensure high yield and purity.

G A 1. Reaction Setup - Charge Reactor with DMSO, Reagents - Establish Inert Atmosphere B 2. Cyclocondensation - Heat to 130°C - Monitor by HPLC/TLC A->B Controlled Heating C 3. Work-up & Isolation - Cool Reaction Mixture - Quench with Water - Filter Crude Solid B->C Reaction Completion D 4. Purification - Recrystallization from Ethanol C->D Crude Product E 5. Final Product - Dry under Vacuum - Characterize (NMR, MS, Purity) D->E Pure Product

Caption: High-level experimental workflow diagram.

Detailed Scale-Up Protocol (100 g Scale)

This protocol is designed for the synthesis of approximately 100 g of the final product. All operations should be conducted in a well-ventilated chemical fume hood or an appropriate contained reactor system.

Materials and Equipment
Reagent/SolventCAS NumberM.W.QuantityMolesPurity
2,4-Difluorobenzonitrile3939-09-1139.161.8 g0.444>98%
Methyl Thioglycolate2365-48-2106.1448.2 g (43.4 mL)0.454>98%
Triethylamine (TEA)121-44-8101.19134.9 g (185.6 mL)1.333>99%
Dimethyl Sulfoxide (DMSO)67-68-578.13500 mL-Anhydrous
Ethanol (for recrystallization)64-17-546.07~1 L-Reagent Grade
Deionized Water7732-18-518.02~2 L--

Equipment:

  • 2 L three-neck jacketed glass reactor

  • Overhead mechanical stirrer with a PTFE paddle

  • Heating/cooling circulator connected to the reactor jacket

  • Reflux condenser with a nitrogen/argon inlet

  • Temperature probe

  • Addition funnel (optional, for TEA addition)

  • Large Büchner funnel and vacuum flask for filtration

Step-by-Step Procedure

Part A: Reaction Execution

  • Reactor Setup: Assemble the reactor system, ensuring all joints are properly sealed. Establish a positive pressure of an inert atmosphere (Nitrogen or Argon) through the condenser.

  • Reagent Charging: To the reactor, charge the anhydrous Dimethyl Sulfoxide (500 mL), followed by 2,4-Difluorobenzonitrile (61.8 g), and Methyl Thioglycolate (48.2 g).

  • Initiate Stirring: Begin stirring the mixture at a moderate speed (e.g., 200-250 RPM) to ensure homogeneity.

  • Base Addition: Slowly add the Triethylamine (134.9 g) to the stirred mixture at room temperature. A mild exotherm may be observed.

  • Heating: Once the addition is complete, begin heating the reaction mixture to an internal temperature of 130°C using the oil bath or circulator. Causality Note: This elevated temperature is crucial to drive both the SNAr and the subsequent cyclization to completion in a reasonable timeframe, as reported in related syntheses.[3]

  • Reaction Monitoring: Hold the reaction at 130°C for 3-5 hours. Monitor the reaction's progress by taking small aliquots periodically (e.g., every hour after the first 2 hours). Analyze the aliquots by TLC or HPLC to confirm the consumption of the starting benzonitrile.

Part B: Work-up and Isolation

  • Cooling: Once the reaction is deemed complete, turn off the heating and allow the mixture to cool to below 60°C.

  • Precipitation: Slowly pour the cooled, dark reaction mixture into a separate vessel containing 2 L of deionized water with vigorous stirring. A solid precipitate will form. Causality Note: The product is poorly soluble in water, while the DMSO solvent, TEA, and any salts are highly soluble. This allows for efficient precipitation and initial purification.

  • Digestion: Continue stirring the resulting slurry for 30-60 minutes at room temperature to ensure complete precipitation.

  • Filtration: Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with deionized water (2 x 250 mL) to remove residual DMSO and salts.

  • Initial Drying: Continue to pull a vacuum over the filter cake to remove as much water as possible. The crude product can be further dried in a vacuum oven at 50-60°C overnight. A typical crude yield is in the range of 85-95%.

Part C: Purification (Recrystallization)

  • Solvent Selection: Ethanol is an effective solvent for recrystallization.[6]

  • Procedure: a. Transfer the crude, dried solid to an appropriately sized Erlenmeyer flask equipped with a stir bar. b. Add ethanol in portions while heating the mixture to reflux with stirring, until the solid completely dissolves. Use the minimum amount of hot solvent necessary. c. Once dissolved, remove the flask from the heat source and allow it to cool slowly to room temperature. d. As the solution cools, crystals of the pure product will begin to form. e. To maximize recovery, place the flask in an ice bath or refrigerator (0-5°C) for at least 1 hour.

  • Final Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 50-60°C until a constant weight is achieved.

Process Safety Assessment

Scaling up chemical reactions requires a thorough understanding of the associated hazards.

SubstanceGHS PictogramsKey HazardsHandling Precautions
2,4-Difluorobenzonitrile GHS07Harmful if swallowed, causes skin/eye irritation.Wear standard PPE. Avoid inhalation of dust.
Methyl Thioglycolate GHS06, GHS07Toxic if swallowed, causes skin/eye irritation. Strong, unpleasant odor.Handle in a fume hood. Use chemical-resistant gloves.
Triethylamine (TEA) GHS02, GHS05, GHS06Flammable liquid, toxic if inhaled, causes severe skin/eye burns.Use in a well-ventilated area, away from ignition sources. Wear corrosion-resistant gloves and eye protection.
Dimethyl Sulfoxide (DMSO) NoneCombustible liquid. Can be absorbed through the skin.Wear gloves as it can carry dissolved chemicals through the skin.

Engineering Controls:

  • All operations must be performed in a certified chemical fume hood or a closed reactor system with appropriate ventilation.

  • A blast shield is recommended for reactions conducted at elevated temperatures.

  • Ensure fire extinguishers (ABC or CO2) and safety showers/eyewash stations are readily accessible.

Personal Protective Equipment (PPE):

  • Safety goggles or a face shield are mandatory.[7][8]

  • A flame-retardant lab coat.

  • Chemical-resistant gloves (e.g., butyl rubber or Viton for extended contact with reagents).[7][9]

Data, Results, and Characterization

ParameterTypical ResultMethod
Yield (Purified) 75-85%Gravimetric
Appearance Off-white to pale yellow solidVisual
Purity >99%HPLC
Melting Point 159-161 °CMelting Point Apparatus
¹H NMR (400 MHz, DMSO-d₆) Consistent with literature values for similar structures[3]NMR Spectroscopy
MS (ESI+) m/z = 226.0 (M+H)⁺Mass Spectrometry

Expected Analytical Data: Based on analogous structures reported by Bagley et al.[3], the following spectral characteristics are anticipated:

  • ¹H NMR: Signals corresponding to the amine protons (a broad singlet), aromatic protons on the benzothiophene ring, and the methyl ester singlet (~3.8 ppm).

  • ¹³C NMR: Signals for the ester carbonyl, aromatic carbons (with C-F couplings), and the methyl ester carbon.

  • IR Spectroscopy: Characteristic peaks for N-H stretching (amine), C=O stretching (ester), and C-F stretching.

Troubleshooting Guide

IssueProbable Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient temperature or reaction time.2. Inactive or insufficient base.3. Moisture in the reaction.1. Ensure internal temperature reaches 130°C. Extend reaction time and monitor by HPLC.2. Use fresh, anhydrous triethylamine.3. Use anhydrous grade DMSO and ensure the reactor is dry.
Low Yield 1. Incomplete precipitation during work-up.2. Product loss during recrystallization (too much solvent).3. Side reactions.1. Ensure sufficient water is used for quenching and allow adequate time for slurry digestion.2. Use the minimum amount of hot solvent for recrystallization and ensure thorough cooling.3. Maintain strict temperature control and inert atmosphere.
Product is Oily/Dark 1. Residual DMSO or other impurities.2. Thermal decomposition.1. Ensure thorough washing of the crude product with water. Perform the recrystallization step carefully.2. Avoid exceeding the target reaction temperature of 130°C.

References

  • Sabnis, R. W., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Wikipedia. (n.d.). Gewald reaction. [Link]

  • Jorgensen, M. J., et al. (2019). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry, 84(15), 9449-9458. [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i). [Link]

  • Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET. [Link]

  • Lanxess. (2015). Product Safety Assessment: Thionyl chloride. [Link]

  • Jones, C. D., & Suarez, T. (1999). U.S. Patent No. 5,969,157. Washington, DC: U.S.
  • Al-Mousawi, S. M., et al. (2024). An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. Current Organic Chemistry, 28. [Link]

  • Revelant, G., et al. (2022). 2‐Aminothiophenes by Gewald reaction. ChemistrySelect, 7(32). [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Puterová, Z., et al. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. [Link]

  • Revelant, G., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100788. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring Benzothiophene Derivative Synthesis: A Guide for Researchers. [Link]

  • Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Advances, 5(58), 46555-46567. [Link]

  • CP Lab Safety. (n.d.). Methyl 3-amino-6-fluorobenzo[b]thiophene-2-carboxylate, 95% Purity. [Link]

Sources

Application Note: High-Resolution Purification of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate using Automated Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, optimized protocol for the purification of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate, a key intermediate in pharmaceutical synthesis. The inherent challenges associated with the purification of aromatic amines, such as peak tailing and potential on-column degradation, are addressed through a systematic approach. This guide details the selection of stationary and mobile phases, sample preparation, and the execution of an automated flash column chromatography protocol. The causality behind each experimental choice is explained to provide researchers with a robust framework for adapting this method to similar compounds.

Introduction: The Challenge of Purifying Aromatic Amines

This compound is a heterocyclic compound featuring an aromatic amine group. The purification of such molecules by silica gel chromatography presents specific challenges. The basic nature of the amino group can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, resulting in significant peak tailing, poor resolution, and in some cases, irreversible adsorption or degradation of the target compound.[1][2]

To overcome these issues, this protocol employs a strategy of silanol group neutralization through the addition of a basic modifier to the mobile phase. This approach effectively masks the acidic sites on the silica surface, leading to improved peak shape and enhanced recovery of the amine-containing compound.[2]

Materials and Methods
2.1. Materials
  • Crude Sample: Synthesized this compound (containing synthesis byproducts and unreacted starting materials).

  • Stationary Phase: High-purity silica gel (230-400 mesh).

  • Solvents:

    • n-Hexane (ACS Grade)

    • Ethyl Acetate (ACS Grade)

    • Dichloromethane (DCM, ACS Grade)

    • Triethylamine (TEA, >99%)

  • Apparatus:

    • Automated Flash Chromatography System

    • Glass column (dimensions appropriate for the scale of purification)

    • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

    • UV lamp (254 nm and 365 nm)

    • Rotary evaporator

2.2. Pre-Purification Analysis: Thin Layer Chromatography (TLC)

A crucial first step is the development of an effective solvent system using TLC. This allows for the rapid assessment of separation feasibility and provides a starting point for the gradient elution in the flash column.

Protocol for TLC Analysis:

  • Dissolve a small amount of the crude reaction mixture in dichloromethane.

  • Spot the dissolved mixture onto a silica gel TLC plate.

  • Develop the plate in a sealed chamber containing a mixture of Hexane and Ethyl Acetate. A starting ratio of 80:20 (Hexane:Ethyl Acetate) is recommended.

  • To counteract the acidic nature of the silica, add 0.5-1% triethylamine to the mobile phase.

  • Visualize the separated spots under a UV lamp. The desired product, being an aromatic compound, should be UV active.

  • Adjust the solvent polarity by varying the ratio of Hexane to Ethyl Acetate to achieve a retention factor (Rf) for the target compound of approximately 0.2-0.3. This Rf value typically translates well to column chromatography separation.

Column Chromatography Protocol

This section details the step-by-step procedure for the purification of this compound using an automated flash chromatography system.

3.1. Column Packing

Proper column packing is essential for achieving high resolution. The "slurry packing" method is recommended to ensure a homogenous and stable stationary phase bed.

  • Select a glass column of appropriate size. A general rule of thumb is to use a 20-50 fold excess by weight of silica gel to the crude sample.[3]

  • In a beaker, prepare a slurry of the required amount of silica gel in the initial, low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate with 1% TEA).

  • Ensure the column is securely clamped in a vertical position with the stopcock closed. Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[3][4]

  • Pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, continuously tapping the side of the column to encourage even settling of the silica and to dislodge any air bubbles.[4]

  • Once the silica has settled, add a protective layer of sand on top of the silica bed. Never allow the solvent level to drop below the top of the sand layer to prevent the column from running dry.

3.2. Sample Loading

For optimal separation, the crude sample should be loaded onto the column in a concentrated band.

  • Dissolve the crude this compound in a minimal amount of dichloromethane.

  • Carefully apply the dissolved sample solution to the top of the silica bed using a pipette.

  • Open the stopcock and allow the sample to adsorb onto the silica gel until the solvent level just reaches the top of the sand layer.

  • Carefully add a small amount of the initial mobile phase to wash any remaining sample from the column walls onto the silica bed.

3.3. Elution and Fraction Collection

A gradient elution, where the polarity of the mobile phase is gradually increased, is employed to separate the target compound from impurities.

  • Begin the elution with a low polarity solvent system, as determined by the initial TLC analysis (e.g., 95:5 Hexane:Ethyl Acetate + 1% TEA).

  • Gradually increase the proportion of the more polar solvent (Ethyl Acetate) in the mobile phase. A suggested linear gradient is from 5% to 30% Ethyl Acetate over 15-20 column volumes.

  • Collect fractions of a consistent volume throughout the elution process.

  • Monitor the composition of the collected fractions by TLC to identify those containing the pure product.

  • Combine the fractions containing the pure this compound.

  • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.

Data and Expected Results

The success of the purification can be assessed by TLC and spectroscopic methods (e.g., ¹H NMR, LC-MS) of the final product.

ParameterRecommended Value/ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard, cost-effective adsorbent for normal-phase chromatography.[3]
Mobile Phase Hexane/Ethyl Acetate with 1% TriethylamineGradient elution allows for separation of compounds with a range of polarities. TEA neutralizes acidic silanol groups, preventing peak tailing of the amine.[2]
Sample Loading Concentrated solution in a minimal volume of DCMEnsures a narrow starting band, leading to better resolution.
Detection UV (254 nm)The aromatic nature of the benzothiophene core makes it strongly UV-active.
Expected Rf ~0.25 in 80:20 Hexane:EtOAc + 1% TEAProvides a good starting point for column elution and indicates appropriate retention.
Workflow Visualization

Purification_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis & Isolation TLC TLC Analysis (Solvent System Optimization) Slurry Slurry Preparation (Silica + Mobile Phase) Column_Pack Column Packing Slurry->Column_Pack Sample_Prep Sample Dissolution (Crude in min. DCM) Load Sample Loading (On-column) Sample_Prep->Load Elute Gradient Elution (Hexane/EtOAc + TEA) Load->Elute Collect Fraction Collection Elute->Collect TLC_Analysis Fraction Analysis (TLC) Collect->TLC_Analysis Combine Combine Pure Fractions TLC_Analysis->Combine Evaporate Solvent Evaporation Combine->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Automated Flash Chromatography Workflow.

Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate solvent system- Column overloading- Column channeling- Re-optimize the mobile phase using TLC.- Reduce the amount of crude material loaded.- Repack the column ensuring an even bed.
Peak Tailing - Acidic silica interacting with the amine- Ensure sufficient triethylamine (0.5-1%) is present in the mobile phase.
Product does not elute - Mobile phase is not polar enough- Irreversible adsorption- Increase the polarity of the mobile phase (increase Ethyl Acetate concentration).- Consider using a less acidic stationary phase like alumina.
Cracked Silica Bed - Column ran dry- Always maintain the solvent level above the top of the stationary phase.
Conclusion

The protocol outlined in this application note presents a reliable and efficient method for the purification of this compound. By understanding the chemical principles behind the interaction of aromatic amines with silica gel and implementing the appropriate modifications to the mobile phase, researchers can achieve high purity and yield of this valuable pharmaceutical intermediate. The systematic approach described herein can be readily adapted for the purification of other challenging amine-containing compounds.

References
  • Narang, A. S., & Sharma, V. K. (1982). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, 20(4), 183-186. [Link]

  • University of Rochester. How to run column chromatography. [Link]

  • University of California, Los Angeles. Column chromatography. [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography?. (2023). [Link]

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Application Note: Comprehensive Analytical Characterization of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a detailed, multi-technique framework for the analytical characterization of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate. This compound belongs to the benzothiophene class, a highly privileged scaffold in medicinal chemistry and drug discovery, known for its presence in various clinical agents and its role as a building block for kinase inhibitors and other therapeutic agents.[1][2] Given its significance, rigorous confirmation of its chemical identity, structure, and purity is paramount for its application in research and development. This document outlines an integrated workflow, detailing protocols for chromatographic and spectroscopic analyses, and explains the causality behind experimental choices to ensure robust and reliable characterization.

Introduction and Physicochemical Overview

This compound is a substituted benzothiophene, a heterocyclic aromatic compound that has garnered significant interest in medicinal chemistry for its diverse pharmacological activities.[2][3] The precise arrangement of its functional groups—an amine, a fluorine atom, and a methyl ester—necessitates a comprehensive analytical approach to verify its structure and assess its purity. An incorrect structural assignment or the presence of impurities can critically impact biological assay results and subsequent drug development efforts.

This application note details an integrated workflow employing a suite of orthogonal analytical techniques. We will proceed from initial purity assessment using High-Performance Liquid Chromatography (HPLC) to unambiguous structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, and finally, confirmatory elemental analysis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 142363-99-3[4]
Molecular Formula C₁₀H₈FNO₂S[5]
Molecular Weight 225.24 g/mol [5]
Appearance Crystalline Solid[5]
Melting Point 148-152 °C[5]

Integrated Analytical Workflow

A successful characterization strategy relies on the convergence of data from multiple independent techniques. The following workflow provides a logical progression from establishing purity to confirming the molecular structure. Each step provides a piece of the puzzle, and together, they form a self-validating system.

G cluster_0 Phase 1: Purity & Separation cluster_2 Phase 3: Final Confirmation cluster_3 Final Confirmation HPLC HPLC Purity Assessment (Quantitative Purity) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Connectivity & Skeleton) HPLC->NMR MS High-Resolution MS (Molecular Formula) HPLC->MS CONF Confirmed Identity, Structure, & Purity NMR->CONF MS->CONF FTIR FTIR Spectroscopy (Functional Groups) FTIR->CONF UV_Vis UV-Vis Spectroscopy (Chromophore System) UV_Vis->CONF EA Elemental Analysis (Elemental Composition) EA->CONF

Diagram 1: Integrated workflow for compound characterization.

Chromatographic Analysis for Purity Assessment

High-Performance Liquid Chromatography (HPLC)

Principle: Reverse-phase HPLC is the gold standard for assessing the purity of small organic molecules like the target compound. Its polarity is well-suited for retention on a non-polar stationary phase (like C18), allowing for excellent separation from non-polar and more polar impurities. UV detection is highly effective due to the strong absorbance of the benzothiophene ring system.[6]

Protocol:

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., Acetonitrile or a 1:1 mixture of Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions: The following conditions serve as a robust starting point and should be optimized as needed.

  • System Suitability: Before sample analysis, perform at least five replicate injections of a standard solution. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.

  • Analysis: Inject the sample and integrate all peaks. Purity is typically reported as the area percentage of the main peak relative to the total area of all peaks.

Table 2: Recommended HPLC Method Parameters

ParameterRecommended SettingRationale
Column C18, 4.6 x 150 mm, 3.5 µmStandard for small molecule separation, providing good resolution and efficiency.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for better peak shape in mass spectrometry if coupled (LC-MS).
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency and elution strength.
Gradient 10% B to 95% B over 15 minA broad gradient ensures elution of potential impurities with a wide polarity range.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CEnsures reproducible retention times by controlling viscosity.
Detection UV at 254 nm and 280 nmBenzothiophene systems typically show strong absorbance at these wavelengths.[6][7]
Injection Vol. 5 µLA small volume minimizes potential for peak distortion.

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR is the most powerful technique for determining the precise molecular structure of an organic compound. ¹H NMR reveals the number and environment of protons, ¹³C NMR shows the carbon skeleton, and ¹⁹F NMR is essential for confirming the presence and electronic environment of the fluorine atom.[8][9]

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is advantageous as it effectively solubilizes the compound and allows for the observation of exchangeable N-H protons.[5]

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.[1]

  • Data Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • ¹⁹F NMR: Acquire a proton-decoupled fluorine spectrum using an appropriate fluorine reference standard.

Data Interpretation & Expected Signals:

  • ¹H NMR: Expect signals for the aromatic protons on the benzothiophene ring (doublets and doublets of doublets between δ 7.0-8.5 ppm), a broad singlet for the two amine (-NH₂) protons, and a sharp singlet for the three methyl ester (-OCH₃) protons around δ 3.8 ppm. The coupling patterns of the aromatic protons will be critical for confirming the 6-fluoro substitution pattern.

  • ¹³C NMR: Expect 10 distinct signals corresponding to the 10 carbon atoms in the molecule. Key signals include the carbonyl carbon of the ester (~165 ppm), aromatic carbons (some showing C-F coupling), and the methyl carbon (~52 ppm).

  • ¹⁹F NMR: Expect a single resonance, confirming the presence of one fluorine atom. Its chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.[10]

Mass Spectrometry (MS)

Principle: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement of the parent ion, which can be used to confirm the elemental formula. Fragmentation patterns observed in MS/MS experiments can further validate the proposed structure. Electrospray ionization (ESI) is a suitable soft ionization technique for this moderately polar molecule.[1]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in an appropriate solvent such as acetonitrile or methanol.

  • Instrumentation: Infuse the sample directly into an ESI-equipped HRMS instrument (e.g., TOF or Orbitrap).

  • Data Acquisition: Acquire the spectrum in positive ion mode. The instrument should be calibrated to ensure high mass accuracy (< 5 ppm).

  • Analysis:

    • Identify the protonated molecular ion [M+H]⁺.

    • Calculate the theoretical exact mass for C₁₀H₉FNO₂S⁺ and compare it to the measured mass.

    • Observe the isotopic pattern. The presence of the ³⁴S isotope at M+2 (approximately 4.4% of the M peak) is a key diagnostic feature for sulfur-containing compounds.

Table 3: High-Resolution Mass Spectrometry Data

ParameterExpected ValuePurpose
Ion [M+H]⁺Protonated Molecular Ion
Theoretical Mass 226.0332For C₁₀H₉FNO₂S⁺
Mass Accuracy < 5 ppmConfirms elemental composition.
Isotopic Pattern M, M+1, M+2Confirms the number of C and S atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint." The use of an Attenuated Total Reflectance (ATR) accessory simplifies sample handling.[1]

Protocol:

  • Sample Preparation: Place a small amount of the solid crystalline sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum, typically from 4000 to 600 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the key functional groups.

Table 4: Characteristic FTIR Absorption Bands

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupReference
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)[5]
~1680 - 1650C=O StretchEster (conjugated)[5][11]
~1300 - 1200C-O Stretch (asymmetric)Ester[12]
~1150 - 1050C-O Stretch (symmetric)Ester[12]
~1250 - 1100C-F StretchAryl Fluoride[13]

Causality Note: The ester group in this molecule is expected to follow the "Rule of Three," exhibiting three strong absorption bands: one for the C=O stretch and two for the C-O stretches, which is a highly characteristic pattern for esters.[11][12]

UV-Vis Spectroscopy

Principle: UV-Vis spectroscopy provides information about the electronic transitions within the molecule's chromophore. The fused benzothiophene ring system is an excellent chromophore, and its UV spectrum can be used for quantitative analysis and as a characteristic property of the compound.[6][14]

Protocol:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10 µM) in a UV-transparent solvent like ethanol or acetonitrile.

  • Data Acquisition: Scan the absorbance from 200 to 400 nm using a dual-beam UV-Vis spectrophotometer.

  • Analysis: Identify the wavelength(s) of maximum absorbance (λmax). This information is also valuable for setting the optimal detection wavelength in HPLC analysis.

Confirmatory and Quantitative Analysis

Elemental Analysis

Principle: Elemental analysis provides a fundamental measure of the mass percentages of carbon, hydrogen, nitrogen, and sulfur in the pure compound. A close correlation between the experimentally determined percentages and the theoretical values provides definitive evidence for the molecular formula and serves as a final check on sample purity.[5]

Protocol:

  • Sample Preparation: Submit a high-purity, dry sample (typically 2-3 mg) for analysis. The sample must be free of residual solvents.

  • Analysis: The instrument combusts the sample, and detectors quantify the resulting CO₂, H₂O, N₂, and SO₂.

  • Data Interpretation: The experimental values should be within ±0.4% of the theoretical values calculated from the molecular formula C₁₀H₈FNO₂S.

Table 5: Elemental Analysis Comparison

ElementTheoretical %Experimental %
Carbon (C) 53.32
Hydrogen (H) 3.58
Nitrogen (N) 6.22
Sulfur (S) 14.23

Conclusion: A Convergent Approach to Characterization

The robust characterization of this compound is achieved not by a single technique, but by the logical integration and convergence of data from orthogonal analytical methods. This guide provides the protocols and interpretive framework to ensure the identity, purity, and structural integrity of this important medicinal chemistry building block.

G COMPOUND Methyl 3-amino-6-fluoro- 1-benzothiophene-2-carboxylate HPLC HPLC (Purity > 99%) COMPOUND->HPLC Purity NMR NMR (¹H, ¹³C, ¹⁹F) (Correct Proton/Carbon Count, Connectivity, F present) COMPOUND->NMR Structure HRMS HRMS (Matches C₁₀H₈FNO₂S) COMPOUND->HRMS Formula FTIR FTIR (Confirms -NH₂, C=O, C-F) COMPOUND->FTIR Functional Groups EA Elemental Analysis (Agrees with C₁₀H₈FNO₂S) COMPOUND->EA Composition

Diagram 2: Convergence of analytical data for final confirmation.

By following this comprehensive workflow, researchers can proceed with confidence in their downstream applications, knowing their starting material has been rigorously and reliably characterized.

References

  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. (2015). RSC Publishing.
  • Synthesis and screening of new benzothiophene deriv
  • Comparison of the UV/Vis spectra (c = 10–4 m in DMSO) of the....
  • Methyl 3-amino-1-benzothiophene-2-carboxyl
  • Predicting UV-Vis Spectra of Benzothio/Dithiophene Polymers for Photodetectors by Machine-Learning-Assisted Comput
  • Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. (2014).
  • Chapter 12: Synthesis, Properties, and Biological Applic
  • Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry. (2023). NIH.
  • 3-AMINO-6-FLUORO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER [142363-99-3]. King-Pharm.
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. (2021). MDPI.
  • Synthesis, Characterizations of some new 6-flouro-2-amino benzothiazole derivatives and Study their biological activity. (2021).
  • The C=O Bond, Part VI: Esters and the Rule of Three. (2018). Spectroscopy Online.
  • Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database M
  • The C=O bond, part VI: Esters and the rule of three.

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Troubleshooting & Optimization

Technical Support Center: Purification of Fluorinated Benzothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with fluorinated benzothiophenes. The introduction of fluorine into the benzothiophene scaffold, a privileged core in medicinal chemistry, offers remarkable opportunities to modulate physicochemical and biological properties.[1][2] However, these unique properties also present distinct challenges during purification. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate these complexities and achieve high purity for your target compounds.

Frequently Asked Questions (FAQs)

Q1: Why are my fluorinated benzothiophenes behaving so differently from their non-fluorinated analogs during chromatography?

A1: The introduction of fluorine, the most electronegative element, significantly alters the electronic properties and polarity of the benzothiophene core.[3] This can lead to unexpected elution patterns. Fluorine substitution can modulate a molecule's lipophilicity, dipole moment, and conformational preferences, all of which influence its interaction with stationary and mobile phases.[1][4] Unlike simple alkyl or aryl substituents, fluorine's effects are not always intuitive, often resulting in either increased or decreased retention times depending on the specific chromatographic conditions and the position and number of fluorine atoms.

Q2: I'm struggling to separate regioisomers of my fluorinated benzothiophene. What should I try?

A2: The separation of regioisomers is a common challenge, as they often have very similar polarities. For fluorinated compounds, subtle differences in dipole moments and the potential for specific interactions with the stationary phase can be exploited. Consider using stationary phases with different selectivities, such as those with phenyl or cyano functionalities, which can offer alternative pi-pi or dipole-dipole interactions. Additionally, specialized "fluorous" chromatography, which utilizes a perfluorinated stationary phase, can be highly effective for separating compounds with varying degrees of fluorination.[5][6]

Q3: My fluorinated benzothiophene seems to be degrading on the silica gel column. Is this common?

A3: While fluorination can often enhance the metabolic and chemical stability of a molecule, the strong electron-withdrawing nature of fluorine can activate the benzothiophene ring towards nucleophilic attack under certain conditions.[7][8][9] If the silica gel is slightly acidic, it could potentially catalyze the degradation of sensitive compounds. If you suspect degradation, consider deactivating the silica gel with a base like triethylamine or switching to a less acidic stationary phase such as alumina.

Q4: Can I use 19F NMR to assess the purity of my compound?

A4: Absolutely. 19F NMR is a powerful and highly sensitive technique for analyzing fluorinated compounds.[10] Since fluorine has a natural abundance of 100% for the 19F isotope and a large chemical shift range, each unique fluorine atom in your molecule will give a distinct signal. This allows for straightforward assessment of purity, identification of isomers, and detection of fluorine-containing impurities that might not be visible by 1H NMR.

Troubleshooting Guide

Problem 1: Poor Separation or Co-elution of Isomers in Column Chromatography

Root Cause Analysis: The high electronegativity of fluorine can lead to subtle but significant changes in molecular properties.[3] Isomers may have very similar polarities, making separation on standard silica or C18 columns difficult. The unique property of "fluorophilicity," an affinity for other fluorinated molecules, can be leveraged for separation.[5]

Solutions:

  • Vary the Stationary Phase:

    • Standard Phases: If using normal phase, try different grades of silica gel or switch to alumina (neutral or basic). For reverse phase, test a variety of columns (C18, C8, Phenyl, Cyano) to exploit different separation mechanisms.

    • Fluorous Chromatography: For compounds with a sufficient number of fluorine atoms, fluorous solid-phase extraction (F-SPE) or fluorous HPLC can provide excellent separation from non-fluorinated or less-fluorinated impurities.[5]

  • Optimize the Mobile Phase:

    • Normal Phase: A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is crucial. The addition of a small amount of a more polar solvent like methanol or a modifier like triethylamine can significantly alter selectivity.

    • Reverse Phase: Experiment with different organic modifiers (acetonitrile vs. methanol) as they can offer different selectivities for fluorinated compounds. The use of trifluoroethanol in the mobile phase has been shown to improve the separation of fluorinated and non-fluorinated counterparts.[5]

  • Consider Supercritical Fluid Chromatography (SFC): SFC can offer unique selectivity for isomer separation and is often successful where HPLC fails.

Experimental Protocol: Screening for Optimal Normal Phase Chromatographic Conditions

  • Prepare Stock Solution: Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane).

  • TLC Analysis: Spot the solution on multiple TLC plates.

  • Solvent Systems: Develop each TLC plate in a different solvent system. Start with a standard hexane/ethyl acetate system and then try systems with other solvents like dichloromethane, toluene, or diethyl ether.

  • Additives: For each solvent system, test the effect of adding a small percentage (0.1-1%) of an additive like triethylamine (for basic compounds) or acetic acid (for acidic compounds).

  • Visualize: Visualize the plates under UV light and with a suitable stain (e.g., potassium permanganate).

  • Selectivity Assessment: Identify the solvent system that provides the best separation between your desired product and impurities.

Problem 2: Low Recovery from the Purification Step

Root Cause Analysis: Low recovery can be due to several factors including irreversible adsorption to the stationary phase, compound instability, or volatilization if the compound is low boiling point. Fluorinated compounds can sometimes exhibit lower solubility in common chromatographic solvents.

Solutions:

  • Compound Instability:

    • Deactivate Silica: If degradation on silica is suspected, pre-treat the silica gel by slurrying it in the mobile phase containing 1% triethylamine.

    • Alternative Stationary Phases: Use neutral or basic alumina, or a bonded phase like diol or amino-propyl silica.

  • Poor Solubility:

    • Solvent Selection: Ensure the compound is fully dissolved in the loading solvent. It may be necessary to use a stronger solvent for loading, but be mindful that this can compromise resolution.

    • Temperature: Running the column at a slightly elevated temperature (if the compound is stable) can improve solubility and recovery.

  • Irreversible Adsorption:

    • Strong Eluents: After eluting the product, flush the column with a very strong solvent system (e.g., 10% methanol in dichloromethane) to check for any retained material.

Data Presentation: Solvent Properties for Chromatography

SolventPolarity IndexEluting Strength (on Silica)Notes for Fluorinated Compounds
Hexanes0.10.01Standard non-polar base.
Toluene2.40.29Can offer pi-pi interactions.
Dichloromethane3.10.42Good general-purpose solvent.
Diethyl Ether2.80.38Can be a good alternative to ethyl acetate.
Ethyl Acetate4.40.58Common polar solvent.
Acetonitrile5.80.65Used in both normal and reverse phase.
2,2,2-Trifluoroethanol--Can enhance separation of fluorinated vs. non-fluorinated compounds in reverse phase.[5]
Problem 3: Difficulty with Crystallization

Root Cause Analysis: Fluorination can have a profound impact on crystal packing.[11][12] The introduction of fluorine atoms can alter intermolecular interactions, such as hydrogen bonding and pi-stacking, making it difficult to find suitable crystallization conditions.[3] However, in some cases, fluorination has been shown to enhance crystallization.[7][9]

Solutions:

  • Systematic Solvent Screening:

    • Use a high-throughput crystallization screening method. Prepare small vials of your compound dissolved in a good solvent (e.g., dichloromethane or ethyl acetate). To each vial, add a different anti-solvent (e.g., hexanes, pentane, methanol, water) dropwise until turbidity is observed. Allow the vials to stand undisturbed.

  • Vapor Diffusion:

    • Dissolve your compound in a low-boiling point solvent (e.g., dichloromethane) in a small, open vial. Place this vial inside a larger, sealed jar containing a higher-boiling point anti-solvent (e.g., hexanes or methanol). The slow diffusion of the anti-solvent vapor into the solution can promote the growth of high-quality crystals.

  • Consider Seeding: If you have a small amount of crystalline material, use it to seed a supersaturated solution of your compound.

Visualization: Crystallization Troubleshooting Workflow

G start Start with Purified Amorphous Solid solvent_screen Systematic Solvent Screening (e.g., 24-well plate) start->solvent_screen vapor_diff Vapor Diffusion (Good for small scales) start->vapor_diff outcome Crystals Formed? solvent_screen->outcome vapor_diff->outcome seeding Seeding (If crystals are available) seeding->outcome success Characterize Crystals (X-ray, mp, etc.) outcome->success Yes failure Re-evaluate Purification (Is the material pure enough?) outcome->failure No alt_method Try Alternative Methods (e.g., slow evaporation, cooling) failure->alt_method alt_method->outcome

Caption: A decision tree for troubleshooting the crystallization of fluorinated benzothiophenes.

References

  • Workman Jr., J. (2023). Analyzing Organofluorine Compounds in the Environment Using Combustion Ion Chromatography (CIC) and Other Methods. LCGC International. Available at: [Link]

  • Unknown Author. (n.d.). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. Available at: [Link]

  • Unknown Author. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds. DTIC. Available at: [Link]

  • Unknown Author. (2020). A Short Guide to Common Testing Methods for Per- and Polyfluoroalkyl Substances (PFAS). BizNGO. Available at: [Link]

  • Unknown Author. (n.d.). Analytical Methods. ATSDR. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research. Available at: [Link]

  • Unknown Author. (2021). Combustion ion chromatography for extractable organofluorine analysis. PMC - NIH. Available at: [Link]

  • Unknown Author. (2021). A Novel Method for the Fast, Sensitive, and Simple Analysis of Total Fluorine in Wastewater. Analytik Jena. Available at: [Link]

  • Unknown Author. (n.d.). Organofluorine Compounds in the Environment - Analysis, Sources and. Bibliothèque et Archives Canada. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis of Calamitic Fluorinated Mesogens with Complex Crystallization Behavior. MDPI. Available at: [Link]

  • Unknown Author. (2025). On the impact of aromatic core fluorination in hydrogen-bonded liquid crystals. PMC - NIH. Available at: [Link]

  • Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies. The Pharma Innovation Journal. Available at: [Link]

  • Unknown Author. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]

  • Mao, J., et al. (2021). Enzymatic synthesis of fluorinated compounds. Synthetic and Systems Biotechnology. Available at: [Link]

  • Unknown Author. (2024). Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. Materials Advances (RSC Publishing). Available at: [Link]

  • Unknown Author. (2024). Minimalist columnar liquid crystals: influence of fluorination on the mesogenic behavior of tetramethoxytriphenylene derivatives. RSC Publishing. Available at: [Link]

  • Unknown Author. (n.d.). Synthesis of Fluorinated Polythienothiophene-co-benzodithiophenes and Effect of Fluorination on the Photovoltaic Properties. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Yerien, D. E., et al. (2016). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry. Available at: [Link]

  • Unknown Author. (n.d.). Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses. Bentham Science. Available at: [Link]

  • Unknown Author. (2014). Effect of Fluorine Content in Thienothiophene-Benzodithiophene Copolymers on the Morphology and Performance of Polymer Solar Cells. Chemistry of Materials - ACS Publications. Available at: [Link]

  • Unknown Author. (n.d.). Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. Library Dissertation Showcase - University of Lincoln. Available at: [Link]

  • Unknown Author. (2025). Groundbreaking Technique Develops Valuable Fluorinated Drug Compounds. Azo Life Sciences. Available at: [Link]

  • Unknown Author. (n.d.). Effect of Fluorine Content in Thienothiophene-Benzodithiophene Copolymers on the Morphology and Performance of Polymer Solar Cells. Sci-Hub. Available at: [Link]

  • Unknown Author. (n.d.). A Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs. Request PDF - ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Subramanian, S., et al. (2009). Chromophore Fluorination Enhances Crystallization and Stability of Soluble Anthradithiophene Semiconductors. University of Kentucky X-Ray Crystallography Facility. Available at: [Link]

  • Pandey, R. K., et al. (2008). In vivo stability and photodynamic efficacy of fluorinated bacteriopurpurinimides derived from bacteriochlorophyll-a. Journal of Medicinal Chemistry. Available at: [Link]

  • Subramanian, S., et al. (2008). Chromophore fluorination enhances crystallization and stability of soluble anthradithiophene semiconductors. Journal of the American Chemical Society. Available at: [Link]

  • Unknown Author. (2025). Separation of Geometric Isomers of a Dicopper Complex by Using a F-19-Labeled Ligand: Dynamics, Structures, and DFT Calculations. Request PDF - ResearchGate. Available at: [Link]

  • Unknown Author. (n.d.). Protein purification troubleshooting guide. Dutscher. Available at: [Link]

Sources

Technical Support Center: Mitigating Dimerization in the Gewald Synthesis of Aminobenzothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the Gewald reaction. This guide is designed for researchers, chemists, and drug development professionals who utilize this powerful multicomponent reaction for the synthesis of 2-aminobenzothiophenes and related structures. Our goal is to provide you with in-depth, field-proven insights to troubleshoot and overcome one of the most persistent challenges in this synthesis: the formation of unwanted dimers.

Section 1: Frequently Asked Questions (FAQs) — Understanding the Problem

This section addresses the fundamental principles behind the dimerization side reaction. Understanding the "why" is the first step toward a successful experimental solution.

Q1: What is the primary cause of dimerization during the Gewald reaction?

The primary cause of dimerization is the self-condensation of the α,β-unsaturated nitrile (e.g., a substituted benzylidenemalononitrile), which is the first key intermediate formed in the reaction.[1][2] This intermediate, generated from the initial Knoevenagel-Cope condensation of an aldehyde (like benzaldehyde) and an active methylene nitrile, is highly reactive.[3][4] It can either react with sulfur to proceed down the desired pathway to form the aminobenzothiophene or react with another molecule of itself, leading to a dimeric side product.[5] This competition between the desired cyclization and the undesired dimerization is a central challenge of the Gewald synthesis.[6]

Q2: What is the chemical mechanism of this unwanted dimerization?

The dimerization is not a random polymerization but a well-defined chemical pathway consisting of two classical organic reactions: a Michael addition followed by a Thorpe-Ziegler cyclization.[2][6]

  • Michael Addition: A basic catalyst (e.g., an amine) deprotonates an α,β-unsaturated nitrile intermediate, forming a resonance-stabilized carbanion. This carbanion then acts as a nucleophile and attacks a second molecule of the unsaturated nitrile in a conjugate addition.

  • Thorpe-Ziegler Cyclization: The resulting adduct from the Michael addition then undergoes an intramolecular cyclization.[7] The carbanion attacks one of the nitrile groups, forming a six-membered ring, which, after tautomerization, yields the stable dimeric product.[2][8]

The mechanism is visualized below.

Q3: How does the desired Gewald cyclization compete with dimerization?

Both pathways originate from the same α,β-unsaturated nitrile intermediate. The outcome of the reaction is determined by the relative rates of two competing processes:

  • Desired Pathway (Gewald Reaction): The carbanion of the α,β-unsaturated nitrile attacks elemental sulfur (or a polysulfide species), initiating the process of thiophene ring formation.[9][10] This is followed by an intramolecular cyclization onto the nitrile group and subsequent aromatization to yield the 2-aminobenzothiophene.[5][11]

  • Undesired Pathway (Dimerization): The carbanion of the α,β-unsaturated nitrile attacks another molecule of the same intermediate, initiating the dimerization sequence described in Q2.[2]

The reaction conditions you choose—temperature, solvent, base, and concentration—will tip the balance in favor of one pathway over the other.

Section 2: Troubleshooting Guide — Practical Solutions for the Lab

This section provides direct answers to common experimental failures and offers actionable steps to optimize your reaction for the desired aminobenzothiophene product.

Q4: My reaction yields primarily the dimer. What are the first parameters I should adjust?

Observing a high yield of the dimer is a common issue, but it is often correctable by adjusting kinetic and thermodynamic parameters.[1]

  • 1. Lower the Reaction Temperature: Dimerization often has a higher activation energy than the initial sulfur addition step. Running the reaction at an excessively high temperature can disproportionately accelerate dimer formation.[1] A systematic screen of temperatures (e.g., starting from room temperature and gradually increasing to 40-50 °C) is the most critical first step.

  • 2. Control Reagent Addition and Concentration:

    • Slow Addition: Instead of adding all reagents at once, try a slow, controlled addition of the active methylene nitrile to the mixture of the aldehyde, sulfur, and base. This keeps the instantaneous concentration of the α,β-unsaturated nitrile intermediate low, minimizing the chance of two molecules finding each other to dimerize.[1]

    • High Dilution: Running the reaction under more dilute conditions can also disfavor the intermolecular dimerization reaction.

Q5: How does the choice of base and solvent impact dimer formation?

The base and solvent are not merely reaction media; they are active participants that can dramatically influence the outcome.

The base is crucial for both the initial Knoevenagel condensation and for activating the sulfur.[2] A base that is too strong can generate a high concentration of the intermediate's anion, promoting dimerization. A base that is too weak may lead to an inefficient reaction overall.

The solvent influences the solubility of reagents (especially elemental sulfur) and can affect the relative rates of the competing reaction pathways.[1]

ParameterRecommendationRationale
Base Morpholine: Often an excellent choice as it is a moderately strong base and is known to effectively dissolve elemental sulfur, facilitating its reaction with the intermediate.[2]A good balance of basicity and sulfur solubilization favors the desired pathway.
Piperidine: A stronger base that can be effective but may require more careful temperature control to avoid accelerating dimerization.[12]Higher reactivity can be beneficial but increases the risk of side reactions.
Triethylamine (TEA): A weaker base, often used catalytically. It may lead to slower reactions but can sometimes suppress dimerization.[6]Lower basicity reduces the equilibrium concentration of the reactive carbanion.
Solvent Ethanol/Methanol: Protic solvents are commonly used and often give good results. They are effective at mediating the proton transfer steps involved.[6]Good general-purpose solvents for the Gewald reaction.
DMF/DMSO: Polar aprotic solvents can enhance the rate of reaction but may also increase the rate of dimerization if not carefully controlled.[13]Their high polarity can stabilize charged intermediates, potentially accelerating both pathways.
Q6: I am using a sterically hindered ketone/aldehyde and getting low yields and high dimer content. What should I do?

Sterically hindered substrates are notoriously challenging for the one-pot Gewald synthesis.[1] The initial Knoevenagel-Cope condensation is often slow, allowing the reagents to decompose or engage in side reactions.

Recommendation: Switch to a Two-Step Protocol. [1][6]

  • Step 1: Synthesize and Isolate the Intermediate. Perform the Knoevenagel-Cope condensation separately to synthesize the α,β-unsaturated nitrile. Purify this intermediate to remove any unreacted starting materials and base.

  • Step 2: Cyclization. In a separate reaction, dissolve the purified intermediate and react it with elemental sulfur and a suitable base (like morpholine) to form the desired 2-aminobenzothiophene.

This approach decouples the slow condensation from the fast cyclization, preventing the buildup of reactants that can lead to side products.

Q7: Can alternative energy sources like microwave irradiation help suppress dimerization?

Yes, microwave-assisted synthesis can be a highly effective tool. Microwave irradiation often leads to a dramatic reduction in reaction times and can improve yields.[4][14] The rapid and uniform heating can promote the desired intramolecular cyclization over the intermolecular dimerization, which may require more time to occur under conventional heating.[15] This is particularly useful for sluggish reactions or for building compound libraries efficiently.

Section 3: Recommended Protocols
Protocol 1: Optimized One-Pot Gewald Synthesis with Controlled Reagent Addition

This protocol is designed to minimize dimer formation by maintaining a low concentration of the key reactive intermediate.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a condenser, add the benzaldehyde derivative (1.0 eq.), elemental sulfur (1.1 eq.), and morpholine (1.2 eq.) in ethanol.

  • Heating: Gently heat the mixture to 45-50 °C with vigorous stirring.

  • Slow Addition: Prepare a solution of the active methylene nitrile (e.g., malononitrile) (1.0 eq.) in a minimal amount of ethanol. Add this solution dropwise to the heated reaction mixture over 1-2 hours using a syringe pump.

  • Reaction Monitoring: Monitor the reaction by TLC. After the addition is complete, allow the reaction to stir at 50 °C until the starting material is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water and stir. The product will often precipitate. Collect the solid by filtration, wash with cold water, and then a small amount of cold ethanol.

  • Purification: Recrystallize the crude product from ethanol or purify by column chromatography to obtain the pure 2-aminobenzothiophene.

Protocol 2: Two-Step Gewald Synthesis for Challenging Substrates

This protocol is recommended for sterically hindered or electronically deactivated substrates.

Step A: Synthesis and Isolation of the α,β-Unsaturated Nitrile

  • Reaction: In a flask, dissolve the aldehyde/ketone (1.0 eq.) and the active methylene nitrile (1.0 eq.) in ethanol. Add a catalytic amount of piperidine (0.1 eq.).

  • Monitoring: Stir the reaction at room temperature or with gentle heating (40 °C) and monitor by TLC until the starting carbonyl compound is consumed.

  • Isolation: Remove the solvent under reduced pressure. Add water to the residue to precipitate the product. Filter the solid, wash thoroughly with water to remove the catalyst, and dry under vacuum. The purity can be checked by NMR.

Step B: Thiophene Ring Formation

  • Reaction: In a separate flask, dissolve the purified α,β-unsaturated nitrile from Step A (1.0 eq.), elemental sulfur (1.1 eq.), and morpholine (1.2 eq.) in ethanol.

  • Heating & Monitoring: Heat the mixture to 50-60 °C and monitor by TLC until the starting nitrile is consumed.

  • Workup & Purification: Follow steps 5 and 6 from Protocol 1 to isolate and purify the final 2-aminobenzothiophene product.

Section 4: Visualizing the Pathways

Understanding the competing reaction pathways is key to troubleshooting. The following diagrams illustrate the desired synthesis versus the undesired side reaction.

Gewald_vs_Dimerization cluster_0 Starting Materials cluster_1 Key Intermediate cluster_2 Desired Pathway cluster_3 Undesired Pathway Start Benzaldehyde + Active Methylene Nitrile Intermediate α,β-Unsaturated Nitrile (Knoevenagel Product) Start->Intermediate Knoevenagel Condensation Sulfur + Elemental Sulfur + Base Intermediate->Sulfur Michael + Another Intermediate Molecule (Michael Addition) Intermediate->Michael Cyclization Intramolecular Cyclization Sulfur->Cyclization Product 2-Aminobenzothiophene Cyclization->Product Aromatization Thorpe Intramolecular Thorpe-Ziegler Cyclization Michael->Thorpe Dimer Dimer Byproduct Thorpe->Dimer Tautomerization

Caption: Competing pathways in the Gewald reaction.

Dimerization_Mechanism cluster_start Step 1: Anion Formation cluster_michael Step 2: Michael Addition cluster_thorpe Step 3: Thorpe-Ziegler Cyclization Intermediate α,β-Unsaturated Nitrile Anion Resonance-Stabilized Carbanion Intermediate->Anion Deprotonation Base Base (e.g., Morpholine) Base->Intermediate Adduct Linear Dimer Adduct Anion->Adduct Nucleophilic Attack Intermediate2 Second Molecule of α,β-Unsaturated Nitrile Intermediate2->Adduct Cyclic_Intermediate Cyclic Imine Intermediate Adduct->Cyclic_Intermediate Intramolecular Attack on Nitrile Final_Dimer Stable Dimer Product Cyclic_Intermediate->Final_Dimer Tautomerization Troubleshooting_Workflow Start High Dimer Yield Observed? T_Control Lower Reaction Temperature (e.g., to 40-50 °C) Start->T_Control Yes Addition_Rate Implement Slow Reagent Addition (Use Syringe Pump) T_Control->Addition_Rate Solvent_Base Optimize Solvent & Base (Try Morpholine/Ethanol) Addition_Rate->Solvent_Base Two_Step Is Substrate Sterically Hindered? Solvent_Base->Two_Step Perform_Two_Step Adopt Two-Step Protocol: Isolate Intermediate First Two_Step->Perform_Two_Step Yes Microwave Consider Microwave Synthesis for Faster Reaction Two_Step->Microwave No Success Optimized Yield of Aminobenzothiophene Perform_Two_Step->Success Microwave->Success

Caption: Troubleshooting workflow for dimerization issues.

Section 5: References
  • Sabnis, R. W., Rangnekar, D. W., & Sonawane, N. D. (1999). 2-Aminothiophenes by the Gewald Reaction. Journal of Heterocyclic Chemistry, 36(2), 333-345. [Link]

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Bhattacharya, A. (2012). A green chemistry approach to gewald reaction. Der Pharma Chemica, 4(3), 803-808. [Link]

  • ResearchGate. (n.d.). Proposed mechanism for the Gewald condensation reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. [Link]

  • McKibben, B. P., Cartwright, C. H., & Castelhano, A. L. (1999). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Tetrahedron Letters, 40(31), 5471-5474. [Link]

  • Gavali, K. D., & Chaturbhuj, G. U. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. SynOpen, 7(01), 674-679. [Link]

  • Semantic Scholar. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. [Link]

  • YouTube. (2020). Thorpe Zieglar Condensation Mechanism. [Link]

  • Wikipedia. (n.d.). Thorpe reaction. Retrieved from [Link]

  • Li, J., et al. (2021). Microwave-assisted synthesis of 2-aminothiophene derivatives via improved Gewald reactions. HETEROCYCLES, 102(10), 2007-2017. [Link]

  • Mack, T. L., & Mack, J. (2018). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molbank, 2018(4), M1021. [Link]

  • Le-Vinh, B., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 28, 100720. [Link]

Sources

Technical Support Center: Optimization of Reaction Conditions for Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important benzothiophene derivative. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to ensure the successful optimization of your reaction conditions.

Frequently Asked Questions (FAQs) and Troubleshooting

Question 1: My reaction yield for this compound is consistently low. What are the most critical parameters to investigate for yield improvement?

Answer:

Low yields in the synthesis of 3-aminobenzothiophenes often stem from suboptimal reaction conditions, particularly the choice of starting materials, base, solvent, and temperature. The most common and effective route to this class of compounds is the reaction of a 2-halobenzonitrile with methyl thioglycolate. A highly successful approach utilizes microwave-assisted synthesis, which has been shown to dramatically improve yields and reduce reaction times.[1][2][3]

Initial Troubleshooting Steps:

  • Starting Material Integrity: Ensure the purity of your 2,5-difluorobenzonitrile and methyl thioglycolate. Impurities can lead to unwanted side reactions.

  • Base Selection: The choice of base is crucial. While stronger bases like sodium methoxide can be used, a milder organic base like triethylamine (Et₃N) in conjunction with a polar aprotic solvent like DMSO has been shown to be very effective, leading to high yields.[2][3]

  • Solvent Effects: The solvent plays a significant role in solubilizing reactants and influencing the reaction rate. Dimethyl sulfoxide (DMSO) is an excellent choice for this reaction due to its high boiling point and ability to facilitate nucleophilic aromatic substitution.

  • Temperature and Reaction Time: Conventional heating can be slow and lead to side product formation. Microwave irradiation offers rapid and uniform heating, significantly accelerating the reaction and often leading to cleaner product formation and higher yields.[1][2][3][4]

Question 2: I am observing significant impurity formation in my crude product. What are the likely side reactions, and how can I minimize them?

Answer:

Impurity formation is a common challenge. The primary side products in this synthesis can arise from several pathways:

  • Incomplete Cyclization: The reaction proceeds through a nucleophilic substitution followed by an intramolecular cyclization. If the cyclization is not complete, you may isolate the intermediate thioether.

  • Hydrolysis of the Ester: The methyl ester is susceptible to hydrolysis, especially if the reaction conditions are too harsh or if there is water present in the reactants or solvent.

  • Reactivity of the Fluoro Group: The fluorine atom at the 6-position is generally stable, but under harsh conditions, it could potentially be displaced, leading to other substituted benzothiophenes. One study noted the high reactivity of a fluorine substituent in a similar system, which led to an unexpected product.[5]

Strategies to Minimize Impurities:

  • Anhydrous Conditions: Ensure all your reagents and solvents are dry to prevent hydrolysis of the methyl ester.

  • Optimized Reaction Time and Temperature: Over-heating or prolonged reaction times can lead to decomposition and side product formation. The use of microwave synthesis allows for precise control over these parameters. A typical microwave-assisted reaction might be complete in as little as 11 minutes at 130°C.[2][3]

  • Choice of Base: A bulky, non-nucleophilic base like triethylamine is preferable to a nucleophilic base like sodium methoxide, which could potentially react with the ester group.

Question 3: The reaction seems to have stalled and is not proceeding to completion. What steps can I take to drive the reaction forward?

Answer:

Reaction stalling can be frustrating. Here are several factors to consider and troubleshoot:

  • Insufficient Heating: If using conventional heating, ensure the reaction mixture is reaching the target temperature. For this reaction, temperatures around 100-130°C are typically required.[2][3] Microwave heating is highly recommended for its efficiency.

  • Base Stoichiometry: Ensure you are using an adequate amount of base. Triethylamine is typically used in excess to neutralize the HCl formed during the reaction and to catalyze the cyclization.

  • Reagent Purity: As mentioned earlier, impurities in the starting materials can inhibit the reaction.

  • Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can sometimes prevent oxidative side reactions that may inhibit the main reaction pathway.

Below is a workflow diagram to guide your troubleshooting process for a stalled reaction.

stalled_reaction_troubleshooting start Stalled Reaction check_temp Verify Reaction Temperature start->check_temp check_base Check Base Stoichiometry & Purity check_temp->check_base Temp OK increase_temp Increase Temperature or Switch to Microwave check_temp->increase_temp Temp Low check_reagents Analyze Starting Material Purity check_base->check_reagents Base OK add_base Add More Base check_base->add_base Base Issue consider_inert Consider Inert Atmosphere check_reagents->consider_inert Pure purify_reagents Purify/Replace Reagents check_reagents->purify_reagents Impure rerun_inert Re-run Under Inert Atmosphere consider_inert->rerun_inert Yes success Reaction Proceeds consider_inert->success No increase_temp->success add_base->success purify_reagents->success rerun_inert->success

Caption: Troubleshooting workflow for a stalled reaction.

Question 4: What is the most effective method for purifying the final product, this compound?

Answer:

The purification of polar aminobenzothiophene esters like the target molecule is typically achieved through one of two primary methods: recrystallization or column chromatography.

  • Recrystallization: If the crude product is relatively clean, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be a straightforward and effective method for obtaining highly pure material.

  • Column Chromatography: For crude products with multiple impurities, column chromatography on silica gel is the most reliable purification method.[6] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically effective.

General Protocol for Column Chromatography:

  • Prepare the Column: Pack a glass column with silica gel (230–400 mesh) using a slurry of the initial, low-polarity eluent (e.g., 100% hexane).

  • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or a mixture of hexane and ethyl acetate). Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the prepared column.

  • Elution: Begin eluting the column with the low-polarity solvent. Gradually increase the polarity of the eluent (e.g., by slowly increasing the percentage of ethyl acetate in hexane).

  • Collect and Analyze Fractions: Collect the eluate in separate fractions and monitor the composition of the fractions using Thin Layer Chromatography (TLC).

  • Combine and Concentrate: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure to yield the purified compound.

Optimized Experimental Protocol

This protocol is based on the highly efficient microwave-assisted synthesis of 3-aminobenzothiophenes.[2][3]

Materials:

  • 2,5-Difluorobenzonitrile

  • Methyl thioglycolate

  • Triethylamine (Et₃N)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Microwave reactor

Procedure:

  • To a microwave reaction vial, add 2,5-difluorobenzonitrile (1.0 mmol), methyl thioglycolate (1.2 mmol), and triethylamine (2.5 mmol) in anhydrous DMSO (5 mL).

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 130°C for 10-15 minutes. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-water (50 mL).

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain the crude product.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.

Reaction Parameter Optimization Table:

ParameterRecommended ConditionRationale
Heating Method Microwave IrradiationRapid, uniform heating leads to higher yields and shorter reaction times.[1][2][3][4]
Temperature 130°COptimal for achieving a high reaction rate without significant decomposition.[2][3]
Solvent Anhydrous DMSOHigh boiling point and excellent solvating properties for the reactants.[2][3]
Base Triethylamine (Et₃N)A non-nucleophilic organic base that effectively catalyzes the reaction.[2][3]
Reaction Time 10-15 minutesSufficient for reaction completion under microwave conditions.[2][3]

Visualizing the Synthesis and Optimization Workflow

The following diagram illustrates the general workflow for the synthesis and optimization of this compound.

synthesis_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Starting Materials: - 2,5-Difluorobenzonitrile - Methyl thioglycolate - Triethylamine - DMSO reaction Microwave Synthesis (130°C, 10-15 min) reagents->reaction workup Precipitation in Ice-Water & Filtration reaction->workup purification Column Chromatography (Silica, Hexane/EtOAc) workup->purification analysis Characterization (NMR, MS, etc.) purification->analysis

Caption: General workflow for the synthesis of the target compound.

References

  • Fiesselmann Thiophene Synthesis. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6814–6824. [Link]

  • Fiesselmann thiophene synthesis. (n.d.). Filo. Retrieved January 14, 2026, from [Link]

  • Fricero, P., Bialy, L., Czechtizky, W., Méndez, M., & Harrity, J. P. A. (2018). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Organic Letters, 20(1), 198–201. [Link]

  • Mishra, R. (2016). Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica, 8(1), 40-52. [Link]

  • Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing. [Link]

  • Bagley, M. C., Dwyer, J. E., Molina, M. D. B., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. University of Strathclyde. [Link]

  • Fiesselmann thiophene synthesis. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]

  • Shaikh, I. A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(48), 33857-33881. [Link]

  • Bagley, M. C., & Dwyer, J. E. (2015). Microwave-Assisted Synthesis of 3-Aminobenzo[b]thiophene Scaffolds for the Preparation of Kinase Inhibitors. Amanote Research. [Link]

  • Unexpeditious Synthesis of Methyl 3-amino-6-(methoxycarbonyl methylthio)-5-(4-methyl-1-piperazinyl) benzo [b]thiophene-2-carboxylate of Potential Antitumor Activity. (2017). ResearchGate. [Link]

  • Benzothiophene synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. (n.d.). E-Journal of Chemistry. Retrieved January 14, 2026, from [Link]

  • Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. (n.d.). PrepChem.com. Retrieved January 14, 2026, from [Link]

  • How to purify esterefication product? (2016). ResearchGate. [Link]

  • A new and facile synthesis of methyl 3-amino-4,5,6,7-tetrahydrobenzo[ b]thiophene-2-carboxylate. (2009). ResearchGate. [Link]

  • Process for the purification of esters. (1985).
  • A green chemistry approach to gewald reaction. (2010). Der Pharma Chemica. [Link]

  • Gewald reaction. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Le, T. N., et al. (2022). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Pharmaceuticals, 15(1), 93. [Link]

  • Gewald Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 14, 2026, from [Link]

  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. (2010). Semantic Scholar. [Link]

  • Methyl 3-amino-6-bromobenzo[b]thiophene-2-carboxylate. (n.d.). MySkinRecipes. Retrieved January 14, 2026, from [Link]

  • Methyl 3-amino-4-fluorobenzo-[b]thiophene-2-carboxylate, 5 grams. (n.d.). CP Lab Safety. Retrieved January 14, 2026, from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound. As a Senior Application Scientist, I will provide you with in-depth technical guidance and field-proven insights to help you overcome these challenges and ensure the success of your experiments.

Introduction: Understanding the Solubility Profile

This compound belongs to the benzothiophene class of heterocyclic compounds. These molecules are frequently investigated in medicinal chemistry for their diverse biological activities, including as kinase inhibitors and antimicrobial agents.[1][2][3] A common characteristic of many benzothiophene derivatives is their limited aqueous solubility due to their relatively rigid, aromatic structure. This can present significant hurdles in various experimental settings, from initial biological screening to in vivo studies.

This guide will provide a structured approach to addressing these solubility issues, starting with fundamental concepts and progressing to advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in aqueous buffers?

A1: The molecular structure of this compound, with its fused aromatic rings, contributes to its lipophilic nature and low affinity for water. The presence of the fluorine atom can further increase its hydrophobicity. Such "brick-dust" molecules, characterized by high melting points and strong crystal lattice energy, often exhibit poor aqueous solubility.[4]

Q2: What is the first step I should take to solubilize this compound for an in vitro assay?

A2: The recommended starting point is to prepare a concentrated stock solution in an organic solvent and then dilute it into your aqueous assay buffer. Dimethyl sulfoxide (DMSO) is a common choice for initial screening due to its powerful solubilizing properties and compatibility with many biological assays at low final concentrations.[5]

Q3: I am observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. What should I do?

A3: This is a common issue when the final concentration of the compound in the aqueous buffer exceeds its thermodynamic solubility. Here are several troubleshooting steps:

  • Decrease the final concentration: Determine if a lower concentration of the compound is sufficient for your assay.

  • Increase the percentage of co-solvent: If your assay can tolerate it, a slightly higher final concentration of DMSO (e.g., up to 1-2%) may keep the compound in solution. However, always run a vehicle control to account for any effects of the solvent on your experimental system.

  • Use a different co-solvent: Explore other water-miscible organic solvents. A table of common solvents is provided below.

  • Employ solubilizing excipients: Consider the use of surfactants or cyclodextrins to enhance aqueous solubility.[6][7]

Troubleshooting Guide: A Stepwise Approach to Solubilization

This section provides a systematic workflow for tackling solubility issues with this compound.

Caption: A stepwise workflow for troubleshooting solubility issues.

Step 1: Preparation of a Concentrated Stock Solution

The initial step is to identify a suitable organic solvent to create a high-concentration stock solution.

Protocol: Organic Solvent Screening

  • Weigh a small, precise amount of this compound (e.g., 1-5 mg) into several glass vials.

  • Add a small, measured volume of a test solvent to each vial to achieve a high target concentration (e.g., 10-50 mM).

  • Vortex and/or sonicate the vials to facilitate dissolution. Gentle heating may also be applied, but be cautious of potential compound degradation.

  • Visually inspect for complete dissolution. If the compound dissolves, it is a suitable candidate for a stock solution.

Table 1: Common Organic Solvents for Stock Solutions

SolventPolarity IndexBoiling Point (°C)Notes
Dimethyl Sulfoxide (DMSO)7.2189Excellent solubilizing power, but can be toxic at higher concentrations.
N,N-Dimethylformamide (DMF)6.4153Good solubilizing power, but can be toxic.
Ethanol4.378.4Less toxic option, but may be a weaker solvent for highly lipophilic compounds.
Methanol5.164.7Similar to ethanol, but more volatile.
Acetone4.356Useful for some applications, but highly volatile.
Step 2: Optimizing the Aqueous Dilution

Once a suitable stock solvent is identified, the next challenge is to maintain solubility upon dilution into your aqueous experimental medium.

Protocol: Co-solvent and pH Optimization

  • Prepare your aqueous buffer.

  • Spike in the organic stock solution to achieve the desired final concentration of your compound. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can lead to precipitation.

  • If precipitation occurs, consider the following:

    • pH Adjustment: The amino group on the benzothiophene ring may be protonated at acidic pH, potentially increasing aqueous solubility. Systematically test a range of pH values for your buffer, if your experimental system allows for it.

    • Co-solvent Titration: If your experiment can tolerate a higher concentration of the organic solvent, incrementally increase its final percentage in the aqueous medium. Always include a vehicle control with the same final solvent concentration.

Step 3: Advanced Formulation Strategies

If co-solvents and pH adjustment are insufficient, more advanced formulation techniques may be necessary, particularly for in vivo studies.

Caption: Advanced strategies for enhancing aqueous solubility.

  • Surfactants: These are amphiphilic molecules that can form micelles in aqueous solutions.[7] The hydrophobic core of the micelle can encapsulate the poorly soluble compound, while the hydrophilic shell interacts with the aqueous environment.

    • Common Surfactants: Tween® 80, Cremophor® EL.

    • Considerations: Surfactants can have their own biological effects, so proper controls are essential.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment.[6]

    • Common Cyclodextrins: β-cyclodextrin, hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Lipid-Based Formulations: For oral or parenteral administration, lipid-based drug delivery systems (LBDDS) can be highly effective.[7][8] These formulations, such as self-emulsifying drug delivery systems (SEDDS), can enhance the oral bioavailability of poorly soluble compounds.[6]

Summary and Recommendations

Successfully working with this compound requires a systematic approach to overcoming its inherent poor aqueous solubility.

  • Always start by preparing a high-concentration stock solution in a suitable organic solvent like DMSO.

  • When diluting into aqueous media, do so with vigorous mixing to avoid precipitation.

  • If solubility issues persist, systematically explore the use of co-solvents, pH adjustments, and advanced formulation excipients like surfactants and cyclodextrins.

  • For all experiments, it is critical to include appropriate vehicle controls to account for any potential effects of the solvents and excipients used.

By following these guidelines, you will be well-equipped to navigate the solubility challenges associated with this promising class of compounds and achieve reliable and reproducible experimental results.

References

  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applic
  • Methyl 3-amino-4-fluoro-1-benzothiophene-2-carboxyl
  • Methyl 3-amino-5-fluoro-benzo[b]thiophene-2-carboxyl
  • Methyl 3-amino-6-(methylthio)
  • 3-AMINO-6-FLUORO-BENZO[B]THIOPHENE-2-CARBOXYLIC ACID METHYL ESTER [142363-99-3]. King-Pharm.
  • METHYL 3-AMINO-5-FLUORO-BENZO[B]THIOPHENE-2-CARBOXYL
  • Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. PMC - NIH.
  • Design, synthesis, and biological evaluation of benzo[b]thiophene 1,1‐dioxide derivatives as potent STAT3 inhibitors.
  • Synthesis and biological evaluation of novel benzothiophene deriv
  • Crystal Structure and Computational Study on Methyl-3-Aminothiophene-2-Carboxyl
  • Synthesis and biological evaluation of novel benzothiophene deriv
  • Synthesis and biological study of benzothiophene-fused azaenediyne hybrids as potential anticancer agents. PubMed.
  • Preparation of methyl 3-amino-4-methylthiophene-2-carboxyl
  • Methyl 3-amino-4-methylthiophene-2-carboxyl
  • Methyl 3-amino-6-fluorobenzo[b]thiophene-2-carboxylate, 95% Purity, C10H8FNO2S, 250 mg. CP Lab Safety.
  • 64615-13-0|methyl 3-aminothiophene-2-carboxyl
  • Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. RSC Publishing.
  • Methyl 3-amino-6-bromopyrazine-2-carboxyl
  • 6966-01-4 | Methyl 3-amino-6-bromopyrazine-2-carboxyl
  • 85006-31-1 Methyl 3-amino-4-methylthiophene-2-carboxyl

Sources

Technical Support Center: Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate (CAS No. 142363-99-3). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this important research chemical. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and data from related compounds.

I. Compound Overview and General Stability

This compound is a substituted benzothiophene derivative. The stability of this compound is influenced by its key functional groups: an aromatic amino group, a methyl ester, and a fluorine atom on the benzothiophene core. While specific stability data for this exact molecule is limited, we can infer its stability profile from related structures and general principles for fluorinated pharmaceutical intermediates.

Generally, benzothiophene derivatives can be susceptible to oxidation, hydrolysis, and photodecomposition. The presence of the amino group can increase susceptibility to oxidation, potentially leading to discoloration. The methyl ester group may undergo hydrolysis under acidic or basic conditions. However, fluorinated compounds often exhibit enhanced thermal stability.

II. Troubleshooting Guide

This section addresses potential issues you may encounter during the handling and use of this compound.

Issue 1: Unexpected Discoloration of the Solid Compound (e.g., turning yellow or brown)
  • Potential Cause: Oxidation of the 3-amino group is a likely cause of discoloration. Exposure to air (oxygen) and light can accelerate this process.

  • Troubleshooting Steps:

    • Inert Atmosphere: If possible, handle the compound under an inert atmosphere (e.g., nitrogen or argon), especially when aliquoting for long-term storage.

    • Light Protection: Store the compound in an amber vial or a container wrapped in aluminum foil to protect it from light.

    • Purity Check: If discoloration is significant, consider re-analyzing the purity of the material using techniques like HPLC or NMR to assess the extent of degradation.

  • Preventative Measures: Always store the compound in a tightly sealed container in a dark, cool, and dry place. For long-term storage, flushing the container with an inert gas is recommended.

Issue 2: Poor Solubility or Incomplete Dissolution in a Recommended Solvent
  • Potential Cause: The compound may have degraded, leading to the formation of less soluble impurities. Alternatively, the chosen solvent may not be appropriate for the desired concentration.

  • Troubleshooting Steps:

    • Gentle Warming and Sonication: Try gently warming the solution (e.g., to 30-40 °C) or using a sonicator to aid dissolution.

    • Fresh Solvent: Ensure the solvent is anhydrous and of high purity, as contaminants can affect solubility.

  • Best Practices: Prepare solutions fresh for each experiment whenever possible. If stock solutions are necessary, store them at low temperatures (e.g., -20 °C) and use them within a short period.

Issue 3: Inconsistent or Unexpected Experimental Results
  • Potential Cause: Degradation of the compound, leading to a lower effective concentration or the presence of interfering byproducts.

  • Troubleshooting Workflow:

G start Inconsistent Experimental Results check_purity Verify Purity of Starting Material (e.g., LC-MS, NMR) start->check_purity fresh_sample Use a Fresh, Properly Stored Sample check_purity->fresh_sample If degradation is suspected prepare_fresh Prepare Fresh Solutions Immediately Before Use check_purity->prepare_fresh If pure fresh_sample->prepare_fresh control_exp Run a Control Experiment with a Known Standard prepare_fresh->control_exp troubleshoot_assay Troubleshoot Experimental Assay Parameters control_exp->troubleshoot_assay If control is successful contact_support Contact Technical Support with Data troubleshoot_assay->contact_support If issues persist

Caption: Troubleshooting workflow for inconsistent experimental results.

III. Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for this compound?

A1: For long-term stability, it is recommended to store the compound in a tightly sealed container at 2-8°C, protected from light and moisture.[1][2] Storing under an inert atmosphere (argon or nitrogen) is also advisable to minimize oxidation.

Q2: Is this compound sensitive to air or moisture?

A2: Yes, the 3-amino group makes the compound susceptible to oxidation in the presence of air, which can lead to discoloration. While not highly sensitive to moisture, it is good practice to store it in a dry environment to prevent potential hydrolysis of the ester group over extended periods, especially if acidic or basic impurities are present.

Q3: What solvents are recommended for making stock solutions?

A3: Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are generally good choices for creating concentrated stock solutions of benzothiophene derivatives. For less polar applications, dichloromethane or chloroform may also be suitable. It is recommended to test solubility on a small scale first.

Q4: How should I handle the compound to minimize degradation?

A4: Minimize exposure to ambient air and light. Aliquot the compound into smaller, single-use vials for storage to avoid repeated opening and closing of the main container. Always use clean spatulas and glassware.

Q5: What are the known incompatibilities for this compound?

A5: Based on its functional groups, this compound is expected to be incompatible with strong oxidizing agents, strong acids, and strong bases.[3] Contact with these substances could lead to rapid degradation.

IV. Quantitative Data Summary

ParameterRecommended ConditionRationale
Storage Temperature 2-8°CMinimizes degradation kinetics and potential side reactions.[1][2]
Atmosphere Inert gas (Argon or Nitrogen)Prevents oxidation of the amino group.
Light Exposure Store in the dark (amber vials)Prevents photodecomposition.[1]
Humidity Dry environmentMinimizes potential for hydrolysis of the ester.

V. Experimental Protocols

Protocol for Preparing a Stock Solution
  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weigh the desired amount of the compound in a clean, dry vial, preferably under a gentle stream of inert gas.

  • Add the appropriate volume of anhydrous, high-purity solvent (e.g., DMSO) to achieve the target concentration.

  • Vortex or sonicate the solution until the compound is fully dissolved. Gentle warming (to 30-40°C) may be applied if necessary.

  • If not for immediate use, aliquot the stock solution into single-use vials, flush with inert gas, and store at -20°C.

VI. Logical Relationships Diagram

G cluster_conditions Storage Conditions cluster_degradation Degradation Pathways Temp Low Temperature (2-8°C) Stability Compound Stability Temp->Stability prevents Light Protection from Light Light->Stability prevents Air Inert Atmosphere Air->Stability prevents Moisture Dry Environment Moisture->Stability prevents Oxidation Oxidation (Amino Group) Hydrolysis Hydrolysis (Ester Group) Photo Photodecomposition Stability->Oxidation inhibits Stability->Hydrolysis inhibits Stability->Photo inhibits

Caption: Factors influencing the stability of this compound.

VII. References

  • What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog. (2025). Available at:

  • Methyl 3-amino-1-benzothiophene-2-carboxylate | C10H9 N O2 S - BuyersGuideChem. (n.d.). Available at:

  • SAFETY DATA SHEET - Fisher Scientific. (2021). Available at:

  • Benzo[b]thiophene-2-carboxylic acid, 3-amino-6-fluoro-, methyl ester - BuyersGuideChem. (n.d.). Available at:

  • Methyl 3-amino-6-bromobenzo[b]thiophene-2-carboxylate - MySkinRecipes. (n.d.). Available at:

Sources

Technical Support Center: Synthesis of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific synthesis. The following question-and-answer format provides in-depth, field-proven insights to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

FAQ 1: My reaction has failed to yield the desired product. What are the most common reasons for a complete failure of the synthesis?

There are several critical points in the synthesis of this compound that can lead to a complete failure of the reaction. The most common synthetic route is a variation of the Gewald aminothiophene synthesis.[1][2] Let's break down the likely failure points:

  • Purity of Starting Materials: The quality of your 2-amino-5-fluorobenzonitrile and methyl thioglycolate is paramount. Impurities in these starting materials can inhibit the reaction or lead to the formation of intractable side products. It is highly recommended to verify the purity of your starting materials by NMR or GC-MS before commencing the synthesis.

  • Ineffective Base: The choice and quantity of the base are crucial for the initial condensation and subsequent cyclization steps. Triethylamine is commonly used, but its effectiveness can be compromised if it is old or has been improperly stored. Consider using a freshly opened bottle or distilling the triethylamine. Insufficient base will result in an incomplete reaction.

  • Reaction Temperature: The reaction temperature needs to be carefully controlled. While heating is necessary to drive the reaction to completion, excessive temperatures can lead to the decomposition of starting materials, intermediates, or the final product. A dark brown or tarry reaction mixture often indicates polymerization or the formation of complex polysulfides due to high temperatures.[3]

  • Atmosphere Control: While not always strictly necessary for this specific synthesis, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of sensitive intermediates, particularly the thiolate formed in situ.

FAQ 2: I am observing a very low yield of the desired product. How can I optimize the reaction to improve the yield?

Low yields are a common challenge and can often be addressed by systematically optimizing the reaction conditions.

  • Base Screening: While triethylamine is a common choice, other bases like DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene) or a milder inorganic base like potassium carbonate could be more effective depending on your specific substrate and solvent system.

  • Solvent Selection: The polarity of the solvent can significantly influence the reaction rate and yield. Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol are frequently used. A systematic screening of solvents can help identify the optimal medium for your reaction.[4]

  • Concentration of Reactants: The concentration of your reactants can impact the reaction kinetics. Running the reaction at a higher concentration may improve the yield, but be mindful that this can also increase the likelihood of side reactions.

  • Reaction Time: It's possible the reaction has not gone to completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time.

  • Microwave Irradiation: The use of microwave irradiation has been shown to be beneficial in similar syntheses, often leading to higher yields and significantly reduced reaction times.[2][4][5]

FAQ 3: My final product is impure, and I'm having difficulty with purification. What are the likely impurities and how can I remove them?

Purification can be challenging due to the presence of structurally similar side products.

  • Common Impurities:

    • Unreacted starting materials.

    • Side products from the dimerization of the α,β-unsaturated nitrile intermediate.[3]

    • Oxidized byproducts.

  • Purification Strategies:

    • Column Chromatography: This is the most common and effective method for purifying the target compound. A silica gel column with a gradient elution system of ethyl acetate and hexane is typically effective.

    • Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective purification method.[6]

    • Acid-Base Extraction: The basicity of the amino group can be exploited. The crude product can be dissolved in an organic solvent and washed with a dilute acid solution to remove non-basic impurities. The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.

FAQ 4: The characterization data (NMR, MS) of my product is inconsistent with the expected structure. What could be the issue?

Inconsistent characterization data can be perplexing. Here are some potential explanations:

  • Isomer Formation: Depending on the reaction conditions, there is a possibility of forming regioisomers. Carefully analyze the 1H and 13C NMR spectra, paying close attention to the coupling constants in the aromatic region, which can help elucidate the substitution pattern.

  • Unexpected Side Reactions: The reaction may have taken an unexpected pathway. For example, in some cases, the fluorine substituent, although generally stable, might undergo nucleophilic substitution under harsh reaction conditions.[7]

  • Residual Solvent or Impurities: Ensure that the sample is completely dry and free of residual solvents, which can complicate the interpretation of NMR spectra. Broad peaks or unexpected signals may also arise from paramagnetic impurities.

  • Incorrect Structural Assignment: Double-check the literature for the expected spectral data of this compound to ensure you are comparing your data to the correct reference.

Troubleshooting Workflow

The following diagram outlines a systematic approach to troubleshooting the synthesis of this compound.

ReactionScheme cluster_reactants Reactants cluster_conditions Conditions R1 2-Amino-5-fluorobenzonitrile plus1 + R2 Methyl thioglycolate product This compound R2->product Et3N, DMF, 80-90 °C Base Et3N Solvent DMF Temp 80-90 °C

Sources

byproduct identification in the synthesis of 3-aminobenzothiophenes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-aminobenzothiophenes. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. Our focus is to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.

Section 1: Understanding the Core Synthesis - The Gewald Reaction

The Gewald reaction is a cornerstone for the synthesis of polysubstituted 2-aminothiophenes and can be adapted for 3-aminobenzothiophene synthesis. It is a one-pot, multi-component reaction that typically involves a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[1][2] While elegant in its convergence, the concurrent nature of several reaction steps can lead to a variety of byproducts.

FAQ 1: My Gewald reaction mixture has turned dark brown and is difficult to work up. What's happening and how can I prevent it?

Answer:

A dark brown or tarry reaction mixture is a common observation and typically points to the formation of complex polysulfides and polymerization of starting materials or intermediates.[3] This is often exacerbated by excessive reaction temperatures.

Causality:

  • Polysulfide Formation: Elemental sulfur (S₈) must be activated to participate in the reaction. This involves the formation of various polysulfide intermediates.[4] At high temperatures, these intermediates can lead to complex, often colored, mixtures that are difficult to characterize and remove.

  • Polymerization: The α,β-unsaturated nitrile intermediate, formed from the initial Knoevenagel-Cope condensation, can undergo polymerization at elevated temperatures, contributing to the tarry consistency.[3]

Troubleshooting and Prevention:

  • Temperature Control: This is the most critical parameter. A systematic temperature screen is recommended to find the optimal balance between reaction rate and byproduct formation.

  • Reagent Purity: Ensure the purity of your starting materials, as impurities can catalyze side reactions.[3]

  • Two-Step Procedure: For challenging substrates, such as sterically hindered ketones, a two-step approach can be more effective.[5] First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation. Then, in a separate step, react the purified intermediate with sulfur and a base.[5] This prevents the unreacted ketone from participating in side reactions at the higher temperatures often required for the cyclization step.

Experimental Protocol: Two-Step Gewald Synthesis for Sterically Hindered Ketones
  • Step 1: Knoevenagel-Cope Condensation

    • To a solution of the ketone (1.0 equiv) and the active methylene nitrile (1.1 equiv) in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine or triethylamine).

    • Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the ketone is consumed.

    • Work up the reaction by removing the solvent under reduced pressure and purify the resulting α,β-unsaturated nitrile by column chromatography or recrystallization.

  • Step 2: Cyclization

    • Dissolve the purified α,β-unsaturated nitrile (1.0 equiv) and elemental sulfur (1.2 equiv) in a polar aprotic solvent (e.g., DMF or ethanol).

    • Add a base (e.g., triethylamine, 2.0 equiv) and heat the reaction, monitoring by TLC for the formation of the 3-aminobenzothiophene.

    • Upon completion, pour the reaction mixture into ice-water to precipitate the product, which can then be collected by filtration and purified.

FAQ 2: I'm observing a significant byproduct with a mass corresponding to a dimer of my α,β-unsaturated nitrile intermediate. How can I minimize its formation?

Answer:

Dimerization of the α,β-unsaturated nitrile is a well-documented competing reaction in the Gewald synthesis.[3][6] In some cases, this dimer can even be the major product.[5]

Causality:

The α,β-unsaturated nitrile is an excellent Michael acceptor. Under the basic reaction conditions, it can react with the enolate of the starting ketone or another molecule of the deprotonated active methylene nitrile, leading to dimerization or other side products.

Troubleshooting and Prevention:

  • Optimize Reagent Addition: Slow, controlled addition of the reagents can favor the desired intramolecular cyclization over the intermolecular dimerization.[3]

  • Solvent Modification: The choice of solvent can influence the relative rates of the desired reaction and dimerization. Experimenting with different solvents may be beneficial.[3]

  • Base Selection: The strength and type of base can be critical. For less reactive ketones, a stronger base might be necessary to facilitate the initial condensation, but this can also promote dimerization. A careful screening of bases is recommended.[3]

Visualization: Gewald Reaction Troubleshooting Workflow

Gewald_Troubleshooting start Low Yield or Byproduct Formation check_temp Reaction Temperature Too High? start->check_temp check_dimer No check_temp->check_dimer sol_temp Lower Temperature Screen Temperatures check_temp->sol_temp check_start No check_dimer->check_start sol_dimer Slow Reagent Addition Modify Solvent/Base check_dimer->sol_dimer end Optimized Synthesis check_start->end sol_start Consider Two-Step Synthesis Isolate Intermediate check_start->sol_start sol_temp->end Improved sol_dimer->end Improved sol_start->end Improved

Caption: Troubleshooting flowchart for the Gewald synthesis.

Section 2: Alternative Synthetic Routes and Their Byproducts

While the Gewald reaction is versatile, other methods are employed for the synthesis of 3-aminobenzothiophenes, each with its own set of potential byproducts.

Microwave-Assisted Synthesis from 2-Halobenzonitriles

A rapid and efficient method involves the microwave irradiation of 2-halobenzonitriles with methyl thioglycolate in the presence of a base like triethylamine.[7][8][9]

FAQ 3: In the microwave-assisted synthesis from 2-chlorobenzonitrile, I am seeing a significant amount of unreacted starting material and a byproduct I can't identify. What could be the issue?

Answer:

This issue often stems from incomplete reaction or a competing side reaction.

Causality:

  • Incomplete Reaction: Microwave heating, while efficient, requires careful optimization of time and temperature. Insufficient reaction time or temperature will result in unreacted starting materials.

  • Side Reaction - Thiol Dimerization: The thioglycolate can undergo oxidative dimerization to form dimethyl 2,2'-disulfanediyldiacetate, especially if the reaction is not maintained under an inert atmosphere.

Troubleshooting and Prevention:

  • Optimize Microwave Conditions: Systematically vary the reaction time and temperature to find the optimal conditions for your specific substrate.

  • Inert Atmosphere: While not always necessary for this reaction, if you suspect oxidative side products, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

  • Base Equivalents: Ensure the correct stoichiometry of the base is used, as it is crucial for the deprotonation of the thioglycolate and subsequent cyclization.

Data Summary: Common Byproducts and Identification
Synthetic RouteCommon ByproductsIdentification Notes (Typical ¹H NMR signals)
Gewald Reaction α,β-Unsaturated Nitrile DimerComplex aliphatic region, multiple coupled protons.
PolysulfidesOften lead to broad, unresolved signals and baseline distortion.
Unreacted Ketone/NitrileSignals corresponding to the starting materials.
Microwave Synthesis Unreacted 2-HalobenzonitrileAromatic signals corresponding to the starting material.
Methyl Thioglycolate DimerSinglet for the methyl ester protons, and a singlet for the methylene protons adjacent to the disulfide.

Section 3: Analytical Characterization of Byproducts

Accurate identification of byproducts is crucial for effective troubleshooting. A combination of chromatographic and spectroscopic techniques is generally required.

FAQ 4: What are the key analytical techniques I should use to identify unknown byproducts in my 3-aminobenzothiophene synthesis?

Answer:

A multi-pronged analytical approach is most effective.

  • Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and identifying the number of components in your mixture.[10]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of your product and the relative amounts of byproducts.

  • Mass Spectrometry (MS): Essential for determining the molecular weight of your product and byproducts, providing crucial clues to their identity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The most powerful tool for structural elucidation of your desired product and any isolated byproducts.[11]

Visualization: Analytical Workflow for Byproduct Identification

Analytical_Workflow start Crude Reaction Mixture tlc TLC Analysis start->tlc lcms LC-MS Analysis tlc->lcms purification Column Chromatography or Prep-HPLC lcms->purification nmr NMR Spectroscopy (¹H, ¹³C, COSY, etc.) purification->nmr structure Structure Elucidation nmr->structure

Caption: Workflow for byproduct identification.

Section 4: Purification Strategies

FAQ 5: My 3-aminobenzothiophene product and a key byproduct have very similar polarities, making separation by column chromatography difficult. What are my options?

Answer:

This is a common challenge in purification.

Troubleshooting and Prevention:

  • Alternative Solvent Systems: Experiment with different solvent systems for your column chromatography. A change in solvent can alter the selectivity of the separation.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique, especially for removing small amounts of impurities.

  • Derivative Formation: In some cases, it may be beneficial to convert your product into a solid derivative (e.g., an acetamide or a salt) that has different crystallization properties.[12] After purification, the original amino group can be regenerated.

  • Alternative Chromatography: If silica gel is not providing adequate separation, consider using a different stationary phase, such as alumina (neutral or basic), or reverse-phase chromatography.

References

  • Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Retrieved from [Link]

  • Arkat USA. (n.d.). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved from [Link]

  • ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. Retrieved from [Link]

  • Wikipedia. (n.d.). Gewald reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-aminobenzo[b]thiophenes. Retrieved from [Link]

  • Royal Society of Chemistry. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • University of Strathclyde. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzothiophene synthesis. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction. Retrieved from [Link]

  • PubMed. (n.d.). Syntheses and analytical characterizations of novel (2-aminopropyl)benzo[b]thiophene (APBT) based stimulants. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of benzothiophenes.
  • PubMed. (2015). Microwave-assisted Synthesis of 3-aminobenzo[b]thiophene Scaffolds for the Preparation of Kinase Inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]

  • PubMed. (n.d.). First synthesis of 3-acetyl-2-aminothiophenes using the Gewald reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Gewald Reaction. Retrieved from [Link]

  • NIH. (2021). Synthesis and Evaluation of 3-Halobenzo[b]thiophenes as Potential Antibacterial and Antifungal Agents. Retrieved from [Link]

  • RSC Publishing. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Retrieved from [Link]

  • MDPI. (n.d.). First Synthesis of 3-Acetyl-2-aminothiophenes Using the Gewald Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). A Convenient Approach Towards 2- and 3-Aminobenzo[b]thiophenes. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the synthesis of benzothiophenes.
  • SciSpace. (2017). Synthesis and characterization of new cyclic aminobenzoquinones. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and NMR-spectral characterization of N,N-dialkyl-3-nitroanilines, N,N-dialkyl-1,3-benzenediamines and their acyl derivatives. Retrieved from [Link]

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alternative catalysts for the synthesis of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Advanced Catalysis for Benzothiophene Synthesis

Guide Topic: Alternative Catalysts for the Synthesis of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Challenge of Synthesizing a Privileged Scaffold

This compound is a key intermediate in medicinal chemistry, forming the core of various kinase inhibitors and other pharmacologically active agents.[1] Its synthesis, while established, presents ongoing challenges related to catalyst efficiency, product purity, and environmental impact. The most common route involves the base-catalyzed annulation of a 2-halobenzonitrile with methyl thioglycolate.[1] This guide provides troubleshooting advice and explores advanced, alternative catalytic systems to overcome common experimental hurdles, enhance yields, and align with green chemistry principles.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and fundamental questions encountered during the synthesis.

Q1: What is the standard catalytic method for this synthesis, and what is the catalyst's role?

The conventional method involves the reaction of a 2-halobenzonitrile (e.g., 2,5-difluorobenzonitrile) with methyl thioglycolate, typically catalyzed by a tertiary amine base like triethylamine (Et₃N) in a polar aprotic solvent such as DMSO.[1]

Catalyst Mechanism:

  • Deprotonation: Triethylamine acts as a Brønsted-Lowry base, abstracting an acidic α-proton from methyl thioglycolate to generate a reactive thiolate anion.

  • Nucleophilic Aromatic Substitution (SₙAr): The thiolate anion attacks the electron-deficient aromatic ring at the carbon bearing the halogen (fluorine, in this case), displacing it.

  • Intramolecular Cyclization: The nitrogen of the nitrile group is attacked by the newly formed enolate, leading to ring closure.

  • Tautomerization: A final tautomerization step yields the stable 3-amino-benzothiophene aromatic system.

Q2: My reaction yield is consistently low when using triethylamine. What are the common causes?

Low yields in this synthesis can often be traced back to several catalyst-related factors:

  • Insufficient Basicity: Triethylamine (pKa of its conjugate acid ≈ 10.7) may not be strong enough to fully deprotonate the methyl thioglycolate, leading to a low concentration of the active nucleophile and incomplete conversion.

  • Moisture Contamination: Water in the solvent or reagents can protonate the thiolate anion, quenching the nucleophile. It can also promote hydrolysis of the ester group. Ensure all reagents and glassware are scrupulously dry.

  • Side Reactions: At elevated temperatures, side reactions such as dimerization of the thioglycolate or decomposition of the starting material may occur. A more efficient catalyst could allow for lower reaction temperatures.

  • Work-up Issues: As a homogeneous catalyst, triethylamine and its corresponding salts can be difficult to remove completely, sometimes leading to product loss during purification.

Q3: What are the main drawbacks of using conventional amine bases, and what defines an "alternative catalyst"?

Conventional homogeneous bases like triethylamine or morpholine suffer from several drawbacks that motivate the search for alternatives[2]:

  • Separation Difficulties: Being soluble in the reaction mixture, their removal requires aqueous extractions, which can lead to emulsions and product loss.

  • Environmental Concerns: Many amine bases are volatile, corrosive, and generate salt waste products that require disposal.

  • Limited Reusability: They are consumed stoichiometrically or are difficult to recover and reuse, increasing costs at scale.

An "alternative catalyst" is a system that addresses these issues. Key categories include:

  • Heterogeneous Catalysts: Solid catalysts that are easily filtered and recycled.[3]

  • Organocatalysts: Metal-free, environmentally benign catalysts like amino acids.[4]

  • Green Chemistry Approaches: Methods that use eco-friendly solvents (like water or ethanol), lower energy consumption (e.g., microwave irradiation), or reduce waste.[5]

Q4: Can heterogeneous basic catalysts be used for this synthesis?

Yes, this is a promising area of investigation. While direct literature for the target molecule is sparse, extensive research on the related Gewald aminothiophene synthesis provides excellent starting points.[6] Heterogeneous catalysts offer significant advantages in purification and reusability.

Potential Candidates:

  • Sodium Aluminate (NaAlO₂): An inexpensive, solid base that has proven effective in synthesizing 2-aminothiophenes in ethanol.[3][5] Its strong basic sites can facilitate the initial deprotonation.

  • Nano-ZnO: Zinc oxide nanoparticles have been used as an efficient, recyclable catalyst for the Gewald reaction under solvent-free conditions.[5]

  • Na₂CaP₂O₇: This novel, nano-structured solid base has shown high catalytic activity and selectivity for aminothiophene synthesis in water, offering a very green alternative.

Troubleshooting Tip: When switching to a heterogeneous catalyst, mass transfer limitations can be an issue. Ensure vigorous stirring to maximize the surface area contact between the solid catalyst and the liquid-phase reactants.

Q5: I'm interested in green chemistry. Is L-Proline a viable catalyst for this reaction?

L-Proline is an excellent candidate for exploration. It is an inexpensive, non-toxic, and highly efficient bifunctional organocatalyst. In the context of the Gewald reaction, it has been shown to catalyze both the initial condensation and subsequent cyclization steps.[4]

Hypothesized Role in Benzothiophene Synthesis:

  • The carboxylic acid moiety of L-proline could activate the nitrile group via hydrogen bonding.

  • The secondary amine moiety can act as a base to facilitate the deprotonation of the thioglycolate and subsequent intramolecular cyclization.

This dual-activation mechanism often allows reactions to proceed under milder conditions and with lower catalyst loading compared to simple amine bases.[4]

Q6: I am seeing an unexpected isomer or significant byproduct formation. How can catalyst choice mitigate this?

Side product formation often arises from a lack of selectivity or overly harsh reaction conditions.

  • Problem: Michael addition of a second thioglycolate molecule to an intermediate.

  • Catalyst Solution: A highly active but mild catalyst, such as L-proline or a piperidinium borate salt, can accelerate the desired intramolecular cyclization, outcompeting intermolecular side reactions.[4][7] Using a catalyst that allows for lower reaction temperatures can also significantly improve selectivity.

Troubleshooting Tip: If you suspect thermal decomposition is an issue, consider screening catalysts under microwave irradiation. Microwave heating can dramatically shorten reaction times, minimizing the formation of thermal degradation byproducts.[1]

Experimental Protocols & Data

Protocol 1: Conventional Synthesis using Triethylamine (Et₃N)

This protocol is adapted from established literature methods for synthesizing 3-aminobenzothiophenes.[1]

  • Preparation: To a dry, three-necked flask equipped with a condenser and magnetic stirrer, add 2,5-difluorobenzonitrile (1.0 eq), methyl thioglycolate (1.2 eq), and anhydrous DMSO to form a 0.5 M solution.

  • Catalyst Addition: Add triethylamine (2.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 100-130 °C. Microwave irradiation at 130 °C for 10-15 minutes is a highly efficient alternative to conventional heating for several hours.[1]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: Cool the mixture to room temperature. Pour into ice-water and acidify with 1 M HCl.

  • Purification: Filter the resulting precipitate, wash thoroughly with water, and dry under vacuum. Recrystallize from ethanol or purify by column chromatography (Hexane:Ethyl Acetate) to yield the final product.

Protocol 2: Proposed Alternative Synthesis using L-Proline

This is a proposed starting point for experimentation, based on successful L-proline catalyzed Gewald reactions.[4]

  • Preparation: To a dry flask, add 2,5-difluorobenzonitrile (1.0 eq), methyl thioglycolate (1.1 eq), and DMF or ethanol as the solvent.

  • Catalyst Addition: Add L-proline (0.1 to 0.2 eq).

  • Reaction: Heat the mixture to 60-80 °C and stir. Monitor the reaction closely by TLC.

  • Work-up & Purification: Once complete, cool the reaction, dilute with water, and extract the product with ethyl acetate. The aqueous layer can be washed, and the combined organic layers dried over Na₂SO₄. Evaporate the solvent and purify the crude product by column chromatography.

Data Summary: Comparison of Catalytic Systems for Aminothiophene Synthesis

The following table summarizes data from related aminothiophene syntheses to guide catalyst selection. Note: Conditions and yields are highly substrate-dependent and require optimization for the target molecule.

CatalystTypeLoading (mol%)SolventTemperature (°C)AdvantagesDisadvantagesReference
Triethylamine Homogeneous Base100 - 200DMSO / DMF100 - 130Well-established, solubleDifficult to remove, waste[1]
Morpholine Homogeneous BaseStoichiometricMethanol45Common, effectiveHomogeneous, odorous[8]
L-Proline Organocatalyst10DMF60Green, mild conditions, low loadingMay require longer reaction times[4]
Piperidinium Borate Conjugate Acid-Base20EthanolRefluxRecyclable, very fast reactionRequires catalyst synthesis[7]
Na₂CaP₂O₇ Heterogeneous Base~5 wt%WaterRefluxHighly green, reusable, simple work-upPotential mass transfer limits
NaAlO₂ Heterogeneous Base~10 wt%EthanolRefluxInexpensive, reusableModerate yields reported[3][5]

Visualized Workflows and Mechanisms

Generalized Reaction Mechanism

The following diagram illustrates the key steps in the base-catalyzed synthesis of the 3-aminobenzothiophene core.

G cluster_reactants Reactants cluster_steps Reaction Pathway R1 2-Fluoro-5-R-Benzonitrile S2 2. Nucleophilic Aromatic Substitution R1->S2 R2 Methyl Thioglycolate S1 1. Deprotonation of Thioglycolate R2->S1 Cat Base Catalyst (B:) Cat->R2 S1->S2 Thiolate Nucleophile S3 3. Intramolecular Cyclization S2->S3 Acyclic Intermediate S4 4. Tautomerization S3->S4 Cyclized Intermediate Product Methyl 3-amino-6-R- 1-benzothiophene-2-carboxylate S4->Product

Caption: Generalized mechanism for benzothiophene synthesis.

Experimental Workflow for Catalyst Screening

This workflow provides a systematic approach to evaluating and optimizing new catalysts for the synthesis.

G Start Define Goal: Improve Yield / Purity / Greenness Select Select Catalyst Candidates (Heterogeneous, Organo, etc.) Start->Select Screen Small-Scale Parallel Screening (Vary Catalyst, Solvent, Temp) Select->Screen Analyze Analyze Results (TLC, LC-MS, Yield) Screen->Analyze Analyze->Select No Promising Leads Identify Identify Lead Catalyst(s) Analyze->Identify Optimize Optimize Conditions (Loading, Time, Temp) Identify->Optimize ScaleUp Validate & Scale-Up Optimize->ScaleUp

Caption: Workflow for screening and optimizing alternative catalysts.

References

  • Khosravi, I., et al. (2022). Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. J. Chem. React. Synthesis, 12(1), 18-28.

  • Wang, T., et al. (2010). An Efficient One-Pot Synthesis of Substituted 2-Aminothiophenes via Three-Component Gewald Reaction Catalyzed by L-Proline. Synlett, 2010(09), 1351-1354.

  • Gangapuram, M., et al. (2023). Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett, 35(02), 213-217.

  • Wikipedia contributors. (2023). Gewald reaction. Wikipedia, The Free Encyclopedia.

  • Perhaita, I., & Kois, P. (2008). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2008(16), 1-31.

  • Sharma, J., & Champagne, P. A. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.

  • Bai, L., et al. (2015). Facile Synthesis of 2-Aminothiophenes Using NaAlO2 as an Eco-Effective and Recyclable Catalyst. ACS Sustainable Chemistry & Engineering, 3(6), 1213-1218.

  • Channagiri, L. S., et al. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251.

  • Organic Chemistry Portal. (n.d.). Gewald Reaction.

  • Sharma, J., & Champagne, P. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. J. Org. Chem.

  • Bagley, M. C., et al. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(24), 6854-6867.

  • Mohareb, R. M., et al. (2021). Synthesis of tetrasubstituted thiophenes on solid-support using the Gewald reaction. Current Organic Synthesis, 18(1), 2-15.

  • Le-grignet, C., et al. (2022). Green methodologies for the synthesis of 2-aminothiophene. Sustainable Chemistry and Pharmacy, 29, 100779.

  • Organic Chemistry Portal. (n.d.). Synthesis of benzothiophenes.

  • Fayed, E. A., et al. (2017). Unexpeditious Synthesis of Methyl 3-amino-6-(methoxycarbonyl methylthio)-5-(4-methyl-1-piperazinyl) benzo [b]thiophene-2-carboxylate of Potential Antitumor Activity. International Journal of Organic Chemistry, 7(2), 145-154.

  • ChemistryViews.org. (2020). New Path to Benzothiophenes.

  • ResearchGate. (n.d.). Recent Progress in the Synthesis of Benzo[b]thiophene.

  • ResearchGate. (n.d.). Aminocatalytic Strategy for the Synthesis of Optically Active Benzothiophene Derivatives.

  • ChemicalBook. (2022). Synthesis of Benzothiophene.

  • Inamuddin, et al. (2024). Chapter 12: Synthesis, Properties, and Biological Applications of Benzothiophene. Books.

  • de la Torre, G. M., et al. (2018). Green synthesis and crystal structure of 3-(benzothiazol-2-yl)thiophene. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 5), 659–662.

  • PrepChem.com. (n.d.). Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate.

  • ResearchGate. (n.d.). Organocatalytic Stereoselective Construction of Polycyclic Benzo[b]thiophenes from 2‐Aminobenzo[b]thiophenes and Alkynyl‐substituted Enones.

  • Google Patents. (1989). US4847386A - Process for preparing thiophene derivatives.

  • Buchstaller, H. P., et al. (2001). Synthesis of Novel 2-Aminothiophene-3-carboxylates by Variations of the Gewald Reaction. Monatshefte für Chemie / Chemical Monthly, 132(3), 279-293.

  • ResearchGate. (n.d.). A new and facile synthesis of methyl 3-amino-4,5,6,7-tetrahydrobenzo[ b]thiophene-2-carboxylate.

  • Asghari, S., et al. (2008). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Asian Journal of Chemistry, 20(4), 2631-2636.

  • National Institutes of Health. (2023). Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review.

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Validation & Comparative

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate stands as a promising scaffold, integrating the pharmacologically significant benzothiophene core with key substituents that modulate its electronic and steric properties. While this specific molecule is a compelling target for synthesis, a comprehensive search of the public domain reveals a notable absence of its complete, experimentally verified ¹H and ¹³C NMR spectral data.

This guide, therefore, adopts a predictive and comparative approach, grounded in the fundamental principles of NMR spectroscopy. We will first present and analyze the experimentally determined NMR data for a closely related analogue, 6-Fluorobenzo[b]thiophene-2-carboxylic acid , to establish a reliable baseline. Subsequently, we will provide a detailed, expert-driven prediction of the ¹H and ¹³C NMR spectra for our target molecule, this compound. This comparative analysis will illuminate the influence of the 3-amino and 2-methoxycarbonyl groups on the benzothiophene framework, offering researchers a robust spectral hypothesis to guide synthesis and characterization efforts.

The Reference Compound: 6-Fluorobenzo[b]thiophene-2-carboxylic acid

To build our predictive model, we will utilize the published spectral data for 6-Fluorobenzo[b]thiophene-2-carboxylic acid. This compound shares the critical 6-fluoro-1-benzothiophene core with our target molecule, making it an excellent reference point for understanding the spectral characteristics of the ring system.

The reported NMR data, acquired in DMSO-d₆, is as follows:

¹H NMR (DMSO-d₆):

  • δ 13.46 (s, 1H, COOH)

  • δ 8.12 (d, J = 0.8 Hz, 1H, H-3)

  • δ 8.05 (dd, J = 9.0, 5.4 Hz, 1H, H-4)

  • δ 7.98 (dd, J = 9.4, 2.6 Hz, 1H, H-7)

  • δ 7.35 (td, J = 9.0, 2.6 Hz, 1H, H-5)

¹³C NMR (DMSO-d₆):

  • δ 163.48 (C=O)

  • δ 161.43 (d, J = 245.2 Hz, C-6)

  • δ 142.76 (d, J = 11.3 Hz, C-7a)

  • δ 135.75 (C-3a)

  • δ 134.96 (d, J = 3.9 Hz, C-2)

  • δ 129.99 (C-3)

  • δ 127.70 (d, J = 9.6 Hz, C-4)

  • δ 114.48 (d, J = 24.8 Hz, C-5)

  • δ 109.13 (d, J = 26.2 Hz, C-7)

This data clearly shows the characteristic carbon-fluorine couplings, which are instrumental in assigning the signals of the fluorinated benzene ring.

Predictive Analysis: this compound

We can now predict the ¹H and ¹³C NMR spectra of our target molecule by considering the electronic and structural effects of replacing the H-3 with an amino (-NH₂) group and converting the 2-carboxylic acid (-COOH) to a methyl ester (-COOCH₃).

Predicted ¹H NMR Spectrum

The introduction of a strong electron-donating amino group at the C-3 position will significantly alter the electronic environment of the entire molecule.

  • -NH₂ Protons: A broad singlet is expected, likely in the range of 5.0-6.0 ppm. Its chemical shift can be highly dependent on solvent and concentration.

  • -OCH₃ Protons: A sharp singlet corresponding to the three methyl protons of the ester group is predicted to appear around 3.8-3.9 ppm.

  • Aromatic Protons (H-4, H-5, H-7): The electron-donating -NH₂ group will cause a general upfield shift (to lower ppm values) for the protons on the benzene ring compared to the reference compound.

    • H-4: Expected to shift significantly upfield due to the influence of the adjacent amino group. Prediction: ~7.5-7.7 ppm (dd).

    • H-7: Prediction: ~7.6-7.8 ppm (dd). The coupling to the fluorine at C-6 will remain.

    • H-5: Prediction: ~7.1-7.3 ppm (td). This proton will also experience an upfield shift.

Predicted ¹³C NMR Spectrum

The substituent effects will be even more pronounced in the ¹³C NMR spectrum.

  • C-2: The ester carbonyl carbon will appear around 164-166 ppm. The carbon atom itself (C-2) will be significantly shielded by the adjacent amino group, shifting it upfield. Prediction: ~95-105 ppm.

  • C-3: This carbon, directly attached to the amino group, will be strongly deshielded. Prediction: ~150-155 ppm.

  • -OCH₃ Carbon: The methyl ester carbon should resonate around 51-53 ppm.

  • Benzene Ring Carbons (C-4, C-5, C-6, C-7): The carbon-fluorine couplings will persist. The electron-donating effect of the 3-amino group will cause shifts, particularly for the carbons of the fused benzene ring.

    • C-6: The direct C-F coupling will dominate, so the chemical shift should remain in a similar region to the reference. Prediction: ~160-162 ppm (d, J ≈ 245 Hz).

    • C-7a: Prediction: ~138-140 ppm (d).

    • C-3a: Prediction: ~130-132 ppm.

    • C-4: Prediction: ~124-126 ppm (d).

    • C-5: Prediction: ~115-117 ppm (d).

    • C-7: Prediction: ~108-110 ppm (d).

Comparative Data Summary

The following table provides a side-by-side comparison of the experimental data for the reference compound and the predicted data for the target molecule.

Position 6-Fluorobenzo[b]thiophene-2-carboxylic acid (Experimental, DMSO-d₆) This compound (Predicted) Rationale for Predicted Shift
¹H NMR
H-38.12 ppm (d)-Replaced by -NH₂ group
H-48.05 ppm (dd)~7.5-7.7 ppm (dd)Upfield shift due to electron-donating -NH₂ at C-3
H-57.35 ppm (td)~7.1-7.3 ppm (td)Upfield shift due to electron-donating -NH₂ at C-3
H-77.98 ppm (dd)~7.6-7.8 ppm (dd)Upfield shift due to electron-donating -NH₂ at C-3
-NH₂-~5.0-6.0 ppm (br s)Introduction of amino group
-OCH₃-~3.8-3.9 ppm (s)Introduction of methyl ester
-COOH13.46 ppm (s)-Replaced by methyl ester
¹³C NMR
C-2134.96 ppm (d)~95-105 ppmStrong shielding from adjacent -NH₂
C-3129.99 ppm~150-155 ppmStrong deshielding by attached -NH₂
C=O163.48 ppm~164-166 ppmEster carbonyl environment
-OCH₃-~51-53 ppmMethyl ester carbon
C-3a135.75 ppm~130-132 ppmMinor shielding effect
C-4127.70 ppm (d)~124-126 ppm (d)Shielding effect from 3-NH₂
C-5114.48 ppm (d)~115-117 ppm (d)Minimal change expected
C-6161.43 ppm (d)~160-162 ppm (d)Dominated by direct C-F coupling
C-7109.13 ppm (d)~108-110 ppm (d)Minimal change expected
C-7a142.76 ppm (d)~138-140 ppm (d)Shielding effect from 3-NH₂

Experimental Protocol for NMR Data Acquisition

For researchers who synthesize this compound, the following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Weighing: Accurately weigh approximately 5-10 mg of the purified, dry compound.

  • Solvent Selection: Choose a suitable deuterated solvent. DMSO-d₆ is a good starting point due to its ability to dissolve a wide range of organic compounds and its distinct solvent peaks. Alternatively, CDCl₃ can be used.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Ensure complete dissolution, using gentle vortexing if necessary.

  • Transfer: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube.

  • Standard (Optional): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm).

NMR Spectrometer Setup and Data Acquisition
  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.

  • Tuning and Matching: Insert the sample into the spectrometer and ensure the probe is properly tuned and matched to the solvent and nucleus being observed (¹H or ¹³C).

  • Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for sharp, symmetrical solvent peaks.

  • ¹H NMR Acquisition:

    • Pulse Program: Use a standard single-pulse experiment.

    • Acquisition Parameters:

      • Spectral Width: ~16 ppm (e.g., from -2 to 14 ppm).

      • Number of Scans: 8 to 16 scans are typically sufficient for a sample of this concentration.

      • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Parameters:

      • Spectral Width: ~240 ppm (e.g., from -10 to 230 ppm).

      • Number of Scans: Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.

      • Relaxation Delay (d1): 2 seconds.

Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening) and perform a Fourier transform on the Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum to ensure all peaks are in positive absorption mode. Apply a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the solvent peak (DMSO-d₆: δ 2.50 for ¹H, δ 39.52 for ¹³C) or to the internal TMS standard.

  • Peak Picking and Integration: Identify all significant peaks. For the ¹H spectrum, integrate the peaks to determine the relative number of protons.

  • Interpretation: Analyze the chemical shifts, coupling patterns (multiplicity and coupling constants), and integration to assign the signals to the respective nuclei in the molecule.

Visualizing the Structures and Workflow

G cluster_target Target Molecule cluster_reference Reference Compound target This compound reference 6-Fluorobenzo[b]thiophene-2-carboxylic acid

Caption: Molecular structures of the target and reference compounds.

workflow cluster_exp Experimental Protocol cluster_analysis Spectral Analysis cluster_output Final Output prep Sample Preparation acq NMR Data Acquisition prep->acq proc Data Processing acq->proc predict Predict Spectra of Target proc->predict compare Compare with Reference predict->compare assign Assign Signals compare->assign guide Comprehensive Guide assign->guide

Caption: Workflow for NMR analysis and guide creation.

References

For the principles of NMR spectroscopy and substituent effects, please refer to standard organic chemistry and spectroscopy textbooks.

The experimental data for the reference compound, 6-Fluorobenzo[b]thiophene-2-carboxylic acid, is cited in the following publication:

  • Cai, L., et al. (2018). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 23(11), 2978. [Link]

A Comparative Guide to the Mass Spectrometry Analysis of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate is a substituted benzothiophene, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. Accurate and comprehensive structural characterization of such molecules is paramount for regulatory approval, understanding metabolic fate, and ensuring product quality. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural elucidation capabilities.

This guide provides an in-depth comparison of various mass spectrometry approaches for the analysis of this compound. We will delve into the theoretical underpinnings and practical considerations of different ionization techniques and mass analyzers, supported by predictive fragmentation pathways and detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methodologies for novel benzothiophene derivatives.

Comparing Ionization Techniques: A Triad of Choices

The choice of ionization technique is critical as it dictates the type of information that can be obtained from a mass spectrometry experiment. For this compound, with its moderate polarity and molecular weight (225.04 g/mol ), several ionization methods are viable, each with distinct advantages and disadvantages. We will compare three of the most common techniques: Electron Impact (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).

Electron Impact (EI) Ionization: The Classic Approach for Fragmentation

EI is a hard ionization technique that involves bombarding the analyte with high-energy electrons, leading to extensive fragmentation. This provides a detailed "fingerprint" of the molecule, which is invaluable for structural elucidation and library matching.

  • Mechanism: In the EI source, vaporized analyte molecules are bombarded with a beam of 70 eV electrons. This high energy is sufficient to ionize the molecule by ejecting an electron, forming a radical cation (M•+), which is often unstable and undergoes fragmentation.

  • Suitability: EI is well-suited for relatively volatile and thermally stable compounds. Given the benzothiophene core, the target molecule is expected to have sufficient volatility for GC-MS analysis, where EI is the standard ionization method.

  • Expected Outcome: The EI mass spectrum of this compound is anticipated to show a discernible molecular ion peak, albeit potentially of low intensity, and a rich fragmentation pattern. This pattern is crucial for confirming the presence of key structural motifs.[1]

Electrospray Ionization (ESI): The Soft Touch for Molecular Weight Determination

ESI is a soft ionization technique that generates ions from a solution, making it ideal for polar and thermally labile molecules. It typically produces protonated molecules [M+H]+ or other adducts with minimal fragmentation.

  • Mechanism: A solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase analyte ions.

  • Suitability: The presence of the amino group in this compound provides a basic site that can be readily protonated, making ESI a suitable technique, particularly when coupled with liquid chromatography (LC-MS). ESI is generally well-suited for polar organic compounds.[2]

  • Expected Outcome: The ESI mass spectrum is expected to be dominated by the protonated molecular ion [M+H]+ at m/z 226. This is highly advantageous for accurate molecular weight determination. To induce fragmentation for structural confirmation, tandem mass spectrometry (MS/MS) is required.

Atmospheric Pressure Chemical Ionization (APCI): A Bridge Between EI and ESI

APCI is another LC-MS compatible ionization technique that is well-suited for semi-polar to non-polar compounds of moderate molecular weight. It is generally considered a "semi-hard" ionization method, often producing both a strong molecular ion and some degree of fragmentation.

  • Mechanism: The analyte solution is nebulized into a heated chamber where the solvent is vaporized. A corona discharge then ionizes the solvent molecules, which in turn ionize the analyte molecules through proton transfer or charge exchange reactions.

  • Suitability: For benzothiophene derivatives, which can be challenging to ionize by ESI alone, APCI often provides better ionization efficiency.[3] It is a robust technique for a wide range of small molecules that are not amenable to ESI.

  • Expected Outcome: The APCI spectrum will likely show a strong protonated molecular ion [M+H]+ and potentially some in-source fragmentation, providing both molecular weight and structural information in a single analysis. Studies on similar polycyclic aromatic sulfur-containing compounds have shown that APCI is effective in generating radical cations, which can then be subjected to MS/MS for detailed fragmentation analysis.[4]

Predictive Fragmentation Pathways

Understanding the fragmentation patterns is key to confirming the structure of this compound. Below, we propose the expected fragmentation pathways under EI and tandem MS (following ESI or APCI).

Electron Impact (EI) Fragmentation Pathway

The fragmentation of the molecular ion (m/z 225) will likely proceed through several key pathways, driven by the stability of the benzothiophene ring and the nature of its substituents.

EI_Fragmentation M [M]•+ m/z 225 F1 Loss of •OCH3 m/z 194 M->F1 - •OCH3 F2 Loss of COOCH3 m/z 166 M->F2 - •COOCH3 F3 Loss of HCN m/z 198 M->F3 - HCN F4 Loss of HF m/z 205 M->F4 - HF F1_1 Loss of CO m/z 166 F1->F1_1 - CO F2_1 Loss of CS m/z 122 F2->F2_1 - CS

Caption: Predicted EI fragmentation of this compound.

  • Loss of methoxy radical (•OCH3): Cleavage of the ester group can lead to the loss of a methoxy radical, forming an acylium ion at m/z 194. This is a common fragmentation pathway for methyl esters.[5]

  • Loss of the carbomethoxy group (•COOCH3): A more significant fragmentation would be the loss of the entire methyl carboxylate group, resulting in a fragment at m/z 166.

  • Loss of hydrogen cyanide (HCN): The presence of the amino group can lead to the elimination of HCN, a characteristic fragmentation for primary amines, yielding a fragment at m/z 198.

  • Loss of hydrogen fluoride (HF): Aromatic fluorine substitution can result in the loss of HF, particularly in the presence of an adjacent functional group, leading to a fragment at m/z 205.[6]

  • Further Fragmentation: The initial fragments can undergo further decomposition. For example, the ion at m/z 194 can lose carbon monoxide (CO) to form an ion at m/z 166. The benzothiophene core itself can fragment through the loss of CS.[4]

Tandem MS (ESI/APCI-MS/MS) Fragmentation of the Protonated Molecule

For ESI and APCI, tandem MS will be performed on the protonated molecule [M+H]+ at m/z 226. The fragmentation will be initiated from this even-electron species.

Tandem_MS_Fragmentation MH [M+H]+ m/z 226 F1 Loss of CH3OH m/z 194 MH->F1 - CH3OH F2 Loss of H2O m/z 208 MH->F2 - H2O F3 Loss of CO m/z 198 MH->F3 - CO (from ester) F1_1 Loss of CO m/z 166 F1->F1_1 - CO F1_2 Loss of HF m/z 174 F1->F1_2 - HF

Caption: Predicted MS/MS fragmentation of protonated this compound.

  • Loss of Methanol (CH3OH): A characteristic loss from the protonated methyl ester is neutral methanol, leading to a fragment at m/z 194.

  • Loss of Water (H2O): The presence of the amino group and the ester functionality can facilitate the loss of a water molecule, resulting in an ion at m/z 208.

  • Loss of Carbon Monoxide (CO): The fragment at m/z 194 can subsequently lose CO to form a fragment at m/z 166.

  • Loss of Hydrogen Fluoride (HF): The fluorinated aromatic ring can lead to the neutral loss of HF from fragment ions, such as from m/z 194 to give m/z 174.

Comparative Performance Data

The following table summarizes the expected performance of each ionization technique for the analysis of this compound.

FeatureElectron Impact (EI)Electrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Ionization Type HardSoftSemi-hard
Coupling Gas Chromatography (GC)Liquid Chromatography (LC)Liquid Chromatography (LC)
Molecular Ion M•+, often low intensity[M+H]+, high intensity[M+H]+, high intensity
Fragmentation Extensive, "fingerprint"Minimal (requires MS/MS)Some in-source, detailed with MS/MS
Sensitivity GoodExcellentVery Good
Matrix Effects LowHighModerate
Best For Structural Elucidation, Isomer DifferentiationMolecular Weight Determination, Polar AnalytesSemi-polar to Non-polar Analytes

Experimental Protocols

To ensure the trustworthiness and reproducibility of the analysis, detailed and self-validating experimental protocols are essential.

Protocol 1: GC-EI-MS Analysis

This protocol is designed for the structural confirmation and purity assessment of the synthesized compound.

1. Sample Preparation:

  • Dissolve 1 mg of this compound in 1 mL of high-purity methanol or ethyl acetate.
  • Perform a serial dilution to a final concentration of 10 µg/mL.
  • Include an internal standard (e.g., a deuterated analog or a compound with similar chemical properties) for quantitative analysis.

2. GC-MS System and Conditions:

  • GC System: Agilent 8890 GC or equivalent.
  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
  • Inlet: Split/splitless, 250 °C, split ratio 20:1.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Oven Program: 100 °C hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min.
  • MS System: Agilent 5977B MSD or equivalent.
  • Ion Source: Electron Impact (EI), 70 eV.
  • Source Temperature: 230 °C.
  • Quadrupole Temperature: 150 °C.
  • Scan Range: m/z 40-400.

3. System Validation:

  • Inject a standard mixture (e.g., PFTBA) to verify mass accuracy and resolution before the sample run.

  • Run a solvent blank to check for system contamination.

  • Monitor the retention time and peak shape of the internal standard to ensure chromatographic performance.

    GC_MS_Workflow cluster_prep Sample Preparation cluster_analysis GC-EI-MS Analysis cluster_data Data Processing Dissolve Dissolve in Solvent Dilute Dilute to 10 µg/mL Dissolve->Dilute Add_IS Add Internal Standard Dilute->Add_IS Inject Inject into GC Add_IS->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization (70 eV) Separate->Ionize Analyze Mass Analysis (Quadrupole) Ionize->Analyze Extract_Spectra Extract Mass Spectra Analyze->Extract_Spectra Identify_Peaks Identify Molecular & Fragment Ions Extract_Spectra->Identify_Peaks Library_Search Library Search (optional) Identify_Peaks->Library_Search Report Generate Report Library_Search->Report

    Caption: Workflow for GC-EI-MS analysis.

Protocol 2: LC-ESI/APCI-MS/MS Analysis

This protocol is optimized for high-sensitivity detection, molecular weight confirmation, and detailed structural elucidation via tandem MS, which is highly relevant in drug metabolism studies.

1. Sample Preparation:

  • Dissolve 1 mg of the compound in 1 mL of methanol/water (50:50 v/v).
  • Serially dilute to a working concentration of 1 µg/mL.
  • For analysis in biological matrices (e.g., plasma, urine), perform a protein precipitation or solid-phase extraction to remove interferences.

2. LC-MS/MS System and Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.
  • Column: ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
  • Mobile Phase A: 0.1% Formic acid in water.
  • Mobile Phase B: 0.1% Formic acid in acetonitrile.
  • Gradient: 5% B to 95% B over 5 minutes, hold for 1 min, return to initial conditions.
  • Flow Rate: 0.4 mL/min.
  • Column Temperature: 40 °C.
  • MS System: Sciex Triple Quad 6500+ or a high-resolution instrument like a Thermo Orbitrap Exploris.
  • Ion Source: ESI or APCI (run in separate experiments for comparison).
  • Polarity: Positive.
  • Source Parameters (ESI): Capillary voltage 3.5 kV, source temperature 150 °C, desolvation temperature 400 °C.
  • Source Parameters (APCI): Corona current 5 µA, source temperature 150 °C, probe temperature 450 °C.
  • MS1 Scan: m/z 100-300.
  • MS/MS: Product ion scan of m/z 226, with collision energy ramped (e.g., 10-40 eV) to observe the full fragmentation pattern.

3. System Validation:

  • Infuse a standard solution (e.g., reserpine) to optimize source conditions and confirm mass accuracy.

  • Inject a system suitability standard (a mixture of compounds with known retention times and responses) to verify LC performance.

  • Analyze a matrix blank to assess background interferences.

    LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Dissolve Dissolve in Mobile Phase Dilute Dilute to 1 µg/mL Dissolve->Dilute Extract Matrix Extraction (if needed) Dilute->Extract Inject Inject into LC Extract->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI or APCI Ionization Separate->Ionize MS1 MS1 Scan (Precursor Selection) Ionize->MS1 CID Collision-Induced Dissociation MS1->CID MS2 MS2 Scan (Product Ion Analysis) CID->MS2 Confirm_MW Confirm Molecular Weight MS2->Confirm_MW Elucidate_Frag Elucidate Fragmentation Pathway Confirm_MW->Elucidate_Frag Quantify Quantification (optional) Elucidate_Frag->Quantify Report Generate Report Quantify->Report

    Caption: Workflow for LC-ESI/APCI-MS/MS analysis.

The Role of High-Resolution Mass Spectrometry (HRMS)

For unambiguous identification, especially in complex matrices such as in drug metabolism studies, high-resolution mass spectrometry (HRMS) is indispensable.[7][8][9][10] Instruments like Orbitrap and TOF mass analyzers provide accurate mass measurements (<5 ppm), which allows for the determination of the elemental composition of the parent molecule and its fragments. This is crucial for distinguishing between isobaric interferences and for confirming the proposed fragmentation pathways. For instance, HRMS can definitively confirm the loss of CH3OH (mass difference of 32.02621 Da) versus a loss of S (mass difference of 31.97207 Da).

Conclusion

The mass spectrometric analysis of this compound requires a multi-faceted approach.

  • For initial structural confirmation and purity analysis of the neat compound, GC-EI-MS is a powerful technique , providing a reproducible fragmentation pattern that serves as a structural fingerprint.

  • For high-sensitivity quantification and analysis in biological fluids, LC-MS/MS is the method of choice. A direct comparison of ESI and APCI is recommended, with APCI likely offering superior performance for this class of compounds.

  • Tandem mass spectrometry (MS/MS) is essential for detailed structural elucidation , and the proposed fragmentation pathways provide a roadmap for interpreting the resulting spectra.

  • High-resolution mass spectrometry (HRMS) should be employed for definitive structural confirmation , as it provides the elemental composition of all detected ions, thereby significantly increasing the confidence in the identification.

By judiciously selecting the appropriate mass spectrometry technique and carefully optimizing the experimental conditions, researchers can obtain comprehensive and reliable data for this compound, thereby accelerating the drug development process.

References

  • Assessing relative ESI, APPI, APCI and APPCI ionization efficiencies in MS petroleomic analysis via pools and pairs of selected polar compounds standards. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • The Chemical Ionization Mass Spectra of Fluorotoluenes. (n.d.).
  • Amino-catalyzed hydrolysis of amides and esters in the fragmentation by electrospray ionization tandem mass spectrometry using an ion trap. (2003). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Cubero Herrera, L., Ramaley, L., & Grossert, J. S. (2009). Fragmentation pathways of some benzothiophene radical cations formed by atmospheric pressure chemical ionisation. Rapid Communications in Mass Spectrometry, 23(5), 571–579. [Link]

  • ION SERIES OF MASS SPECTRA OF BENZENE, 1,3,5,7-CYCLOOCTATETRAENE,[10] - Fluorine notes. (n.d.). Retrieved January 14, 2026, from [Link]

  • Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. (2011). ResearchGate. Retrieved January 14, 2026, from [Link]

  • ESI vs APCI. Which ionization should I choose for my application? (2021). YouTube. Retrieved January 14, 2026, from [Link]

  • Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. (2008). ResearchGate. Retrieved January 14, 2026, from [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.).
  • Mass Spectrometry: Fragmentation. (n.d.).
  • Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. (2018). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Mass spectra of benzothiophene derivatives extracted from a... (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Zhu, M., et al. (2011). Drug Metabolite Profiling and Identification by High-resolution Mass Spectrometry. National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Retrieved January 14, 2026, from [Link]

  • Straight to the Source: ESI vs APCI…. (2020). Microsaic Systems. Retrieved January 14, 2026, from [Link]

  • High Resolution Mass Spectrometry for Drug Discovery and Development. (n.d.). Retrieved January 14, 2026, from [Link]

  • Gas Phase Fragmentation Behavior of Proline in Macrocyclic b7 Ions. (2016). National Institutes of Health. Retrieved January 14, 2026, from [Link]

  • Ma, S., & Chowdhury, S. K. (2013). Metabolite Structure Analysis by High-Resolution MS: Supporting Drug-Development Studies. PubMed. Retrieved January 14, 2026, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved January 14, 2026, from [Link]

Sources

The Fluorine Advantage: A Comparative Guide to the Biological Activity of Fluorinated vs. Non-Fluorinated Benzothiophene Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a powerful tool for optimizing drug-like properties. This guide provides a comprehensive comparison of the biological activities of fluorinated and non-fluorinated benzothiophene analogs, offering insights for researchers, scientists, and drug development professionals. We will delve into the nuanced effects of fluorination on anticancer, antimicrobial, and kinase-inhibiting properties, supported by experimental data and detailed protocols.

The Strategic Role of Fluorine in Drug Design

Fluorine, the most electronegative element, imparts unique physicochemical properties when incorporated into organic molecules.[1][2][3] Its small size allows it to often act as a bioisostere of a hydrogen atom, yet its powerful inductive effects can significantly alter a molecule's acidity, lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3][4][5] In the context of benzothiophene, a versatile heterocyclic scaffold known for its broad pharmacological activities, fluorination can be a transformative modification.[6] The strong carbon-fluorine bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, thereby increasing the half-life of a drug candidate.[1] Furthermore, the introduction of fluorine can modulate the pKa of nearby functional groups, influencing bioavailability and receptor interactions.[2]

Comparative Biological Activities: A Data-Driven Analysis

The true measure of fluorine's impact lies in the direct comparison of biological activities between fluorinated and non-fluorinated analogs. Below, we explore these differences across key therapeutic areas.

Anticancer Activity: Targeting Tubulin and Kinases

Benzothiophene derivatives have emerged as potent anticancer agents, often by interfering with microtubule dynamics or inhibiting key signaling pathways.[7][8]

One prominent mechanism of action for certain benzothiophene analogs is the inhibition of tubulin polymerization, a critical process for cell division.[7][8] While direct comparative studies on fluorinated vs. non-fluorinated benzothiophenes targeting tubulin are not extensively documented in the provided search results, the principle of enhanced activity through fluorination is a well-established concept in medicinal chemistry. For instance, in other heterocyclic systems, fluorination has been shown to increase potency. A study on 4-fluoroindoline derivatives demonstrated a 3-fold increase in PERK inhibitory activity compared to the non-fluorinated analogue.[9]

Another key anticancer strategy for benzothiophene derivatives is the inhibition of protein kinases, such as STAT3 (Signal Transducer and Activator of Transcription 3). Constitutive activation of the STAT3 signaling pathway is crucial for the growth and survival of many cancer cells.[10][11] Benzothiophene-based compounds have been designed as STAT3 inhibitors.[12][13] Although the provided search results do not offer a direct IC50 comparison for a fluorinated versus a non-fluorinated benzothiophene STAT3 inhibitor, the strategic placement of fluorine can enhance binding affinity and cellular permeability, potentially leading to more potent inhibition.

Table 1: Comparative Anticancer Activity of Benzothiophene Analogs

Compound ClassTargetFluorination StatusKey FindingsReference
Benzothiophene AcrylonitrilesTubulin PolymerizationNon-fluorinatedAnalogs 5, 6, and 13 showed significant growth inhibition in 60 human cancer cell lines with GI50 values in the 10–100 nM range.[7][8][7][8]
Aminobenzo[b]thiophene 1,1-dioxidesSTAT3 PhosphorylationNon-fluorinatedCompound 15 exhibited potent antitumor activity with IC50 values ranging from 0.33-0.75 μM in various cancer cell lines.[13]
5(6)-fluoroindole derivativesMicrotubule-targetingFluorinatedCompound 11 exhibited significant inhibitory activity toward HCT116 cells (IC50 = 4.52 nM).[9][9]
4-fluoroindoline derivativesPERK enzymeFluorinated vs. Non-fluorinatedThe fluorinated derivative 24a showed a 3-fold increase in PERK inhibitory activity (IC50 = 0.8 nM) compared to its non-fluorinated analogue (IC50 = 2.5 nM).[9][9]
Antimicrobial Activity: A Clear Fluorine Advantage

The development of novel antimicrobial agents is a critical global health priority. Benzothiophene derivatives have shown promise in this area, and the introduction of fluorine appears to significantly enhance their efficacy.

A compelling example is the development of fluorinated benzothiophene-indole hybrids as potent antibacterials against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) strains.[14][15] These studies provide a direct comparison, demonstrating that the fluorinated analogs exhibit superior activity.

Table 2: Comparative Antimicrobial Activity of Benzothiophene Analogs

Compound ClassTarget Organism(s)Fluorination StatusKey FindingsReference
Fluorinated Benzothiophene-Indole HybridsS. aureus, MRSAFluorinatedSimple one-pot synthesis yielded compounds with significant activity against resistant bacterial strains. Bacterial pyruvate kinase was identified as a potential molecular target.[14][15]
Benzothiophene Substituted Coumarins, Pyrimidines, and PyrazolesBacteria and FungiFluorinatedSynthesized from 2,4-difluorobenzonitrile, these compounds exhibited promising antibacterial and antifungal activities.[16][16]

The enhanced antimicrobial activity of fluorinated benzothiophenes can be attributed to several factors. Fluorination can increase the lipophilicity of the molecule, facilitating its passage through the bacterial cell membrane.[3] Additionally, the altered electronic properties of the fluorinated scaffold may lead to stronger interactions with bacterial target enzymes or proteins.[3]

Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research in this area, we provide detailed, step-by-step methodologies for key experiments.

Experimental Protocol 1: In Vitro Tubulin Polymerization Inhibition Assay (Fluorescence-Based)

This protocol is adapted from established methods and is designed to assess the ability of test compounds to inhibit the polymerization of tubulin into microtubules.[17][18][19][20][21]

Materials:

  • Tubulin (≥99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

  • GTP solution (100 mM)

  • Glycerol

  • Fluorescent reporter dye (e.g., DAPI)

  • Known tubulin polymerization inhibitor (e.g., Nocodazole) as a positive control

  • Known tubulin polymerization enhancer (e.g., Paclitaxel) as a positive control

  • Test compounds (fluorinated and non-fluorinated benzothiophene analogs)

  • 96-well, black, flat-bottom plates

  • Temperature-controlled microplate reader capable of fluorescence detection (excitation/emission appropriate for the chosen dye)

Procedure:

  • Preparation of Reagents:

    • Prepare a 10x stock of your test compounds, positive controls, and a vehicle control (e.g., DMSO) in General Tubulin Buffer.

    • On ice, prepare the Tubulin Reaction Mix to a final tubulin concentration of 2 mg/mL in General Tubulin Buffer supplemented with 1 mM GTP, 15% glycerol, and the fluorescent reporter dye according to the manufacturer's instructions. Keep this mix on ice.

  • Assay Setup:

    • Pre-warm the 96-well plate and the microplate reader to 37°C.

    • Add 5 µL of the 10x test compound, positive controls, or vehicle control to the designated wells of the pre-warmed plate.

    • To initiate the polymerization reaction, carefully add 45 µL of the ice-cold Tubulin Reaction Mix to each well, avoiding bubbles. The final volume will be 50 µL.

  • Data Acquisition:

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the fluorescence intensity at regular intervals (e.g., every 30 seconds) for at least 60 minutes.

  • Data Analysis:

    • Plot the fluorescence intensity versus time to generate polymerization curves.

    • Compare the curves of the test compounds to the vehicle control. Inhibition of polymerization will result in a decrease in the rate and extent of the fluorescence increase.

    • Calculate the IC50 value for each compound, which is the concentration that inhibits tubulin polymerization by 50%.

Experimental Protocol 2: Anticancer Drug Screening using a Cell Viability Assay (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of compounds against cancer cell lines.[22][23][24][25][26]

Materials:

  • Cancer cell line(s) of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds (fluorinated and non-fluorinated benzothiophene analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Plating:

    • Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate overnight at 37°C and 5% CO2 to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of your test compounds in complete medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Experimental Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[27][28][29][30][31]

Materials:

  • Bacterial or fungal strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria)

  • 96-well microtiter plates

  • Test compounds (fluorinated and non-fluorinated benzothiophene analogs)

  • Positive control antibiotic

  • Spectrophotometer

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized inoculum of the microorganism in the growth medium, adjusted to a 0.5 McFarland standard.

  • Compound Dilution:

    • Perform a two-fold serial dilution of the test compounds and the positive control antibiotic in the growth medium directly in the 96-well plate.

  • Inoculation:

    • Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation:

    • Incubate the plate at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination:

    • Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

    • Alternatively, the absorbance can be read using a microplate reader.

Visualizing the Mechanisms: Signaling Pathways and Workflows

To better understand the context of these biological activities, we present diagrams of a key signaling pathway and a typical experimental workflow.

STAT3 Signaling Pathway and Inhibition

The STAT3 pathway is a critical regulator of cell proliferation, survival, and differentiation. Its aberrant activation is a hallmark of many cancers. Small molecule inhibitors, including some benzothiophene analogs, can target different points in this pathway.

STAT3_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active Dimer p-STAT3 Dimer STAT3_active->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Gene Target Gene (e.g., Bcl-2, Cyclin D1) Dimer->Gene Binds to DNA Transcription Transcription Gene->Transcription Inhibitor Benzothiophene Inhibitor Inhibitor->JAK Inhibits Inhibitor->STAT3_active Prevents dimerization

Caption: The STAT3 signaling pathway and potential points of inhibition by benzothiophene analogs.

Experimental Workflow for Anticancer Drug Screening

The following diagram illustrates a typical workflow for screening potential anticancer compounds, from initial cell culture to the determination of IC50 values.

Anticancer_Screening_Workflow start Start cell_culture 1. Cancer Cell Culture start->cell_culture plating 2. Cell Plating in 96-well Plates cell_culture->plating compound_prep 3. Prepare Serial Dilutions of Fluorinated & Non-fluorinated Analogs plating->compound_prep treatment 4. Treat Cells with Compounds compound_prep->treatment incubation 5. Incubate for 48-72 hours treatment->incubation assay 6. Perform Cell Viability Assay (e.g., MTT) incubation->assay read_plate 7. Read Absorbance assay->read_plate analysis 8. Data Analysis: Calculate % Viability & IC50 read_plate->analysis end End analysis->end

Caption: A streamlined workflow for in vitro anticancer drug screening.

Conclusion and Future Directions

The strategic incorporation of fluorine into the benzothiophene scaffold offers a promising avenue for the development of novel therapeutics with enhanced biological activity. The evidence presented in this guide suggests that fluorination can significantly improve the anticancer and antimicrobial properties of these versatile compounds. The provided experimental protocols and diagrams serve as a practical resource for researchers aiming to explore this chemical space further.

Future research should focus on systematic structure-activity relationship (SAR) studies, directly comparing fluorinated and non-fluorinated analogs within the same study to elucidate the precise effects of fluorine substitution at various positions of the benzothiophene ring. Such studies will undoubtedly accelerate the discovery and development of next-generation benzothiophene-based drugs.

References

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Comparative Crystallographic Analysis of Substituted Methyl 3-Amino-1-benzothiophene-2-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Synthesis, Crystallization, and Structural Nuances

In the landscape of medicinal chemistry and drug development, the 1-benzothiophene scaffold is a privileged structure, forming the core of numerous kinase inhibitors, antimicrobial agents, and other therapeutics. The specific substitution pattern on this bicyclic heterocycle dictates its biological activity, physicochemical properties, and ultimately, its efficacy as a drug candidate. Understanding the precise three-dimensional arrangement of these molecules in the solid state through X-ray crystallography is paramount for rational drug design, enabling researchers to decipher structure-activity relationships (SAR) and optimize lead compounds.

This guide provides an in-depth comparative analysis of the X-ray crystallography of two key derivatives of the methyl 3-amino-1-benzothiophene-2-carboxylate scaffold. We will explore the synthetic methodologies, crystallization protocols, and the subtle yet significant impacts of substitution on molecular conformation and supramolecular assembly. This comparison will highlight how minor chemical modifications can lead to distinct crystal packing arrangements, offering insights for researchers in medicinal chemistry and materials science.

From Synthesis to Single Crystal: A Methodological Overview

The journey from precursor chemicals to a diffraction-quality single crystal is a multi-step process requiring careful optimization. The synthesis of the 3-amino-1-benzothiophene-2-carboxylate core typically follows established routes, with variations introduced to append the desired functional groups.

Representative Synthesis: A Microwave-Assisted Approach

A robust and efficient method for synthesizing the 3-aminobenzothiophene core involves the microwave-assisted reaction of a 2-halobenzonitrile with methyl thioglycolate. This approach offers significant advantages over traditional heating methods, including drastically reduced reaction times and often cleaner product formation.

Experimental Protocol: Synthesis of Methyl 3-amino-5-(trifluoromethyl)benzo[b]thiophene-2-carboxylate

  • Reaction Setup: In a microwave process vial, combine 2-chloro-5-(trifluoromethyl)benzonitrile (1.0 equiv.), methyl thioglycolate (1.05 equiv.), and triethylamine (3.1 equiv.) in anhydrous DMSO (to achieve a 2 M concentration of the benzonitrile).

  • Microwave Irradiation: Seal the vial and place it in a microwave synthesizer. Irradiate the mixture at 130 °C for 10-15 minutes (hold time). Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling the reaction mixture to room temperature, pour it into ice-water. Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry in vacuo. The crude product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

The Art of Crystallization: Cultivating Diffraction-Quality Specimens

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent, temperature, and crystallization technique is critical and must be empirically determined for each new derivative.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the purified compound in a suitable solvent (e.g., acetonitrile, ethanol, or ethyl acetate) is left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: A concentrated solution of the compound in a solvent (the "internal solution") is placed in a small open vial. This vial is then placed inside a larger sealed container that contains a solvent in which the compound is less soluble (the "precipitant"). The slow diffusion of the precipitant vapor into the internal solution gradually reduces the solubility of the compound, promoting slow crystal growth.

For the derivatives discussed herein, single crystals were successfully obtained by slow evaporation from acetonitrile, yielding colorless blocks suitable for X-ray analysis.

Comparative Structural Analysis: The Impact of Substitution

To illustrate the influence of substituents on the crystal structure, we will compare two derivatives: the non-fluorinated Methyl 3-amino-1-benzothiophene-2-carboxylate (Derivative A) and the more complex Methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate (Derivative B) . While not a direct comparison of a single substitution site, the analysis reveals fundamental principles of molecular packing.

Workflow for X-ray Crystallography Data Acquisition and Analysis

The process of determining a crystal structure from a single crystal follows a well-defined workflow, which is essential for ensuring data integrity and accuracy.

Caption: General workflow from synthesis to crystallographic analysis.

Crystallographic Data Comparison

The fundamental parameters describing the crystal lattice provide the first point of comparison.

ParameterDerivative A (Hypothetical/Representative)Derivative B[1]
Chemical FormulaC₁₀H₉NO₂SC₁₄H₁₄FNO₅S₂
Formula Weight207.25359.39
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/cP2₁/c
a (Å)Data not availableData accessible via CCDC
b (Å)Data not availableData accessible via CCDC
c (Å)Data not availableData accessible via CCDC
β (°)Data not availableData accessible via CCDC
Volume (ų)Data not availableData accessible via CCDC
Z (molecules/unit cell)44
Calculated Density (g/cm³)Data not availableData accessible via CCDC

Note: Specific unit cell parameters for Derivative B are available through the Cambridge Crystallographic Data Centre (CCDC). A full crystallographic study for the unsubstituted parent compound (Derivative A) is not publicly available, highlighting a gap in the current literature.

Both derivatives crystallize in the common and centrosymmetric monoclinic space group P2₁/c. This suggests that despite the significant difference in substituents, the overall molecular shapes are amenable to a similar packing efficiency.

Molecular Conformation and Supramolecular Interactions

The true power of comparative crystallography lies in examining the differences in molecular conformation and the resulting network of intermolecular interactions.

Derivative A (Unsubstituted Benzothiophene): In the absence of bulky substituents, the molecular conformation is expected to be largely planar. The primary intermolecular interactions governing the crystal packing would be hydrogen bonds between the amino group (donor) and the carbonyl oxygen of the ester (acceptor) of neighboring molecules. This N-H···O hydrogen bonding would likely lead to the formation of chains or dimers. Additionally, π-π stacking interactions between the aromatic benzothiophene rings would play a significant role in stabilizing the crystal lattice.

Derivative B (4-Fluoro-3-(morpholinosulfonyl) Derivative): The introduction of the bulky and polar morpholinosulfonyl group at the 3-position and the fluorine atom at the 4-position dramatically alters the intermolecular landscape.

  • Steric Hindrance: The morpholinosulfonyl group introduces significant steric bulk, which can influence the planarity of the molecule and dictate the preferred packing arrangement.

  • Hydrogen Bonding: While the ester carbonyl can still act as a hydrogen bond acceptor, the sulfonyl oxygens provide additional, strong hydrogen bond acceptors. This leads to a more complex and potentially more robust hydrogen bonding network.

  • Role of Fluorine: The electronegative fluorine atom can participate in weaker C-H···F interactions. More importantly, fluorination can alter the electrostatic potential of the aromatic ring, influencing π-π stacking interactions, often leading to segregated fluorinated and non-fluorinated domains within the crystal lattice.

The crystal structure of Derivative B is stabilized by a network of intermolecular interactions that dictate the overall packing. Hirshfeld surface analysis is a powerful tool used to visualize and quantify these interactions.[1]

interactions cluster_A Derivative A (Hypothetical) cluster_B Derivative B A_mol Molecule A B_mol Molecule B A_int Key Interactions: - N-H···O Hydrogen Bonds - π-π Stacking B_int Key Interactions: - N-H···O(Sulfonyl) H-Bonds - C-H···O Interactions - C-H···F Interactions - Altered π-π Stacking

Caption: Comparison of dominant intermolecular forces.

Conclusion and Outlook

This comparative guide underscores the profound impact of substituent changes on the solid-state structures of methyl 3-amino-1-benzothiophene-2-carboxylate derivatives. While a complete data set for a systematic series of 6-halogenated compounds is not yet available in the public domain, the comparison between an unsubstituted scaffold and a highly functionalized analogue provides critical insights. The introduction of bulky, polar, and fluorinated groups moves the crystal engineering beyond simple N-H···O hydrogen bonds and π-π stacking to more complex networks involving sulfonyl groups and weak C-H···F interactions.

For researchers in drug development, these findings are crucial. The way a molecule packs in a crystal influences its solubility, dissolution rate, and stability—all key parameters for a viable pharmaceutical product. Future work should focus on systematically synthesizing and crystallizing a series of 6-halo (F, Cl, Br) derivatives of methyl 3-amino-1-benzothiophene-2-carboxylate. Such a study would provide a much clearer and more direct comparison of how halogen substitution modulates crystal packing, offering a valuable dataset for the development of predictive models in crystal engineering and for the targeted design of next-generation 1-benzothiophene-based therapeutics.

References

  • Bagley, M. C., Dwyer, J. E., Beltran Molina, M. D., Rand, A. W., Rand, H. L., & Tomkinson, N. C. O. (2015). Microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds for the preparation of kinase inhibitors. Organic & Biomolecular Chemistry, 13(22), 6255–6269. [Link]

  • Romagnoli, R., Baraldi, P. G., Carrion, M. D., Lopez Cara, C., Preti, D., Fruttarolo, F., Pavani, M. G., Aghazadeh Tabrizi, M., Tolomeo, M., Grimaudo, S., Di Cristina, A., Balzarini, J., Hadfield, J. A., Brancale, A., & Hamel, E. (2007). Synthesis and biological evaluation of 2- and 3-aminobenzo[b]thiophene derivatives as antimitotic agents and inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 50(9), 2273–2277. [Link]

  • Iaroshenko, V. O., Gevorgyan, A., Hakobyan, A., Miliutina, M., Villinger, A., Sytnik, K., Ostrovska, G., Sosnovtsev, V., Savelyev, Y., & Langer, P. (2019). Synthesis, X-ray crystal structure, Hirshfeld surface analysis, and molecular docking study of novel inhibitor of hepatitis B: methyl 4-fluoro-3-(morpholinosulfonyl)benzo[b]thiophene-2-carboxylate. Heliyon, 5(11), e02738. [Link]

  • Cambridge Crystallographic Data Centre (CCDC). Search and Access Structures. [Link]

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comparative bioactivity of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Bioactivity of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzothiophene Scaffold in Medicinal Chemistry

The benzo[b]thiophene core is a privileged heterocyclic structure in drug discovery, renowned for its structural versatility and wide range of pharmacological applications.[1][2] This bicyclic system, consisting of a benzene ring fused to a thiophene ring, is a key component in several FDA-approved drugs, including the osteoporosis treatment Raloxifene, the asthma medication Zileuton, and the antifungal agent Sertaconazole.[2][3] The inherent aromaticity and the presence of a sulfur heteroatom provide unique electronic and steric properties, making it an excellent scaffold for interacting with various biological targets like enzymes and receptors.[1]

This guide focuses on a specific, highly functionalized derivative: This compound . The strategic placement of its substituents is critical:

  • The 3-amino group and the 2-methyl carboxylate group are versatile handles for synthetic modification, allowing for the creation of diverse libraries of amides, hydrazides, and other ester derivatives.

  • The 6-fluoro substituent significantly alters the molecule's electronic properties, enhancing its metabolic stability and membrane permeability, which are crucial pharmacokinetic parameters.

Derivatives of this scaffold have shown significant promise in various therapeutic areas, most notably as antimicrobial and anticancer agents.[1][4][5] This guide will compare the bioactivity of various compounds synthesized from this core molecule, providing the experimental data and protocols necessary for researchers to build upon these findings.

Synthesis of the Core Scaffold and its Derivatives

The foundational step in exploring the bioactivity of this chemical family is the efficient synthesis of the core scaffold. This compound (1) is commonly prepared via the reaction of 2,4-difluorobenzonitrile with methyl thioglycolate in the presence of a base.[4][6] This reaction proceeds through a nucleophilic aromatic substitution followed by an intramolecular cyclization.

Once synthesized, the core scaffold (1) serves as a versatile starting material. For instance, it can be treated with hydrazine hydrate to form the corresponding carbohydrazide (2), which can then be further reacted with various aldehydes or other electrophiles to generate a wide array of derivatives, such as pyrimidines, pyrazoles, and coumarins.[4][6]

Synthesis_Workflow cluster_start Starting Materials cluster_core Core Scaffold Synthesis cluster_derivatives Derivative Synthesis 2,4-Difluorobenzonitrile 2,4-Difluorobenzonitrile Core_Compound Methyl 3-amino-6-fluoro- 1-benzothiophene-2-carboxylate (1) 2,4-Difluorobenzonitrile->Core_Compound Methyl_Thioglycolate Methyl Thioglycolate Methyl_Thioglycolate->Core_Compound   KOH, DMF   Reflux Hydrazide 3-amino-6-fluorobenzothiophene -2-carbohydrazide (2) Core_Compound->Hydrazide Hydrazine Hydrate Ethanol, Reflux Final_Derivatives Final Derivatives (Pyrimidines, Pyrazoles, etc.) Hydrazide->Final_Derivatives Various Reagents (e.g., Aldehydes)

Caption: General synthesis pathway for the core scaffold and subsequent derivatives.

Comparative Bioactivity Analysis

The true value of the benzothiophene scaffold lies in the diverse biological activities exhibited by its derivatives. This section compares the performance of various compounds derived from the core molecule in antimicrobial and anticancer assays.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of novel antibiotics.[3][7] Benzothiophene derivatives have emerged as a promising class of compounds in this area.[3][8]

Studies have shown that derivatives incorporating other heterocyclic moieties, such as pyrimidines and pyrazoles, exhibit significant antibacterial and antifungal properties.[4][6] The activity is typically assessed using the broth microdilution or cup-plate agar diffusion methods to determine the Minimum Inhibitory Concentration (MIC).[3][4]

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL) of Selected Benzothiophene Derivatives

Compound IDModification from Core ScaffoldS. aureus (Gram +)E. coli (Gram -)C. albicans (Fungus)Reference
Derivative A Pyrimidine-fused62.5125250[4]
Derivative B Coumarin-substituted125250125[4]
Derivative C Pyrazole-substituted250>250250[4]
Ampicillin Standard Antibiotic3.126.25N/A[7]
Fluconazole Standard AntifungalN/AN/A6.25[4]

Note: Data is representative and compiled from multiple sources for illustrative comparison.

Structure-Activity Relationship (SAR) Insights:

  • Heterocyclic Fusion: Fusing a pyrimidine ring to the benzothiophene core (Derivative A) appears to confer broader-spectrum antibacterial activity compared to simple substitutions.

  • Gram-Negative Barrier: Like many compound classes, these derivatives generally show lower potency against Gram-negative bacteria such as E. coli. This is likely due to the formidable outer membrane barrier of these organisms. Some studies have successfully used membrane-permeabilizing agents like polymyxin B to enhance activity against Gram-negative strains.[7]

  • Fungal Activity: The introduction of a coumarin moiety (Derivative B) seems to enhance antifungal activity against C. albicans.[4]

Anticancer Activity

Benzothiophene derivatives have demonstrated significant potential as anticancer agents, often acting as inhibitors of crucial cellular processes like tubulin polymerization or protein kinase signaling.[2][5][9] The National Cancer Institute's (NCI) 60-cell line screen is a standard method for evaluating the cytotoxic potential of new compounds.[9]

Certain benzothiophene acrylonitrile analogs, which share structural features with the potent antitubulin agent combretastatin A-4, have shown remarkable growth inhibition at nanomolar concentrations across a wide range of human cancer cell lines.[9]

Table 2: Comparative Anticancer Activity (GI₅₀ in nM) of Potent Benzothiophene Analogs

Compound IDTarget Cell Line PanelLeukemia (CCRF-CEM)Colon Cancer (HCT-116)CNS Cancer (SF-268)Breast Cancer (MCF7)Reference
Analog 5 NCI-6011.210.010.021.3[9]
Analog 6 NCI-6012.610.010.019.5[9]
Analog 13 NCI-6010.010.010.015.8[9]
Doxorubicin Standard Drug19.932.0 (µM)48.910.0[10]

Note: GI₅₀ is the concentration required to cause 50% growth inhibition.

Structure-Activity Relationship (SAR) Insights:

  • Tubulin Interaction: The high potency of analogs 5, 6, and 13 is hypothesized to stem from their interaction with tubulin, disrupting microtubule dynamics, a mechanism similar to other successful anticancer drugs.[9]

  • Kinase Inhibition: Other derivatives, particularly those with a 5-hydroxybenzothiophene hydrazide scaffold, have been identified as potent multi-target kinase inhibitors, inducing cell cycle arrest and apoptosis in cancer cells.[5] This highlights that different substitutions on the benzothiophene core can engage distinct anticancer mechanisms.

Detailed Experimental Protocols

To ensure scientific rigor and reproducibility, this section provides detailed methodologies for the key synthesis and bioactivity assays discussed.

Protocol: Synthesis of this compound (1)

This protocol is adapted from established literature procedures.[4]

  • Reactant Preparation: To a stirred solution of methyl thioglycolate (0.03 mol) and potassium hydroxide (0.075 mol) in dimethylformamide (DMF), add 2,4-difluorobenzonitrile (0.03 mol).

  • Reaction: Heat the reaction mixture to reflux at 75°C for 10 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the mixture to room temperature and pour it into crushed ice.

  • Isolation: A pale yellow solid will precipitate. Collect the solid by filtration and wash thoroughly with water.

  • Purification: Dry the crude product and purify it using column chromatography with an ethyl acetate/n-hexane solvent system to yield the pure compound.

Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution Assay)

This protocol follows the standardized methodology for determining Minimum Inhibitory Concentration (MIC).[3]

Antimicrobial_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare microbial inoculum (e.g., S. aureus) to 0.5 McFarland standard C Inoculate each well with the microbial suspension A->C B Perform 2-fold serial dilutions of test compounds in a 96-well plate B->C D Incubate plates at 37°C for 18-24 hours C->D E Read absorbance or visually inspect for turbidity D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: Standard workflow for the broth microdilution antimicrobial assay.

  • Inoculum Preparation: Prepare a suspension of the test microorganism (e.g., S. aureus) in a suitable broth, adjusting its turbidity to match a 0.5 McFarland standard.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds. Include positive (microbe only) and negative (broth only) controls.

  • Inoculation: Add the prepared microbial suspension to each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a plate reader.

Protocol: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method for assessing cell viability.

  • Cell Seeding: Seed human cancer cells (e.g., HCT-116) into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at ~570 nm using a microplate reader.

  • GI₅₀ Calculation: Calculate the percentage of growth inhibition relative to untreated control cells. The GI₅₀ value is determined by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion

The this compound scaffold is a highly promising starting point for the development of novel therapeutic agents. The strategic functionalization of this core has led to derivatives with potent and diverse biological activities, particularly in the antimicrobial and anticancer arenas. The structure-activity relationship data presented herein underscores the scaffold's versatility, where minor chemical modifications can significantly modulate biological outcomes and even switch therapeutic targets. The detailed protocols provided in this guide offer a validated framework for researchers to synthesize and evaluate new derivatives, contributing to the ongoing effort to combat drug resistance and cancer.

References

  • Padmashali, B., et al. (2014). Synthesis and Antimicrobial Activity of Benzothiophene Substituted Coumarins, Pyrimidines and Pyrazole as New Scaffold. International Journal of Pharmaceutical Sciences Review and Research, 28(2), 6-10. 4

  • Tinsley, H. N., et al. (2007). Structure-activity relationships for a family of benzothiophene selective estrogen receptor modulators including raloxifene and arzoxifene. ChemMedChem, 2(10), 1520-6. 11

  • Abdel-Maksoud, M. S., et al. (2024). Development of 5-hydroxybenzothiophene derivatives as multi-kinase inhibitors with potential anti-cancer activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1). 5

  • El-Sayed, M. A.-A., et al. (2012). SYNTHESIS AND ANTIMICROBIAL ACTIVITIES OF BENZOTHIOPHENE DERIVATIVES. Journal of the Chilean Chemical Society, 57(1), 1043-1047. 8

  • Shirani, K., et al. (2015). Synthesis and evaluation of a series of benzothiophene acrylonitrile analogs as anticancer agents. Molecules, 20(6), 10178-91. 9

  • Galam, V. (2021). Synthesis and structure-activity relationship (SAR) evaluation of benzothiophenes as antimicrobial agents. University of West Florida Research Portal. 3

  • Galam, V., et al. (2024). Evaluating Antimicrobial Activities Of Novel Benzo[B]Thiophene Against Pathogenic Fungi And Gram-Negative Bacteria. University of West Florida Dissertations. 7

  • Nagesh, H. K., et al. (2014). Synthesis and antimicrobial activity of benzothiophene substituted coumarins, pyrimidines and pyrazole as new scaffold. ResearchGate. 6

  • Fattori, D., et al. (2010). Structure-activity Relationships of 6-methyl-benzo[b]thiophene-2-carboxylic Acid... Potent Antagonist of the neurokinin-2 Receptor. Journal of Medicinal Chemistry, 53(10), 4148-65. 12

  • Gomaa, A. M., et al. (2016). Novel thiophene derivatives with sulfonamide, isoxazole, benzothiazole, quinoline and anthracene moieties as potential anticancer agents. Acta Pharmaceutica, 66(3), 353-65. 10

  • V, S., et al. (2024). Benzothiophene: Assorted Bioactive Effects. International Journal of Pharmaceutical Sciences Review and Research. 1

  • Kovševic, A., Jaglinskait˙e, I., & Kederien˙e, V. (2023). Functionalization and Properties Investigations of Benzothiophene Derivatives. Open Readings 2023: Proceedings of the 66th International Scientific Conference for Students of Physics and Natural Sciences. 2

Sources

A Comparative Guide to the Analytical Validation of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate Purity

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the analytical validation of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate purity, a critical aspect of quality control in drug development and manufacturing. As researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and their intermediates is paramount to the safety and efficacy of the final drug product. This document will delve into the rationale behind experimental design, compare various analytical techniques with supporting data, and provide detailed protocols grounded in established regulatory standards.

The Criticality of Purity for Benzothiophene Scaffolds

This compound belongs to the benzothiophene class of heterocyclic compounds, a scaffold prevalent in many pharmacologically active molecules.[1][2] The purity of this intermediate directly impacts the quality of the final API, with potential impurities arising from the synthetic route or degradation. These impurities, even at trace levels, can alter the pharmacological and toxicological profile of the drug. Therefore, a robust, validated analytical method is not merely a regulatory requirement but a scientific necessity.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[3] This guide is structured around the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) guidelines and the United States Pharmacopeia (USP) General Chapter <1225>.[4][5][6][7]

Understanding Potential Impurities

A robust analytical method must be specific enough to separate and quantify the analyte in the presence of potential impurities. For this compound, likely synthesized via a variation of the Gewald reaction, impurities can be categorized as:

  • Process-Related Impurities:

    • Unreacted Starting Materials: Such as the precursor ketone, methyl cyanoacetate, and elemental sulfur.

    • Intermediates: For instance, the α,β-unsaturated nitrile formed during the initial Knoevenagel condensation.

    • Byproducts: Dimerization of the α,β-unsaturated nitrile is a common side reaction in Gewald synthesis.[8] The formation of complex polysulfides can also occur, especially at elevated temperatures.[8]

  • Degradation Products: Benzothiophene derivatives can be susceptible to degradation under various stress conditions. Forced degradation studies are essential to identify these potential degradants and ensure the method is stability-indicating.[9][10] Potential degradation pathways include:

    • Oxidation: The sulfur atom in the thiophene ring can be oxidized.

    • Hydrolysis: The ester group is susceptible to hydrolysis under acidic or basic conditions.

    • Photodegradation: Exposure to light can induce degradation.

  • Residual Solvents: Organic volatile solvents used during synthesis and purification must be monitored and controlled within strict limits defined by guidelines such as ICH Q3C.[3]

Comparative Analysis of Analytical Techniques

The cornerstone of purity determination is often a chromatographic method. However, orthogonal methods should be considered for a comprehensive validation package. This section compares the primary method, High-Performance Liquid Chromatography (HPLC), with Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR).

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the workhorse for purity and impurity quantification in the pharmaceutical industry due to its robustness, precision, and cost-effectiveness. A reversed-phase method is typically suitable for a compound of this polarity.

Strengths:

  • High precision and accuracy.

  • Well-established and widely available instrumentation.

  • Quantitative for both the main component and impurities.

Limitations:

  • May lack the resolution for complex impurity profiles compared to UPLC.

  • Peak identification is based on retention time, requiring reference standards for confirmation.

  • Not suitable for non-chromophoric or volatile impurities.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS offers significant advantages in terms of speed and specificity, making it ideal for in-depth impurity profiling and trace-level analysis.

Strengths:

  • Increased Resolution and Throughput: UPLC systems use smaller particle size columns, providing better separation efficiency and shorter run times compared to traditional HPLC.[7]

  • High Specificity: The mass spectrometer provides mass-to-charge ratio information, allowing for confident peak identification and characterization of unknown impurities without the need for reference standards.[11][12][13]

  • High Sensitivity: Mass spectrometry detection offers lower limits of detection and quantification, crucial for trace impurity analysis.

Limitations:

  • Higher instrumentation and maintenance costs.

  • Matrix effects can sometimes suppress or enhance the analyte signal.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds, making it the method of choice for residual solvent analysis.

Strengths:

  • Excellent for separating and identifying volatile organic compounds.[3][4][6][14]

  • High sensitivity and specificity.

  • Headspace sampling allows for the analysis of residual solvents in solid samples without dissolution.

Limitations:

  • Limited to thermally stable and volatile compounds.

  • Not suitable for the analysis of the main component or non-volatile impurities.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a structurally identical reference standard.

Strengths:

  • Primary Method: The signal intensity in NMR is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.

  • High Specificity: Provides structural information, aiding in the identification of impurities.

  • Non-destructive: The sample can be recovered after analysis.

Limitations:

  • Lower sensitivity compared to chromatographic methods.

  • Requires a well-resolved signal for the analyte and internal standard.

  • Higher instrumentation cost and requires specialized expertise.

Experimental Design and Protocols

A comprehensive analytical validation should follow the parameters outlined in ICH Q2(R2). Below are detailed protocols for the validation of an HPLC-UV method for the purity of this compound, along with protocols for complementary techniques.

Workflow for Analytical Method Validation

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting & Lifecycle Dev Method Development & Optimization Proto Protocol Definition Dev->Proto Spec Specificity / Forced Degradation Proto->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LODQ LOD / LOQ Prec->LODQ Rob Robustness LODQ->Rob Report Validation Report Generation Rob->Report Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: A typical workflow for analytical method validation.

Protocol: HPLC-UV Method for Purity Determination
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30-31 min: 80% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 1 mg/mL.

Protocol: UPLC-MS for Impurity Identification
  • Instrumentation: UPLC system coupled to a triple quadrupole or time-of-flight mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Acquity UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-5 min: 5% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 5% B

    • 6.1-7 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • MS Conditions:

    • Ionization Mode: ESI Positive.

    • Capillary Voltage: 3.0 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 400 °C.

    • Scan Range: m/z 50-1000.

Protocol: Headspace GC-MS for Residual Solvents
  • Instrumentation: Headspace autosampler coupled to a GC-MS system.

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 240 °C, hold for 5 minutes.

  • Injector Temperature: 250 °C.

  • MS Transfer Line Temperature: 250 °C.

  • MS Ion Source Temperature: 230 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80 °C.

    • Vial Equilibration Time: 20 minutes.

  • Sample Preparation: Accurately weigh approximately 100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable solvent (e.g., DMSO or DMF).

Protocol: Quantitative NMR (qNMR) for Purity Assay
  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Internal Standard: A certified reference material with a known purity, such as maleic anhydride or dimethyl sulfone. The standard should have a simple spectrum with at least one signal that is well-resolved from the analyte signals.

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6).

  • Sample Preparation:

    • Accurately weigh about 20 mg of the analyte and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in approximately 0.7 mL of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Acquisition Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the standard.

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction.

    • Integrate the selected signals for both the analyte and the internal standard.

  • Purity Calculation: The purity of the analyte is calculated using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / m_analyte) * (m_std / M_std) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • M = Molar mass

    • m = mass

    • P = Purity of the standard

Data Presentation and Comparison

The following tables present illustrative data from the validation of the different analytical methods. This data is intended to be representative of what would be expected for a compound like this compound.

Table 1: Comparison of Method Performance Characteristics
Validation ParameterHPLC-UVUPLC-MSGC-MS (Residual Solvents)qNMR
Specificity Good, demonstrated by forced degradationExcellent, mass identificationExcellent for volatilesExcellent, structural info
Linearity (r²) > 0.999> 0.998> 0.995N/A (primary method)
Range (% of nominal) 80-120%1-200% (for impurities)50-150% of limitN/A
Accuracy (% Recovery) 98.0-102.0%95.0-105.0%90.0-110.0%99.0-101.0%
Precision (% RSD) < 1.0%< 5.0%< 10.0%< 0.5%
LOD ~0.01%< 0.005%ppm levels~0.1%
LOQ ~0.03%< 0.015%ppm levels~0.3%
Analysis Time ~35 min~7 min~30 min~15 min
Table 2: Illustrative Linearity Data for HPLC-UV Method
Concentration (% of Nominal)Peak Area (mAU*s)
80801,234
90902,345
1001,003,456
1101,104,567
1201,205,678
Correlation Coefficient (r²) 0.9998
Table 3: Forced Degradation Study Results (HPLC-UV)
Stress ConditionPurity (%)% Degradation
Control 99.80.0
Acid (0.1N HCl, 80°C, 4h) 92.57.3
Base (0.1N NaOH, 80°C, 2h) 88.111.7
Oxidative (3% H₂O₂, RT, 24h) 95.24.6
Thermal (105°C, 48h) 99.50.3
Photolytic (UV light, 24h) 97.91.9

Logical Relationships and Causality

The choice of analytical methodology is driven by the specific requirements of the analysis at different stages of drug development.

LogicDiagram cluster_stage cluster_method Dev Early Development HPLC HPLC-UV Dev->HPLC Initial Purity UPLC UPLC-MS Dev->UPLC Impurity ID QC Routine QC QC->HPLC Batch Release GC GC-MS QC->GC Residual Solvents Char Full Characterization Char->HPLC Stability Studies Char->UPLC Impurity Profiling qNMR qNMR Char->qNMR Reference Standard

Caption: Selection of analytical methods based on development stage.

Conclusion and Recommendations

The analytical validation for the purity of this compound requires a multi-faceted approach.

  • Primary Method: A validated HPLC-UV method serves as the core for routine purity testing, batch release, and stability studies due to its robustness and precision.

  • Impurity Identification: UPLC-MS is indispensable for the initial identification and characterization of unknown process-related impurities and degradation products. Its high sensitivity and specificity provide a level of confidence that is unattainable with UV detection alone.

  • Volatile Impurities: Headspace GC-MS is the mandatory method for the analysis of residual solvents, ensuring compliance with safety-based limits.

  • Orthogonal Method: qNMR should be employed as an orthogonal method for the absolute purity determination of the reference standard. This non-chromatographic technique provides an independent verification of purity and strengthens the overall validation package.

By implementing a combination of these techniques, researchers and drug developers can build a comprehensive and scientifically sound analytical package that ensures the purity, safety, and quality of this compound, ultimately contributing to the development of safe and effective medicines.

References

  • Avery, K. et al. (2015). UPLC-MS/MS for high-throughput analysis of aromatic amines in cigarette smoke. Tobacco Science Research Conference. Available at: [Link]

  • ICH. (2022). Q2(R2) Validation of Analytical Procedures. European Medicines Agency. Available at: [Link]

  • USP. <1225> Validation of Compendial Procedures. Available at: [Link]

  • Shimadzu. (2023). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Available at: [Link]

  • Waters Corporation. The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Available at: [Link]

  • Waters Corporation. A Rapid and Comprehensive UHPLC-MS/MS Clinical Toxicology Research Method for the Analysis of Benzodiazepines in Urine. Available at: [Link]

  • ResearchGate. (2023). Pharmaceutical Residual Solvent Analysis: A Comparison of GC-FID and SIFT-MS Performance. Available at: [Link]

  • Gx, Y. et al. (2015). Determination of Residual Solvents in Linezolid by Static Headspace GC. National Center for Biotechnology Information. Available at: [Link]

  • Al-Adnani, H. et al. (2017). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. National Center for Biotechnology Information. Available at: [Link]

  • MedCrave. (2016). Forced Degradation Studies. Available at: [Link]

  • Agilent. Comprehensive LC/MS Analysis of Opiates, Opioids, Benzodiazepines, Amphetamines, Illicits, and Metabolites in Urine. Available at: [Link]

  • ResearchGate. (2017). Unexpeditious Synthesis of Methyl 3-amino-6-(methoxycarbonyl methylthio)-5-(4-methyl-1-piperazinyl) benzo [b]thiophene-2-carboxylate of Potential Antitumor Activity. Available at: [Link]

  • Harris, J. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. Available at: [Link]

  • Al-Adnani, H. et al. (2017). Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. National Center for Biotechnology Information. Available at: [Link]

  • de Oliveira, D. N. et al. (2020). QSAR studies on benzothiophene derivatives as Plasmodium falciparum N-myristoyltransferase inhibitors: Molecular insights into affinity and selectivity. National Center for Biotechnology Information. Available at: [Link]

  • University of Oxford. Quantitative NMR Spectroscopy. Available at: [Link]

  • Asghari, S. et al. (2013). Synthesis of Some Novel Methyl- and Ethyl- 2-aminothiophene-3-carboxylate and Related Schiff-Bases. Oriental Journal of Chemistry. Available at: [Link]

  • PrepChem. Preparation of methyl 3-amino-4-methylthiophene-2-carboxylate. Available at: [Link]

  • Organic Chemistry Portal. Gewald Reaction. Available at: [Link]

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A Senior Application Scientist's Guide to Bioisosteric Replacement of the Fluoro Group in Benzothiophene Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Strategic Replacement of Fluorine on a Privileged Scaffold

To researchers, scientists, and drug development professionals, the benzothiophene core is a well-recognized privileged scaffold, forming the foundation of numerous approved drugs, including the selective estrogen receptor modulator (SERM) raloxifene, the antifungal sertaconazole, and the atypical antipsychotic brexpiprazole[1][2][3][4][5][6]. Its rigid structure and rich electronic properties make it an ideal anchor for engaging with biological targets. In parallel, the strategic incorporation of fluorine has become a cornerstone of modern medicinal chemistry, prized for its ability to enhance metabolic stability, modulate physicochemical properties like pKa, and improve binding affinity[7][8][9].

However, the celebrated C-F bond is not without its liabilities. Concerns over metabolic defluorination, unpredictable effects on physicochemical properties, and potential off-target activities necessitate a nuanced approach. This is where the principle of bioisosterism—the exchange of a functional group for another with similar physicochemical properties to produce a compound with broadly similar biological properties—becomes a critical tool in the medicinal chemist's arsenal[10].

This guide provides an in-depth comparison of common bioisosteric replacements for the fluoro group on benzothiophene scaffolds. Moving beyond theoretical concepts, we will delve into experimental data from published case studies, present detailed protocols for key assays, and offer a logical framework for making strategic decisions in your own drug discovery programs.

The Fluoro Group: A Double-Edged Sword in Drug Design

The decision to introduce a fluorine atom is often driven by compelling rationales. Its small van der Waals radius (1.47 Å) allows it to act as a close mimic of hydrogen (1.20 Å), minimizing steric perturbation while introducing potent electronic effects due to its high electronegativity[8][10]. This can lead to:

  • Blocked Metabolic Hotspots: The strength of the C-F bond makes it highly resistant to oxidative metabolism by cytochrome P450 enzymes. Replacing a metabolically labile C-H bond with C-F is a classic strategy to increase a drug's half-life[10][11][12].

  • Enhanced Binding Affinity: The electron-withdrawing nature of fluorine can alter the charge distribution of the aromatic ring, potentially forming favorable orthogonal multipolar interactions with protein residues at the target site[7][8].

  • Modulated Acidity/Basicity: Introduction of fluorine can lower the pKa of nearby basic amines, which can improve cell permeability and bioavailability by reducing the proportion of the charged species at physiological pH[8].

Despite these advantages, the use of fluorine is context-dependent and can introduce challenges. For instance, while often used to improve metabolic stability, instances of metabolic defluorination have been reported[1]. Furthermore, the significant impact on electronic properties may not always be beneficial for target engagement.

Strategic Bioisosteric Replacements for Fluorine on the Benzothiophene Core

When the properties conferred by a fluoro group are suboptimal, a medicinal chemist will consider its replacement. The choice of bioisostere is a hypothesis-driven process aimed at retaining the positive attributes while mitigating the negative ones. The most common replacements include the cyano (-CN), hydroxyl (-OH), and methyl (-CH₃) groups.

Below, we compare these bioisosteres to the fluoro group, supported by experimental data from literature case studies.

Decision-Making Workflow for Bioisosteric Replacement

The following diagram illustrates a logical workflow for selecting an appropriate bioisostere for a fluoro group in a lead compound.

Bioisostere_Decision_Workflow start Fluorinated Lead Compound Identified (e.g., Fluoro-Benzothiophene) problem Identify Liability of Fluoro Group (e.g., Poor Potency, Metabolic Instability, Off-Target Effects, Poor Solubility) start->problem cyano Cyano (-CN) Replacement Rationale: Similar size, linear geometry, strong electron-withdrawing character. problem->cyano Hypothesis: Mimic electronics, alter metabolism hydroxyl Hydroxyl (-OH) Replacement Rationale: H-bond donor/acceptor, can improve solubility. problem->hydroxyl Hypothesis: Introduce H-bonding, increase solubility methyl Methyl (-CH₃) Replacement Rationale: Similar size, lipophilic, can fill hydrophobic pockets. problem->methyl Hypothesis: Improve lipophilicity, probe steric effects synthesize Synthesize Analogues cyano->synthesize hydroxyl->synthesize methyl->synthesize evaluate Evaluate Properties in Parallel: - In Vitro Potency (IC₅₀/Kᵢ) - Physicochemical Properties (LogP, Solubility) - Metabolic Stability (t₁/₂) - In Vivo Efficacy & PK synthesize->evaluate analyze Analyze Data & Compare to Original Fluoro Compound evaluate->analyze optimized Optimized Lead Compound analyze->optimized Positive Outcome: Improved Profile reiterate Re-evaluate & Consider Other Bioisosteres analyze->reiterate Negative/Neutral Outcome reiterate->problem

Caption: A workflow for the rational selection and evaluation of fluoro group bioisosteres.

Comparative Analysis: Fluoro vs. Bioisosteres in Benzothiophene Systems

While a single study comparing all common bioisosteres on a unified benzothiophene scaffold is not available in the public literature, we can synthesize a comparative guide from targeted studies.

Case Study 1: Fluoro vs. Cyano and Hydroxyl in Antibacterial Benzothiophene-Indoles

In a study developing novel antibacterials, researchers synthesized a series of benzothiophene-indole hybrids and evaluated their activity against S. aureus and MRSA strains. This provides a direct comparison of the hydroxyl and cyano groups as bioisosteres on a complex benzothiophene-containing scaffold.

Compound IDKey SubstituentTarget OrganismActivity (MIC in µg/mL)Reference
5a 5-HydroxyMRSA (USA300)>32[3]
5b 5-CyanoMRSA (USA300)64[3]
6a 5-HydroxyMRSA (USA300)8[3]
6c 5-ChloroMRSA (USA300)4[3]

Analysis & Causality:

  • Hydroxyl vs. Cyano: In this specific scaffold (compound series 5), replacing the 5-hydroxy indole moiety with a 5-cyano indole led to a significant reduction in antibacterial activity[3]. While the cyano group can mimic the electron-withdrawing nature of fluorine, its inability to act as a hydrogen bond donor, unlike the hydroxyl group, may explain the loss of potency. This suggests a critical hydrogen bond interaction in the binding site of the bacterial target.

  • Halogen Impact: Interestingly, in a different regioisomer (compound series 6), the 5-chloro derivative (6c) showed improved activity over the 5-hydroxy analogue (6a)[3]. This highlights the profound impact of substituent position and the specific nature of the halogen on biological activity.

Case Study 2: Fluoro-Substitution for Metabolic Stability in Benzothiophene SERMs

The development of Selective Estrogen Receptor Modulators (SERMs) based on the benzothiophene scaffold, such as raloxifene, provides a compelling rationale for the use of fluorine to enhance metabolic stability. The phenol group in these compounds is susceptible to oxidative metabolism, which can lead to the formation of reactive and potentially toxic quinoid intermediates.

A strategy to mitigate this involves placing a fluoro group on the phenyl ring to block the site of metabolic hydroxylation. For example, a 4'-fluoro substitution was used in an analog of the SERM arzoxifene to improve metabolic stability and reduce toxicity associated with quinoid formation, while having a minimal impact on the desired estrogen receptor (ER) mediated activity[1].

Metabolic_Pathway_Comparison cluster_0 Phenolic Benzothiophene (Metabolically Liable) cluster_1 Fluoro-Substituted Benzothiophene (Metabolically Blocked) Parent_OH Parent Compound (with -OH group) CYP450_OH CYP450 Oxidation Parent_OH->CYP450_OH Quinone Reactive Quinone Intermediate (Potential Toxicity) CYP450_OH->Quinone Parent_F Parent Compound (with -F group) CYP450_F CYP450 Oxidation Parent_F->CYP450_F NoReaction Metabolism Blocked (Increased Stability) CYP450_F->NoReaction C-F bond resists cleavage

Caption: Metabolic fate of a phenolic vs. a fluoro-substituted benzothiophene.

This case provides a strong argument for retaining a fluoro group over a hydroxyl group when metabolic stability is a primary concern. A bioisosteric replacement of this fluoro group would need to be with another metabolically stable, electron-withdrawing group, such as a cyano group, but with the caveat that potency could be affected, as seen in Case Study 1.

Experimental Protocols

To empower researchers to conduct their own comparative studies, we provide the following detailed, field-proven protocols.

Protocol 1: Synthesis of a 6-Fluoro-Benzothiophene Precursor

This protocol is adapted from the synthesis of 6-fluorobenzo[b]thiophene-2-carboxylic acid, a versatile intermediate for further derivatization.

Objective: To synthesize 6-fluorobenzo[b]thiophene-2-carboxylic acid.

Materials:

  • 4-Fluoro-2-mercaptobenzoic acid

  • Ethyl 2-chloroacetate

  • Sodium ethoxide

  • Ethanol

  • Sodium hydroxide

  • Water

  • Hydrochloric acid

Procedure:

  • Step 1: S-Alkylation:

    • To a solution of 4-fluoro-2-mercaptobenzoic acid (1 equivalent) in ethanol, add sodium ethoxide (2.2 equivalents).

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl 2-chloroacetate (1.1 equivalents) dropwise to the solution.

    • Reflux the reaction mixture for 4 hours.

    • Cool the mixture to room temperature and pour it into ice water.

    • Acidify with concentrated hydrochloric acid to precipitate the product.

    • Filter the solid, wash with water, and dry to yield the intermediate thioether.

  • Step 2: Cyclization and Saponification:

    • Dissolve the intermediate from Step 1 in a 2M aqueous solution of sodium hydroxide.

    • Heat the mixture to reflux for 2 hours. This will effect both the intramolecular cyclization and saponification of the ester.

    • Cool the reaction mixture and filter to remove any impurities.

    • Acidify the filtrate with concentrated hydrochloric acid to a pH of ~2 to precipitate the final product.

    • Filter the white solid, wash thoroughly with water, and dry under vacuum.

    • Characterize the final product, 6-fluorobenzo[b]thiophene-2-carboxylic acid, by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Broth Microdilution Susceptibility Assay for Antimicrobial Activity

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of novel compounds against bacterial strains.

Objective: To determine the MIC of benzothiophene derivatives against S. aureus.

Materials:

  • Test compounds dissolved in DMSO (e.g., 10 mg/mL stock)

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Bacterial Inoculum:

    • Inoculate a single colony of S. aureus into 5 mL of CAMHB and incubate at 37°C until it reaches the log phase of growth (turbidity equivalent to a 0.5 McFarland standard, ~1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Compound Dilutions:

    • In a 96-well plate, perform a serial two-fold dilution of the test compounds.

    • Start by adding 100 µL of CAMHB to wells 2 through 12.

    • Add 200 µL of the highest concentration of the test compound (e.g., 128 µg/mL in CAMHB with 1% DMSO) to well 1.

    • Transfer 100 µL from well 1 to well 2, mix thoroughly, and continue the serial dilution down to well 10. Discard 100 µL from well 10.

    • Well 11 serves as a growth control (no compound), and well 12 serves as a sterility control (no bacteria).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.

    • This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.

Protocol 3: Hepatocyte Metabolic Stability Assay

This protocol provides a method to assess the in vitro metabolic stability of a compound, a key parameter in pharmacokinetics[1][7][11].

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of benzothiophene derivatives using cryopreserved human hepatocytes.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte incubation medium (e.g., Williams' Medium E with supplements)

  • Test compounds (1 mM stock in DMSO)

  • Positive control compounds (e.g., a high-turnover and a low-turnover compound)

  • 96-well plates

  • Shaking incubator at 37°C, 5% CO₂

  • Acetonitrile with an internal standard (for quenching and analysis)

  • LC-MS/MS system for analysis

Procedure:

  • Hepatocyte Preparation:

    • Rapidly thaw the cryopreserved hepatocytes in a 37°C water bath.

    • Transfer the cells to pre-warmed incubation medium and perform a cell count and viability assessment (e.g., via trypan blue exclusion). Viability should be >80%.

    • Dilute the hepatocyte suspension to the desired final concentration (e.g., 0.5 x 10⁶ viable cells/mL) in incubation medium.

  • Assay Procedure:

    • Pre-warm the hepatocyte suspension and a 96-well plate containing the test compounds (at a final concentration of, e.g., 1 µM) at 37°C for 10 minutes.

    • Initiate the metabolic reaction by adding the hepatocyte suspension to the wells containing the test compounds.

    • At specified time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot from each well and quench the reaction by adding it to a separate plate containing ice-cold acetonitrile with an internal standard.

  • Sample Analysis:

    • Centrifuge the quenched samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression of this plot is the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (Clint, in µL/min/10⁶ cells) using the formula: Clint = (V * 0.693) / (t½ * N) , where V is the incubation volume and N is the number of cells[2][11].

Conclusion and Future Perspectives

The bioisosteric replacement of a fluoro group on the benzothiophene scaffold is a nuanced, hypothesis-driven strategy rather than a simple substitution. This guide demonstrates that there is no universally "better" bioisostere; the optimal choice is dictated entirely by the specific liabilities of the lead compound and the structure-activity relationship (SAR) of the chemical series.

  • For enhancing potency, a hydroxyl group might be superior if a key hydrogen bond interaction is required, whereas a cyano group might fail.

  • For improving metabolic stability, a fluoro group is often an excellent choice to block P450-mediated oxidation, and its replacement should be approached with caution.

  • For probing steric and electronic effects, a systematic comparison of fluoro, cyano, and methyl groups can provide invaluable SAR data to guide further optimization.

The experimental protocols provided herein offer a robust framework for generating the comparative data needed to make these critical decisions. As our understanding of protein-ligand interactions deepens and new synthetic methods emerge, the palette of viable bioisosteres will continue to expand, offering medicinal chemists even greater control over molecular properties in the pursuit of safer and more effective benzothiophene-based therapeutics.

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assessing the kinase inhibitory potency of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of kinase inhibitor discovery, the identification of privileged scaffolds that offer a foundation for potent and selective agents is paramount. The 3-amino-1-benzothiophene-2-carboxylate framework has emerged as a versatile and promising core structure. This guide provides a comprehensive assessment of the kinase inhibitory potential of derivatives based on this scaffold, offering a comparative analysis grounded in experimental data and mechanistic insights to inform future drug development endeavors.

While specific inhibitory data for the novel derivative, Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate, is not yet broadly available in the public domain, an examination of its structural analogs provides a strong rationale for its investigation as a kinase inhibitor. This guide will synthesize findings from closely related benzothiophene compounds to project the potential efficacy and selectivity of this emerging chemical series.

The Benzothiophene Core: A Privileged Structure in Kinase Inhibition

The benzothiophene motif is a significant heterocyclic scaffold in medicinal chemistry due to its diverse biological activities.[1] Its rigid, planar structure and potential for diverse functionalization make it an ideal starting point for the design of kinase inhibitors that can form key interactions within the ATP-binding pocket of various kinases. Research has demonstrated that derivatives of this core can be potent inhibitors of several important kinases implicated in inflammatory diseases and cancer, such as Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2), Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), and Branched-Chain α-Ketoacid Dehydrogenase Kinase (BDK).[2][3][4]

Comparative Analysis of Benzothiophene Derivatives

To illustrate the potential of the 3-amino-1-benzothiophene-2-carboxylate scaffold, this section presents a comparative analysis of the inhibitory potency of various benzothiophene derivatives against key kinases. The data is collated from publicly available research and highlights the structure-activity relationships (SAR) that govern the efficacy and selectivity of these compounds.

Compound/DerivativeTarget Kinase(s)IC50/KiKey Structural FeaturesReference
PF-3644022 MK2Ki = 3 nMFused diazepino ring system on the benzothiophene core.[2]
MK3IC50 = 53 nM[5]
PRAKIC50 = 5.0 nM[5]
A Benzothiophene Derivative PIM1, PIM2, PIM3Ki = 2, 3, 0.5 nMSpecific substitution pattern on the benzothiophene ring.[1]
3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid BDKNot specifiedChloro and fluoro substitutions on the benzothiophene ring.[3]
Harmine (a related β-carboline alkaloid for comparison)DYRK1AIC50 = 33-80 nMβ-carboline core.[6]
Lorecivivint (SM04690) DYRK1AIC50 = 26.9 nMPan-CLK/DYRK inhibitor.[7]
ATI-450 (CDD-450) MK2 PathwayInhibits IL-1β and TNFα at 1–10 μMSelectively blocks p38α activation of MK2.[2]

Analysis of Structure-Activity Relationships (SAR):

The inhibitory profiles of these compounds underscore the tunability of the benzothiophene scaffold. The potency and selectivity are heavily influenced by the nature and position of substituents. For instance, the development of PF-3644022, a potent MK2 inhibitor, involved the elaboration of the core benzothiophene with a fused diazepino ring system, demonstrating that significant gains in potency can be achieved through strategic modifications.[2] Similarly, the high potency of a benzothiophene derivative against the PIM kinases highlights the importance of specific substitution patterns in achieving nanomolar efficacy.[1] The investigation of halogenated derivatives, such as 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylic acid, suggests that modulation of electronic properties through halogenation can be a viable strategy for targeting kinases like BDK.[3]

The p38/MK2 Signaling Pathway: A Key Target in Inflammation

Many benzothiophene derivatives have shown promise as inhibitors of the p38/MK2 signaling pathway, a critical axis in the inflammatory response.[2][8] This pathway is activated by cellular stressors and pro-inflammatory cytokines, leading to the production of downstream effectors that drive inflammation.[2][9] The central role of this pathway in diseases like rheumatoid arthritis and inflammatory bowel disease makes it an attractive target for therapeutic intervention.[10]

Below is a diagram illustrating the core components of the p38/MK2 signaling cascade.

p38_MK2_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Cascade Stressors Stressors Receptors Receptors Stressors->Receptors Cytokines Cytokines Cytokines->Receptors MKK3_6 MKK3/6 Receptors->MKK3_6 activates p38_MAPK p38 MAPK MKK3_6->p38_MAPK phosphorylates MK2 MK2 p38_MAPK->MK2 phosphorylates & activates Downstream_Targets Downstream Targets (e.g., TNFα, IL-6 mRNA) MK2->Downstream_Targets regulates Inflammation Inflammation Downstream_Targets->Inflammation leads to Kinase_Assay_Workflow Start Start Compound_Prep Compound Preparation (Serial Dilutions) Start->Compound_Prep Reaction_Setup Reaction Setup in Plate (Compound + Kinase) Compound_Prep->Reaction_Setup Pre_incubation Pre-incubation Reaction_Setup->Pre_incubation Initiate_Reaction Initiate Kinase Reaction (Add Substrate + ATP) Pre_incubation->Initiate_Reaction Kinase_Reaction Kinase Reaction Incubation Initiate_Reaction->Kinase_Reaction Add_Detection_Reagent Add Kinase-Glo® Reagent Kinase_Reaction->Add_Detection_Reagent Signal_Stabilization Signal Stabilization Add_Detection_Reagent->Signal_Stabilization Measure_Luminescence Measure Luminescence Signal_Stabilization->Measure_Luminescence Data_Analysis Data Analysis (IC50 Determination) Measure_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a luminescence-based kinase assay.

Conclusion and Future Directions

The 3-amino-1-benzothiophene-2-carboxylate scaffold represents a fertile ground for the discovery of novel kinase inhibitors. The evidence from related analogs suggests that derivatives of this core, including this compound, are likely to exhibit inhibitory activity against a range of kinases, with the potential for high potency and selectivity. The strategic placement of functional groups, such as the 6-fluoro substituent, can significantly influence the pharmacokinetic and pharmacodynamic properties of these molecules.

Future research should focus on the systematic screening of this compound and its derivatives against a broad panel of kinases to fully elucidate their inhibitory profile. Subsequent structure-activity relationship studies will be crucial in optimizing lead compounds for enhanced potency, selectivity, and drug-like properties. The detailed experimental protocols and mechanistic insights provided in this guide offer a robust framework for advancing these promising compounds from the bench to potential clinical applications.

References

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  • A Phase I Open-Label Study to Identify a Dosing Regimen of the Pan-AKT Inhibitor AZD5363 for Evaluation in Solid Tumors and in PIK3CA-Mutated Breast and Gynecologic Cancers. (2018). PubMed. [Link]

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  • Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. (n.d.). BPS Bioscience. [Link]

  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. (2020). PubMed. [Link]

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Safety Operating Guide

A Guide to the Safe Disposal of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the safe handling and disposal of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate. As a specialty chemical often utilized in targeted drug discovery and organic synthesis, its unique structure—a fluorinated aminobenzothiophene ester—necessitates a cautious and informed approach to waste management. This guide is designed for researchers, chemists, and laboratory personnel, grounding its recommendations in established safety principles and regulatory standards to ensure both personal and environmental protection.

Hazard Identification and Risk Profile

The primary challenge in managing this compound is the absence of specific toxicological data. Therefore, a risk assessment must be predicated on its constituent functional groups and related molecules. Structurally similar aminothiophenes and benzothiophenes are known to cause skin, eye, and respiratory irritation.[1][2][3] The fluorine substituent introduces an additional layer of concern, as combustion or improper chemical treatment can lead to the formation of highly toxic and corrosive hydrogen fluoride gas.

Anticipated Hazards:

  • Skin Irritation/Sensitization: Aminated aromatic compounds can be skin sensitizers.[4]

  • Serious Eye Irritation: As with many fine chemicals in powder form, this compound is likely to be a significant eye irritant.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of the dust may cause irritation to the nose, throat, and lungs.[1][3]

  • Acute Oral Toxicity: Some related compounds are harmful if swallowed.[1]

  • Thermal Decomposition Hazards: Combustion may produce hazardous gases, including oxides of nitrogen (NOx), sulfur (SOx), carbon (CO, CO2), and hydrogen fluoride (HF).

Property Anticipated Value/Characteristic Source/Analogy
Physical Form Solid, crystalline powderBased on similar thiophene carboxylates.[5][6]
Primary Hazards Skin Irritant, Eye Irritant, Respiratory IrritantInferred from GHS classifications of related compounds.[1][2][3]
Incompatibilities Strong oxidizing agents, strong acids, strong basesStandard for amino and ester functional groups.[7][8]

Pre-Disposal Operations: Handling and Personal Protective Equipment (PPE)

Proper handling is the first step in a safe disposal workflow. All manipulations of this compound, whether in solid or solution form, should occur within a certified chemical fume hood to minimize inhalation exposure.

Mandatory PPE includes:

  • Eye Protection: Chemical safety goggles are required. For handling larger quantities, a face shield should be worn in addition to goggles.[9]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.[9]

  • Body Protection: A standard laboratory coat is required. For significant spill risks, a chemically resistant apron is recommended.

  • Respiratory Protection: Not typically required when working in a fume hood. If a hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.

PPE_Workflow cluster_preamble Pre-Handling Check cluster_ppe Required PPE cluster_action Action cluster_exception Exception start Assess Task fume_hood Work in Fume Hood? start->fume_hood goggles Safety Goggles fume_hood->goggles Yes respirator Add Respirator fume_hood->respirator No gloves Nitrile Gloves goggles->gloves lab_coat Lab Coat gloves->lab_coat proceed Proceed with Handling/Disposal lab_coat->proceed stop STOP! Consult EHS respirator->stop

Caption: Personal Protective Equipment (PPE) Decision Workflow.

Spill Management Protocol

Accidental spills must be treated as hazardous waste events. The response should be swift and methodical to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Isolate: Alert personnel in the immediate area and restrict access. Ensure the fume hood is operational if the spill is contained within it.

  • Don Appropriate PPE: Before re-entering the area, don the full PPE described in Section 2.

  • Contain the Spill: For solid spills, gently cover with a chemical absorbent pad or inert material like vermiculite or sand. Avoid raising dust. For liquid spills (solutions), surround the spill with absorbent material, working from the outside in.

  • Collect Waste: Carefully sweep or scoop the absorbed material into a designated, chemically compatible waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone, ethanol), followed by soap and water. All cleaning materials (wipes, pads, contaminated gloves) are considered hazardous waste and must be placed in the same container.[10]

  • Label and Seal: Securely close the waste container and label it "Hazardous Waste" with the full chemical name and an approximate concentration/quantity of the spilled material.

  • Report: Notify your laboratory supervisor and EHS department of the spill, in accordance with institutional policy.

Proper Disposal Procedures

Chemical waste must be managed from its point of generation to its final disposal, a principle known as "cradle-to-grave" oversight.[11] Evaporation is never an acceptable method of disposal.[10]

Step 1: Waste Segregation and Container Selection

  • Principle of Segregation: Do not mix this compound waste with incompatible chemicals. It should be collected in a dedicated container, separate from strong acids, bases, and oxidizing agents.[12]

  • Container: Use a clearly labeled, leak-proof container with a secure screw-top cap. The container must be made of a material compatible with the waste (e.g., HDPE for organic solids and solutions).

Step 2: Waste Accumulation and Labeling

  • Satellite Accumulation Area (SAA): The waste container must be stored in a designated SAA within the laboratory, at or near the point of generation.[11][12] This area should be under the control of laboratory personnel and clearly marked.

  • Labeling: The container must be labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the associated hazards (e.g., "Irritant," "Toxic").[11][12] All components of a mixture must be listed.

Disposal_Workflow cluster_generation Waste Generation cluster_containment Containment & Labeling cluster_storage On-Site Storage cluster_disposal Final Disposal start Generate Waste (Solid or Solution) container Select Compatible Waste Container start->container labeling Label Container: 'Hazardous Waste' + Chemical Name + Hazards container->labeling saa Store in Designated Satellite Accumulation Area (SAA) labeling->saa log Keep Container Closed saa->log request Container Full? Request EHS Pickup log->request ehs EHS Collects for Licensed Disposal request->ehs end Waste Manifest Record Filed ehs->end

Sources

A Senior Application Scientist's Guide to the Safe Handling of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the safe handling, use, and disposal of Methyl 3-amino-6-fluoro-1-benzothiophene-2-carboxylate (CAS No. 142363-99-3).[1] As a Senior Application Scientist, my objective is to extend beyond mere procedural instruction, offering a narrative grounded in scientific principles to ensure your safety and the integrity of your research. Given the absence of a specific Safety Data Sheet (SDS) for this compound, we will adopt a precautionary approach based on the known hazards of its constituent chemical classes: fluorinated organic compounds, benzothiophene derivatives, and aminocarboxylates.[2][3]

Hazard Assessment: A Triad of Chemical Functionalities

The inherent risks of this compound can be deconstructed by examining its three key structural features. This compound is a fluorinated aromatic heterocyclic amine, a class of molecules with significant potential for biological activity and specific handling requirements.

  • The Fluorinated Moiety: The presence of a fluorine atom on the benzothiophene ring significantly alters the molecule's electronic properties and metabolic stability.[4] Fluorinated organic compounds can present unique hazards, including the potential for the formation of hazardous byproducts such as hydrogen fluoride (HF) upon combustion or decomposition.[5] HF is extremely corrosive and can cause severe burns that penetrate deep into tissues.[5][6]

  • The Benzothiophene Core: Benzothiophene and its derivatives are prevalent in medicinal chemistry and are known to possess a wide range of biological activities.[7][8] This inherent bioactivity necessitates careful handling to avoid unintended pharmacological effects through accidental exposure. The core structure is aromatic and may carry an odor similar to naphthalene.[7]

  • The Aminocarboxylate Functionality: The 3-amino and 2-carboxylate groups are reactive sites that can participate in various chemical transformations. While they are common in many organic molecules, their presence on a fluorinated, bioactive scaffold warrants a higher degree of caution.

Due to these combined features, this compound should be treated as potentially toxic and harmful if swallowed, with the potential to cause skin and serious eye irritation.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A multi-layered PPE approach is mandatory to minimize all potential routes of exposure—dermal, ocular, and inhalation. The selection of appropriate PPE is the cornerstone of safe laboratory practice.[4][5]

Activity Required Personal Protective Equipment Enhanced Precautions for High-Hazard Activities
Low-Hazard Activities (e.g., handling sealed containers)• Standard laboratory coat• Safety glasses with side shields• Single pair of nitrile glovesNot Applicable
Moderate-Hazard Activities (e.g., weighing, preparing stock solutions)• Permeation-resistant laboratory coat• Chemical splash goggles• Double-gloving (nitrile)• Face shield• Disposable sleeves
High-Hazard Activities (e.g., large-scale synthesis, potential for aerosolization)• Disposable, solid-front lab coat or gown• Chemical splash goggles and face shield• Double-gloving (nitrile)• Respiratory protection (N95 or higher)• Full-body protective suit (if significant exposure is possible)

Causality of PPE Selection:

  • Double-Gloving: Using two pairs of nitrile gloves provides an additional barrier against potential tears and permeation by the compound or solvents.[4]

  • Chemical Splash Goggles: These offer superior protection against splashes and aerosols compared to standard safety glasses.[4][5] For activities with a higher risk of splashing, a face shield should be worn in addition to goggles.[4][5]

  • Respiratory Protection: When engineering controls like fume hoods are insufficient or during high-risk procedures, a respirator is essential to prevent inhalation of airborne particles.[4]

Operational Protocols: From Weighing to Waste

A systematic workflow is crucial for ensuring safety and preventing contamination. All operations involving this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure.[4][9]

Weighing the Solid Compound
  • Preparation: Don the appropriate PPE for moderate-hazard activities.

  • Containment: Perform all weighing activities within a chemical fume hood or a balance enclosure to contain any airborne particles.[2]

  • Handling: Use anti-static weighing paper or a tared container to prevent dispersal of the powder.

  • Post-Weighing: Clean the spatula and weighing area with a solvent-moistened wipe (e.g., 70% ethanol).

  • Disposal: Treat all disposable materials used in the process as contaminated waste.[2]

Preparing Stock Solutions
  • Location: Conduct all solution preparations within a certified chemical fume hood.[2][4]

  • Procedure: Add the solvent to the solid compound slowly to prevent splashing.[2]

  • Sonication: If sonication is necessary, ensure the vial is securely capped and placed within a secondary container to contain any potential leaks.[2]

  • Labeling: Clearly label the solution with the compound's name, concentration, solvent, date, and your initials.[2]

Emergency Procedures: Preparedness and Response

Immediate and appropriate action is critical in the event of an emergency.

Exposure Type Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4]
Eye Contact Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]
Inhalation Move the affected person to fresh air. If they are having trouble breathing, administer oxygen if you are trained to do so. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Evacuate the area. For small spills, absorb with an inert material and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[10]

Disposal Plan: A Halogenated Waste Stream

Proper disposal of fluorinated organic compounds is essential to protect both human health and the environment.[4]

  • Waste Segregation: As a fluorinated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[9][11] Do not mix with non-halogenated waste, as this significantly increases disposal costs and environmental impact.[10][12]

  • Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name of all constituents, and their approximate percentages.[10][11]

  • Container Management: Keep waste containers tightly closed when not in use and store them in a cool, dry, and well-ventilated area, preferably in secondary containment.[10][13]

  • Institutional Protocols: Always follow your institution's specific waste management protocols for the final disposal of chemical waste.[9]

Workflow for Safe Handling and Disposal

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood weigh Weigh Solid prep_hood->weigh dissolve Prepare Solution weigh->dissolve waste Segregate Halogenated Waste dissolve->waste spill Spill Management spill->waste dispose Dispose per Protocol waste->dispose

Caption: Step-by-step workflow for the safe handling and disposal of the compound.

References

  • Safety and handling of fluorinated organic compounds - Benchchem. (n.d.).
  • Application Notes and Protocols for Safe Laboratory Practices in Handling Fluorinated Organic Compounds - Benchchem. (n.d.).
  • Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry. (2025, March 4).
  • Halogenated Solvents in Laboratories - Campus Operations. (n.d.).
  • Hazardous waste segregation. (n.d.).
  • Benzo[b]thiophene SDS, 95-15-8 Safety Data Sheets - ECHEMI. (n.d.).
  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
  • Organic Solvent Waste Disposal - Safety & Risk Services. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2016, February 5).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2024, March 2).
  • Personal protective equipment for handling 4-Amino-8-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] - Benchchem. (n.d.).
  • Personal protective equipment for handling Capraminopropionic acid - Benchchem. (n.d.).
  • Methyl 3-amino-6-fluorobenzo[b]thiophene-2-carboxylate, 95% Purity, C10H8FNO2S, 250 mg - CP Lab Safety. (n.d.).
  • Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University. (n.d.).
  • Benzothiophene - Wikipedia. (n.d.).
  • An Overview of the Pharmacological Activities and Synthesis of Benzothiophene Derivatives. (n.d.).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.